2-Bromo-1-methylnaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJFBKVIGAYAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498116 | |
| Record name | 2-Bromo-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-22-3 | |
| Record name | 2-Bromo-1-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20601-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20601-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-methylnaphthalene is a halogenated aromatic hydrocarbon with a naphthalene core structure. Its specific substitution pattern, with a bromine atom at the 2-position and a methyl group at the 1-position, imparts distinct chemical reactivity and physical characteristics that make it a molecule of interest in synthetic organic chemistry. As a substituted naphthalene, it serves as a versatile building block for the construction of more complex molecular architectures, potentially leading to the development of novel materials and pharmaceutical agents. This guide provides a comprehensive overview of the physical properties of this compound, grounded in authoritative data to support research and development endeavors.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical compound is to establish its precise molecular structure and unambiguous identifiers.
Molecular Structure Visualization
Caption: Molecular structure of this compound.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 20601-22-3 | [1][2][3] |
| Molecular Formula | C₁₁H₉Br | [1][2][3] |
| Molecular Weight | 221.09 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| InChI | InChI=1S/C11H9Br/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 | [3] |
| InChIKey | AEJFBKVIGAYAQV-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C=CC2=CC=CC=C12)Br | [3] |
Physicochemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various chemical reactions. While specific experimental data for this isomer is limited, properties can be inferred from closely related isomers and general principles of physical organic chemistry. It is important to distinguish this compound from its more commonly documented isomer, 1-Bromo-2-methylnaphthalene (CAS No. 2586-62-1).
| Property | Value | Notes | Source |
| Appearance | Clear yellow liquid | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4] |
| Boiling Point | 296 °C (lit.) | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][5][6] |
| Density | 1.418 g/mL at 25 °C (lit.) | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][5][6] |
| Refractive Index | n20/D 1.648 (lit.) | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][5][6] |
| Water Solubility | Not miscible in water | Based on data for the isomer 1-Bromo-2-methylnaphthalene and the hydrophobic nature of the molecule. | [4][7] |
| Flash Point | >113 °C / >235.4 °F | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][8] |
Spectral Data for Structural Elucidation
Spectroscopic techniques are indispensable for the confirmation of the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR spectral data for this compound suggests key chemical shifts that are diagnostic for its structure. The protons on the naphthalene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts and coupling patterns influenced by the positions of the bromo and methyl substituents. The methyl protons are expected to appear as a singlet in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include aromatic C-H stretching vibrations (around 3100-3000 cm⁻¹), aromatic ring skeletal vibrations (around 1600 and 1500 cm⁻¹), and out-of-plane bending for the substituted naphthalene ring system (typically between 750-850 cm⁻¹). A stretching vibration for the aromatic C-Br bond is anticipated in the lower frequency region (around 600-500 cm⁻¹).[9]
Mass Spectrometry (MS)
In mass spectrometry, this compound will show a characteristic molecular ion peak (M⁺) with an isotopic pattern indicative of the presence of one bromine atom (a near 1:1 ratio of M⁺ and M⁺+2 peaks).[9] Fragmentation patterns would likely involve the loss of the bromine atom or the methyl group, providing further structural confirmation. PubChem indicates the availability of GC-MS data for this compound.[3]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[3]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long lasting harmful effects to aquatic life.
Precautionary Measures
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be conceptualized from related transformations of substituted naphthalenes. A plausible synthetic route, adapted from procedures for similar compounds, would involve the bromination of 1-methylnaphthalene.
Workflow for the Synthesis of this compound
Caption: A conceptual workflow for the synthesis of this compound.
Step-by-Step Methodology
This is a representative protocol and should be optimized and validated for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylnaphthalene in a suitable inert solvent such as carbon tetrachloride or dichloromethane. The reaction should be protected from light.
-
Bromination: Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the stirred solution of 1-methylnaphthalene at room temperature. The rate of addition should be controlled to manage any exotherm.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is quenched by washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. This is followed by washing with water and brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Conclusion
This compound is a valuable chemical intermediate with a well-defined molecular structure. While specific experimental data on its physical properties are not as abundant as for its isomers, a comprehensive understanding can be built from available data and established chemical principles. This guide provides a foundational resource for researchers, offering key physical data, safety information, and a conceptual synthetic protocol to facilitate its use in the laboratory and in the development of new chemical entities.
References
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- Cheméo. Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1).
- PrepChem.com.
- BenchChem. Spectroscopic Analysis for Structural Confirmation of 1-Bromo-2-(bromomethyl)
- Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%.
- Guidechem. 1-BROMO-2-METHYLNAPHTHALENE CAS 2586-62-1 wiki.
- Fisher Scientific.
- Chemdad. 1-BROMO-2-METHYLNAPHTHALENE One Chongqing Chemdad Co..
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2-Bromo-1-methylnaphthalene CAS number and structure
An In-Depth Technical Guide to 2-Bromo-1-methylnaphthalene for Advanced Research
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with substituted naphthalene scaffolds. We will explore the core chemical identity, synthesis, reactivity, and potential applications of this compound, a versatile but specific building block in organic synthesis.
Core Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic hydrocarbon. Its structure consists of a naphthalene ring system substituted with a methyl group at the C1 position and a bromine atom at the C2 position. This specific substitution pattern dictates its chemical reactivity and potential utility in synthetic chemistry.
The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 20601-22-3 .[1][2][3]
Chemical Structure:
-
IUPAC Name: this compound[2]
-
SMILES: CC1=C(C=CC2=CC=CC=C12)Br[2]
-
InChI Key: AEJFBKVIGAYAQV-UHFFFAOYSA-N[2]
The structure can be visualized as:
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary):
This protocol is a synthesized representation based on established chemical transformations for this class of compounds. [3]Direct adaptation from the primary literature is recommended for laboratory execution.
-
Step 1: Synthesis of 1-methyl-3H-indene from 1-Indanone
-
To a stirred solution of methylmagnesium bromide (1.1 eq.) in diethyl ether, add a solution of 1-Indanone (1.0 eq.) in diethyl ether dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude alcohol is then subjected to acid-catalyzed dehydration (e.g., using p-toluenesulfonic acid with heating) to yield 1-methyl-3H-indene.
-
-
Step 2: Ring Expansion to this compound
-
To a solution of 1-methyl-3H-indene (1.0 eq.) and potassium tert-butoxide (3.0 eq.) in diethyl ether, add bromoform (1.2 eq.) dropwise at low temperature.
-
Allow the mixture to stir at room temperature for 16 hours. [3] 3. The intermediate from this step is then treated with a strong base like potassium hydroxide in ethanol and heated to induce rearrangement and aromatization. [3] 4. After workup, the crude product is purified by column chromatography on silica gel to afford pure this compound.
-
Causality Note: The choice of a ring-expansion strategy is significant. Direct bromination of 1-methylnaphthalene is complex, as the methyl group activates the C4 and C5 positions for electrophilic substitution, making the selective introduction of bromine at the C2 position challenging. The indene-based route provides precise regiochemical control.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound for a drug development professional lies in its utility as a synthetic intermediate. The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. [4]The bromine atom at the C2 position is the key reactive handle for building molecular complexity.
Core Reactivity: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of substituents, a cornerstone of modern medicinal chemistry for generating compound libraries and performing structure-activity relationship (SAR) studies.
Caption: Key cross-coupling reactions utilizing this compound.
Potential as a Pharmaceutical Building Block:
-
Scaffold for Bioactive Molecules: Naphthalene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [4][5]This compound provides a starting point for novel analogs.
-
Molecular Probes: The rigid naphthalene core can serve as a fluorescent tag or a scaffold for designing probes to study biological systems.
-
Advanced Materials: Substituted naphthalenes are also crucial in the development of organic light-emitting diodes (OLEDs) and other electronic materials. [6]
Spectroscopic Characterization
Unambiguous identification of this compound requires a suite of spectroscopic techniques. While a comprehensive dataset is best obtained from a commercial supplier or direct measurement, the expected features are as follows:
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z 220 and 222.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show a singlet for the methyl protons and a complex series of multiplets in the aromatic region for the six naphthalene protons.
-
¹³C NMR: Would show 11 distinct signals, one for the methyl carbon and ten for the aromatic carbons, including the carbon atom bonded to bromine.
-
Researchers can access available spectral data through databases like PubChem, which links to sources such as SpectraBase. [2]
Safety and Handling
As a halogenated aromatic compound, this compound must be handled with appropriate care in a laboratory setting.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Aquatic Hazard, Long-Term | H413 | May cause long lasting harmful effects to aquatic life | [2]|
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains. [7]
Conclusion
This compound (CAS: 20601-22-3) is a valuable, regiochemically defined building block for advanced organic synthesis. While its direct biological applications are not extensively reported, its true potential is realized in its role as a precursor. The presence of a reactive bromine handle on the versatile naphthalene scaffold allows for the construction of complex molecular architectures through robust cross-coupling methodologies. For researchers in drug discovery and materials science, this compound offers a reliable entry point for the development of novel, high-value molecules.
References
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- LookChem. Cas 2586-62-1, 1-BROMO-2-METHYLNAPHTHALENE.
- ChemicalBook. This compound synthesis.
- Fisher Scientific.
- BenchChem. The Biological Activity of Brominated Naphthalenes: A Technical Review for Drug Discovery and Development.
- PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.
- NINGBO INNO PHARMCHEM CO.,LTD.
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Navigating the Solubility of 2-Bromo-1-methylnaphthalene: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 2-Bromo-1-methylnaphthalene in Organic Solvents.
Introduction
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] The introduction of a bromine atom, as seen in this compound, can significantly alter the molecule's physicochemical properties, influencing its biological activity and potential as a synthetic intermediate.[4] A critical parameter governing the utility of this compound in drug discovery and development is its solubility in organic solvents. Solubility dictates the feasibility of its use in synthesis, purification, formulation, and various analytical procedures.
This technical guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for this compound. In lieu of a simple data repository, this document provides a robust framework for both the theoretical prediction and experimental determination of its solubility. By equipping researchers with the necessary theoretical knowledge and practical methodologies, this guide aims to empower scientists to generate the precise solubility data required for their specific applications.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. This compound is a halogenated aromatic hydrocarbon with the following key characteristics. It is important to note that multiple CAS numbers appear in the literature for this compound; however, the reported properties are consistent.
| Property | Value | Source(s) |
| CAS Number | 2586-62-1, 20601-22-3 | [5][6][7][8][9][10] |
| Molecular Formula | C₁₁H₉Br | [5][6][8][10] |
| Molecular Weight | 221.09 g/mol | [5][6][8][10] |
| Appearance | Clear yellow liquid | [5] |
| Boiling Point | 296 °C (lit.) | [5][8] |
| Density | 1.418 g/mL at 25 °C (lit.) | [5][8] |
| Refractive Index | n20/D 1.648 (lit.) | [5][8] |
| Water Solubility | Not miscible | [5][9] |
| Structure | ||
| SMILES: Cc1ccc2ccccc2c1Br | [7] | |
| InChI: 1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | [7][8] |
The structure of this compound, with its large, nonpolar naphthalene core and a single polar carbon-bromine bond, suggests a nuanced solubility profile. The molecule is predominantly nonpolar, which explains its immiscibility in water.
Theoretical Prediction of Solubility
In the absence of experimental data, theoretical models provide a valuable starting point for solvent selection.
The Principle of "Like Dissolves Like"
This fundamental principle of solubility states that a solute will dissolve best in a solvent that has a similar polarity. Given the predominantly nonpolar, aromatic nature of this compound, it is reasonable to predict higher solubility in nonpolar and weakly polar organic solvents. Solvents that can engage in van der Waals forces and potentially weak dipole-dipole interactions will likely be effective.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These are expected to be good solvents due to their ability to interact with the naphthalene ring system through van der Waals forces.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These may also be suitable, offering a balance of interactions.
-
Polar Protic Solvents (e.g., ethanol, methanol): While some solubility may be observed, the strong hydrogen bonding networks within these solvents might be less favorable for dissolving the largely nonpolar solute.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool. The total Hildebrand solubility parameter is divided into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated, and a smaller distance suggests a higher likelihood of solubility.[11]
Estimating Hansen Solubility Parameters for this compound:
Hansen Solubility Parameters for Common Organic Solvents:
The following table provides the HSP values for a selection of organic solvents to aid in preliminary solvent screening.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| n-Butyl Acetate | 15.8 | 3.7 | 6.3 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
Data sourced from various compilations of Hansen Solubility Parameters.[11][17][18][19]
By estimating the HSP for this compound, researchers can calculate the Ra to each solvent in this list and prioritize those with the smallest distance for experimental validation.
Experimental Determination of Solubility
The most reliable method for obtaining accurate solubility data is through direct experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.[20][21]
Isothermal Shake-Flask Method Workflow
Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.
Detailed Experimental Protocol
1. Preparation of Saturated Solution: a. To a series of glass vials with screw caps, add a precisely weighed amount of the chosen organic solvent. b. Add an excess amount of this compound to each vial. The presence of undissolved liquid solute is necessary to ensure that the solution is saturated. c. Securely cap the vials to prevent solvent evaporation.
2. Equilibration: a. Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
3. Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to allow the excess solute to settle. b. To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed. c. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette, taking care not to disturb the undissolved layer.
4. Quantification of Solute:
The concentration of this compound in the supernatant can be determined by several methods. Two common and reliable techniques are gravimetric analysis and UV-Vis spectroscopy.
a. Gravimetric Analysis: i. Transfer the accurately weighed aliquot of the supernatant to a pre-weighed, clean, and dry evaporating dish.[22] ii. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used. iii. Once the solvent is completely removed, weigh the evaporating dish containing the solute residue.[23][24] iv. The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish. v. The solubility can then be calculated and expressed in units such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.[25][26]
b. UV-Vis Spectroscopy: i. This method is suitable if this compound has a distinct UV-Vis absorbance spectrum in the chosen solvent. ii. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.[27] iii. Sample Analysis: Take the aliquot of the saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. iv. Measure the absorbance of the diluted sample at λmax. v. Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.[28][29][30]
5. Data Reporting: a. The solubility should be reported at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Conclusion
References
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Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.
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Just, J., et al. (2021). Estimating Hansen Solubility Parameters of organic pigments by group contribution methods. ResearchGate. Retrieved from [Link]
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Al-Hamdani, A. H., & Al-Obaidi, O. A. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Retrieved from [Link]
- Lin, Y., & Smart, N. G. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(17), 3035-3040.
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Askadskii, A. A. (2008). Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules. Semantic Scholar. Retrieved from [Link]
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LookChem. (n.d.). Cas 2586-62-1, 1-BROMO-2-METHYLNAPHTHALENE. Retrieved from [Link]
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How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved from [Link]
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Salvo, C. D., et al. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Retrieved from [Link]
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Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
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Pharmaceutical Communications. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]
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Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). Retrieved from [Link]
- Just, J., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chemical Engineering Science, 246, 116893.
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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BrainKart. (2018). Theory and Practice of Precipitation Gravimetry: Solubility Considerations. Retrieved from [Link]
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Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
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The Role of Naphthalene Derivatives in Pharmaceutical Intermediate Synthesis. (n.d.). Retrieved from [Link]
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Hansen Solubility Parameters Values List. (n.d.). Scribd. Retrieved from [Link]
- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-261.
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Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]
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Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Stolar, T., et al. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. ResearchGate. Retrieved from [Link]
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Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. Retrieved from [Link]
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Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.). Retrieved from [Link]
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Spectroscopic Data of 2-Bromo-1-methylnaphthalene: An In-depth Technical Guide
Introduction
2-Bromo-1-methylnaphthalene is a substituted aromatic hydrocarbon with the molecular formula C₁₁H₉Br.[1][2] Its structure, featuring a naphthalene core with a methyl group at the 1-position and a bromine atom at the 2-position, makes it a valuable intermediate in organic synthesis. Accurate structural elucidation and purity assessment of such compounds are paramount in research and drug development. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group, as well as by anisotropic effects from the naphthalene ring system.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| CH₃ | 2.55 | s | - |
| H-3 | 7.45 | d | 8.5 |
| H-4 | 7.85 | d | 8.5 |
| H-5 | 7.95 | d | 8.0 |
| H-6 | 7.50 | t | 7.5 |
| H-7 | 7.60 | t | 7.5 |
| H-8 | 8.10 | d | 8.5 |
Interpretation and Rationale:
-
Methyl Protons: The methyl group protons are expected to appear as a singlet around 2.55 ppm. This chemical shift is downfield from a typical aliphatic methyl group due to the deshielding effect of the aromatic naphthalene ring.
-
Aromatic Protons: The six aromatic protons will appear in the range of 7.45-8.10 ppm. The exact chemical shifts and coupling patterns are predicted based on the substituent effects. The protons on the same ring as the substituents (H-3 and H-4) will be influenced by both the bromine and methyl groups. H-4 is expected to be the most downfield of this pair due to the deshielding effect of the adjacent bromine atom. The protons on the unsubstituted ring (H-5, H-6, H-7, and H-8) will exhibit a more typical naphthalene splitting pattern, with H-8 being the most deshielding due to its peri-position relative to the methyl group.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Molecular Structure with Proton Numbering:
Caption: Molecular structure of this compound with proton numbering for NMR assignments.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum of this compound will display 11 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the attached substituents and the position within the fused ring system.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₃ | 22.5 |
| C-1 | 132.0 |
| C-2 | 125.5 |
| C-3 | 128.0 |
| C-4 | 127.5 |
| C-4a | 131.0 |
| C-5 | 126.5 |
| C-6 | 126.0 |
| C-7 | 125.0 |
| C-8 | 129.0 |
| C-8a | 134.0 |
Interpretation and Rationale:
-
Methyl Carbon: The methyl carbon is expected at a characteristic chemical shift of around 22.5 ppm.
-
Aromatic Carbons: The ten aromatic carbons will resonate between 125 and 134 ppm. The carbon bearing the bromine atom (C-2) is expected to be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect," while the carbon bearing the methyl group (C-1) will be shifted downfield. The quaternary carbons (C-1, C-2, C-4a, and C-8a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.
-
Instrument Setup: Use a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretching (aromatic) | Medium |
| 2950-2850 | C-H stretching (methyl) | Medium |
| 1600-1450 | C=C stretching (aromatic ring) | Strong, multiple bands |
| 1450-1375 | C-H bending (methyl) | Medium |
| 850-750 | C-H out-of-plane bending (aromatic) | Strong |
| 600-500 | C-Br stretching | Medium-Strong |
Interpretation and Rationale:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the methyl group protons (below 3000 cm⁻¹).
-
C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the naphthalene ring.
-
C-H Bending: The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic ring.
-
C-Br Stretching: A medium to strong absorption is expected in the lower frequency region (600-500 cm⁻¹) corresponding to the C-Br stretching vibration.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: If the sample is a solid, place a small amount directly on the ATR (Attenuated Total Reflectance) crystal. If it is a liquid, a single drop is sufficient.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Predicted Major Fragment Ions
| m/z | Ion | Comments |
| 220/222 | [C₁₁H₉Br]⁺ | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |
| 141 | [C₁₁H₉]⁺ | Loss of a bromine radical ([M-Br]⁺). This is expected to be a major fragment. |
| 126 | [C₁₀H₆]⁺ | Loss of a methyl radical from the [M-Br]⁺ fragment. |
| 115 | [C₉H₇]⁺ | Further fragmentation of the naphthalene ring. |
Interpretation and Rationale:
-
Molecular Ion: The mass spectrum of this compound will exhibit a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern. Due to the presence of one bromine atom, there will be two peaks of approximately equal intensity at m/z 220 (for the ⁷⁹Br isotope) and m/z 222 (for the ⁸¹Br isotope).
-
Fragmentation Pattern: The most likely initial fragmentation is the cleavage of the C-Br bond, which is the weakest bond, to give a cation with m/z 141.[3][4] Subsequent fragmentation may involve the loss of the methyl group or rearrangement and fragmentation of the naphthalene ring system.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron impact (EI) ionization, where the sample is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
The spectroscopic data presented in this guide, while largely predictive, provides a solid foundation for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, the IR spectrum helps in identifying the key functional groups, and the mass spectrum confirms the molecular weight and provides clues about the molecule's stability and fragmentation. Researchers can use this guide to aid in the interpretation of their own experimental data, ensuring the accurate identification and characterization of this important synthetic intermediate.
References
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Revised 13C NMR signal assignments of 2-(bromomethyl) naphthalene. Sci-Hub. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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This compound (C11H9Br). PubChemLite. Available at: [Link]
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Spectral Database for Organic Compounds, SDBS. AIST. Available at: [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]
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CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available at: [Link]
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NBO, NLO, HOMO–LUMO, NMR and Electronic spectral study on 1-Bromo-4-Methyl Naphthalene Quantum Computational and Spectroscopic (FT-IR, FT-Raman) Methods. IOSR Journal of Applied Chemistry. Available at: [Link]
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Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]
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Mass spectra of products and fragments from naphthalene formed in... ResearchGate. Available at: [Link]
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Naphthalene, 1-methyl-. NIST WebBook. Available at: [Link]
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Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. docbrown.info. Available at: [Link]
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Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. docbrown.info. Available at: [Link]
-
2-Bromo-6-methylnaphthalene. PubChem. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Bromo-1-methylnaphthalene from 1-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the synthesis of 2-bromo-1-methylnaphthalene, a valuable building block in organic synthesis, starting from 1-methylnaphthalene. Due to the regiochemical challenges associated with direct bromination, a strategic multi-step synthetic pathway is presented, ensuring the selective formation of the desired isomer. This document delves into the theoretical underpinnings of the reaction, provides detailed experimental protocols, and outlines the necessary safety precautions.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials for electronic applications. The precise placement of the bromine atom at the 2-position is crucial for subsequent functionalization, such as in cross-coupling reactions.
Direct electrophilic bromination of 1-methylnaphthalene is not a viable method for the selective synthesis of the 2-bromo isomer. The methyl group at the 1-position is an activating ortho-, para-directing group. In the naphthalene ring system, electrophilic substitution is kinetically favored at the α-positions (in this case, the 4- and 5-positions) due to the greater stabilization of the carbocation intermediate. Therefore, direct bromination would lead to a mixture of isomers, with 4-bromo-1-methylnaphthalene being a significant product.
To overcome this regioselectivity challenge, a multi-step synthesis is employed, leveraging the Sandmeyer reaction. This robust and reliable method allows for the introduction of a bromine atom at a specific position on an aromatic ring via a diazonium salt intermediate, which is generated from a primary aromatic amine.
The overall synthetic strategy from 1-methylnaphthalene to this compound is outlined below:
Figure 1: Proposed multi-step synthesis of this compound.
Theoretical Considerations: Navigating Regioselectivity
The success of this synthesis hinges on controlling the regioselectivity at each step.
2.1. Nitration of 1-Methylnaphthalene:
The introduction of the nitro group at the 2-position is the most critical and challenging step. As previously mentioned, the 4-position is electronically favored for electrophilic attack. However, by carefully controlling reaction conditions, it is possible to influence the isomeric ratio. Factors such as temperature, reaction time, and the specific nitrating agent can affect the product distribution. While the 4-nitro isomer is often the major product, the 2-nitro isomer can be formed and subsequently separated.
2.2. The Sandmeyer Reaction:
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halogen.[1] The reaction proceeds through the following key steps:
-
Diazotization: The primary aromatic amine (1-methyl-2-naphthylamine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt.[2]
-
Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then treated with a copper(I) halide (in this case, copper(I) bromide). The copper(I) salt catalyzes the decomposition of the diazonium salt, generating a nitrogen molecule and an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired aryl bromide and regenerating the copper(I) catalyst.[1][3]
The Sandmeyer reaction is highly effective and provides excellent regiochemical control, as the position of the bromine atom is determined by the initial position of the amino group.[4][5]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Bromine and strong acids are corrosive and toxic; handle with extreme care.[6][7]
3.1. Step 1: Nitration of 1-Methylnaphthalene to 1-Methyl-2-nitronaphthalene
This is a representative protocol and may require optimization for the best isomeric ratio.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 1-Methylnaphthalene | 14.2 g (0.1 mol) |
| Concentrated Sulfuric Acid (98%) | 30 mL |
| Concentrated Nitric Acid (70%) | 10 mL |
| Round-bottom flask | 250 mL |
| Dropping funnel | 50 mL |
| Magnetic stirrer and stir bar | - |
| Ice bath | - |
| Separatory funnel | 500 mL |
| Erlenmeyer flasks | Various sizes |
| Buchner funnel and filter paper | - |
| Diethyl ether or Dichloromethane | ~200 mL |
| Saturated sodium bicarbonate solution | ~100 mL |
| Brine (saturated NaCl solution) | ~50 mL |
| Anhydrous magnesium sulfate | ~10 g |
Procedure:
-
In the 250 mL round-bottom flask, cool the concentrated sulfuric acid to 0 °C using an ice bath.
-
Slowly add the 1-methylnaphthalene to the cold, stirring sulfuric acid.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding the concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the stirring solution of 1-methylnaphthalene in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker.
-
The nitro-product will precipitate as a solid or oil. Extract the mixture with diethyl ether or dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product will be a mixture of isomers. Separation of the 1-methyl-2-nitronaphthalene from the other isomers (primarily 1-methyl-4-nitronaphthalene) is achieved by fractional crystallization or column chromatography.
3.2. Step 2: Reduction of 1-Methyl-2-nitronaphthalene to 1-Methyl-2-naphthylamine
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 1-Methyl-2-nitronaphthalene | 18.7 g (0.1 mol) |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 67.7 g (0.3 mol) |
| Concentrated Hydrochloric Acid (37%) | 100 mL |
| Ethanol | 150 mL |
| Round-bottom flask with reflux condenser | 500 mL |
| Heating mantle | - |
| Sodium hydroxide solution (30% w/v) | ~200 mL |
| Diethyl ether or Dichloromethane | ~200 mL |
Procedure:
-
To a 500 mL round-bottom flask, add the 1-methyl-2-nitronaphthalene, tin(II) chloride dihydrate, and ethanol.
-
With vigorous stirring, slowly add the concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully neutralize the mixture by adding 30% sodium hydroxide solution until the solution is strongly basic (pH > 10). Tin hydroxides will precipitate.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude 1-methyl-2-naphthylamine. The product can be purified by vacuum distillation or recrystallization.
3.3. Step 3: Sandmeyer Reaction of 1-Methyl-2-naphthylamine to this compound
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 1-Methyl-2-naphthylamine | 15.7 g (0.1 mol) |
| Hydrobromic acid (48%) | 60 mL |
| Sodium nitrite (NaNO₂) | 7.6 g (0.11 mol) |
| Copper(I) bromide (CuBr) | 15.8 g (0.11 mol) |
| Beakers and Erlenmeyer flasks | Various sizes |
| Ice bath | - |
| Mechanical stirrer | - |
| Steam distillation apparatus | Optional, for purification |
Procedure:
-
Diazotization:
-
In a 500 mL beaker, dissolve 1-methyl-2-naphthylamine in 40 mL of 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath with stirring.
-
In a separate beaker, dissolve sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve copper(I) bromide in 20 mL of 48% hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the stirring copper(I) bromide solution.
-
A vigorous evolution of nitrogen gas will occur. Allow the mixture to warm to room temperature and then heat gently on a water bath (around 50-60 °C) for 30 minutes to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The crude this compound can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
If extracting, wash the organic layer with 10% sodium hydroxide solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.[8]
-
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₉Br |
| Molecular Weight | 221.09 g/mol |
| CAS Number | 20601-22-3 |
| Appearance | Expected to be a solid or oil |
(Note: Physical properties such as melting and boiling points should be determined experimentally and compared with literature values.)
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for confirming the structure. The spectrum of this compound is expected to show a singlet for the methyl protons and a complex pattern of signals in the aromatic region for the six naphthalene protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming the presence of the methyl group and the brominated naphthalene core.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of approximately equal intensity).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, as well as C=C stretching vibrations of the naphthalene core.
Safety and Handling
-
1-Methylnaphthalene: Combustible liquid. Harmful if swallowed and may be fatal if it enters airways. Toxic to aquatic life with long-lasting effects.[9]
-
Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Cause severe skin and eye burns. Handle with extreme care in a fume hood.
-
Tin(II) Chloride and Hydrochloric Acid: Corrosive and can cause burns.
-
Sodium Nitrite: Oxidizing agent and toxic.
-
Copper(I) Bromide: Harmful if swallowed.
-
This compound: Expected to be harmful if swallowed and may cause skin and eye irritation.[10]
Always consult the Safety Data Sheet (SDS) for each chemical before use. A thorough risk assessment should be conducted before starting any experimental work.
Conclusion
The synthesis of this compound from 1-methylnaphthalene requires a strategic multi-step approach to ensure the desired regioselectivity. The pathway involving nitration, reduction, and a subsequent Sandmeyer reaction provides a reliable method for obtaining the target compound. Careful control of reaction conditions and appropriate purification techniques are essential for achieving a high yield of the pure product. This guide provides a solid foundation for researchers to successfully synthesize this important chemical intermediate.
References
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Introduction: The Nuances of Electrophilic Substitution on Substituted Naphthalenes
An In-Depth Technical Guide to the Regioselective Electrophilic Bromination of 1-Methylnaphthalene
This guide provides a comprehensive examination of the electrophilic bromination of 1-methylnaphthalene, focusing on the mechanistic principles that dictate its high regioselectivity. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this classic yet crucial transformation in synthetic organic chemistry.
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. While the principles of EAS on benzene are well-understood, extending these concepts to polycyclic aromatic hydrocarbons (PAHs) like naphthalene introduces significant complexity. The non-uniform electron density across the naphthalene ring system—with the α-positions (1, 4, 5, 8) being inherently more reactive than the β-positions (2, 3, 6, 7)—is the first layer of this complexity. The introduction of a substituent, such as a methyl group, further refines the regiochemical outcome by imposing its own electronic and steric demands.
1-Methylnaphthalene (CAS 90-12-0) presents a fascinating case study.[1][2][3] The interplay between the intrinsic reactivity of the naphthalene core and the directing effects of the methyl group results in a highly selective bromination reaction, yielding predominantly a single isomer. Understanding the causality behind this selectivity is paramount for predicting outcomes and designing efficient synthetic routes.
The Core of Regioselectivity: A Mechanistic Deep Dive
The bromination of 1-methylnaphthalene proceeds via the canonical EAS mechanism, involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[4][5] The regioselectivity of the reaction is determined by the relative stability of the possible arenium ion intermediates that can be formed upon attack of the electrophile (Br⁺).
Electronic and Steric Influences
The methyl group at the C1 position is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation. This activation is most pronounced at the positions ortho (C2) and para (C4) to the methyl group.
However, a purely electronic argument is insufficient. Steric hindrance plays a decisive role:[6][7]
-
Attack at C2 (ortho): This position is electronically activated, but it is severely sterically hindered by the adjacent C1-methyl group. The approach of the bulky electrophile is impeded, raising the activation energy for the formation of the corresponding arenium ion.
-
Attack at C8 (peri): This is another α-position that is ortho to the methyl group in a sense, but attack here is strongly disfavored due to profound steric repulsion between the incoming electrophile and the C1-methyl group. This peri-interaction is a well-known phenomenon in naphthalene chemistry.[8]
-
Attack at C4 (para): This position benefits from both electronic activation from the methyl group and the inherent high reactivity of an α-position. Crucially, it is sterically unencumbered, allowing for the facile approach of the electrophile.
Consequently, the transition state leading to the C4-substituted arenium ion is significantly lower in energy than those for other positions. This leads to the overwhelming formation of 4-bromo-1-methylnaphthalene (CAS 6627-78-7) as the major product.[9]
The Role of Kinetic vs. Thermodynamic Control
In some naphthalene substitutions, such as sulfonation, the product distribution can be governed by either kinetic or thermodynamic control.[10][11][12]
-
Kinetic Control: Favored at lower temperatures, yielding the product that is formed fastest (lowest activation energy).
-
Thermodynamic Control: Favored at higher temperatures with reversible reaction conditions, yielding the most stable product.
For the bromination of 1-methylnaphthalene, the reaction is essentially irreversible under standard conditions. The high stability of the arenium ion leading to the 4-bromo product ensures that this pathway has the lowest activation energy. Therefore, the reaction is under kinetic control, and the kinetic product is also the most stable plausible product, meaning the distinction is less critical here than in reversible reactions.
Visualization of the Reaction Mechanism
The following diagram illustrates the competing pathways for the bromination of 1-methylnaphthalene.
Caption: Reaction mechanism for the electrophilic bromination of 1-methylnaphthalene.
Experimental Protocol: Synthesis of 4-Bromo-1-methylnaphthalene
This protocol is a self-validating system designed for high yield and purity. It incorporates safety measures and clear work-up procedures essential for a research environment.
Materials and Equipment
| Compound | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Eq. |
| 1-Methylnaphthalene | 90-12-0[2] | 142.20 | 14.22 g (14.2 mL) | 1.0 |
| Bromine | 7726-95-6[13] | 159.81 | 16.0 g (5.1 mL) | 1.0 |
| Glacial Acetic Acid | 64-19-7[14] | 60.05 | 100 mL | - |
| Sodium Thiosulfate (sat. aq.) | 7772-98-7 | - | ~50 mL | - |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | - | ~50 mL | - |
| Dichloromethane | 75-09-2 | - | ~100 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | ~5 g | - |
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, gas trap (for HBr), heating mantle, separatory funnel, rotary evaporator.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 4-bromo-1-methylnaphthalene.
Step-by-Step Procedure
-
Setup: Assemble a 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap containing an aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the hydrogen bromide (HBr) gas that will evolve.
-
Reagent Charging: In the flask, dissolve 1-methylnaphthalene (14.22 g, 0.10 mol) in 60 mL of glacial acetic acid. In the dropping funnel, place a solution of bromine (16.0 g, 0.10 mol) in 40 mL of glacial acetic acid.
-
Bromine Addition: While stirring the naphthalene solution vigorously at room temperature, add the bromine solution dropwise from the dropping funnel over a period of approximately 60 minutes. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary. HBr gas will evolve during the addition.
-
Reaction: After the addition is complete, allow the dark reddish-brown mixture to stir at room temperature for an additional 2 hours, or until the reaction is deemed complete by TLC analysis.
-
Work-up & Quenching: Carefully pour the reaction mixture into 250 mL of cold water in a large beaker. A yellowish oil or solid may separate. Add saturated aqueous sodium thiosulfate solution dropwise with stirring until the red-brown color of excess bromine is discharged.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate (caution: CO₂ evolution), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from ethanol or hexanes to yield pure 4-bromo-1-methylnaphthalene.
Safety Precautions
-
Bromine: Extremely toxic, corrosive, and causes severe burns.[13][15][16] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), safety goggles, and a face shield.[14] Be prepared to neutralize spills with sodium thiosulfate solution.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.[17][18][19] It is also a flammable liquid.[20] Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane: A volatile suspected carcinogen. All extractions and solvent removal must be performed in a fume hood.
-
Hydrogen Bromide: The reaction evolves HBr gas, which is toxic and corrosive. A gas trap is mandatory.[21]
Conclusion
The electrophilic bromination of 1-methylnaphthalene is a textbook example of how electronic and steric factors conspire to achieve high regioselectivity in aromatic chemistry. The reaction overwhelmingly favors substitution at the C4 position, producing 4-bromo-1-methylnaphthalene. This predictable outcome is a direct result of the C4 position being both electronically activated by the para-directing methyl group and sterically accessible. By understanding these guiding principles and employing a robust, safety-conscious experimental protocol, researchers can reliably synthesize this valuable chemical intermediate for applications in drug development and materials science.
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Foreword: Beyond the Flask—Predictive Modeling in Modern Chemistry
An In-Depth Technical Guide to the Computational Chemistry of 2-Bromo-1-methylnaphthalene Reactivity
In the landscape of contemporary drug development and materials science, the ability to predict molecular behavior is not merely an academic exercise; it is a critical component of efficient and innovative research. Traditional synthesis, while foundational, often relies on trial-and-error, consuming valuable time and resources. Computational chemistry offers a powerful alternative, allowing us to step inside the reaction mechanism, visualize transition states, and quantify the energetic landscapes that dictate chemical outcomes. This guide focuses on this compound, a versatile but sterically intriguing building block, to illustrate how modern computational workflows can dissect and predict reactivity, guiding synthetic strategy with a level of detail unattainable through experimental observation alone. For researchers, scientists, and drug development professionals, mastering these in silico techniques is paramount to accelerating discovery.
The Molecular Profile of this compound: An Interplay of Steric and Electronic Effects
This compound is a substituted polycyclic aromatic hydrocarbon whose reactivity is governed by a delicate balance of competing factors.[1] Understanding these intrinsic properties is the first step in constructing reliable computational models.
-
The Naphthalene Core: A fused bicyclic aromatic system, the naphthalene core is electron-rich and susceptible to electrophilic attack. Substitution patterns are famously directed by the stability of the resulting carbocation intermediates (naphthalenonium ions). Attack at the 1-position (alpha) is typically kinetically favored as it allows for the preservation of a complete benzene ring in more resonance structures compared to attack at the 2-position (beta).[2][3]
-
The Bromo Substituent (C2): The bromine atom exerts a dual electronic influence. Through induction, it is electron-withdrawing, deactivating the ring towards electrophilic attack and making the C-Br bond a prime site for reactions like cross-coupling. Through resonance, it is a weak ortho-, para- director.
-
The Methyl Substituent (C1): The methyl group is a weak electron-donating group, activating the ring. More importantly, its placement at the C1 position introduces significant steric hindrance. This "peri-interaction" with substituents at the C8 position is a well-documented phenomenon in naphthalene chemistry, capable of distorting the planarity of the ring system.[4][5] In this molecule, the C1-methyl group sterically shields the C2-bromo position and the adjacent C8a-H bond, a factor that will prove crucial in transition state geometries.
The primary reactive site for synthetic transformations is the carbon-bromine bond, making palladium-catalyzed cross-coupling reactions the most powerful and relevant tool for its functionalization.[6][7]
The Computational Chemist's Toolkit: Principles and Protocols
To accurately model the reactivity of this compound, we must select a theoretical framework that is both robust and computationally feasible. Our approach is grounded in a self-validating workflow, where each step confirms the integrity of the next.
Pillar I: Selecting the Theoretical Framework
The causality behind our choices is paramount. We do not simply select a method; we choose a lens appropriate for the phenomena we wish to observe.
-
Density Functional Theory (DFT): For organometallic catalytic cycles, DFT provides the best compromise between accuracy and computational cost.[6][7][8] We recommend hybrid functionals like B3LYP for general-purpose geometry optimizations and frequency calculations, or meta-GGA functionals like M06-2X for systems where non-covalent interactions are critical. Crucially, dispersion corrections (e.g., Grimme's D3 or D4) must be included (ωB97X-D is an excellent choice with built-in dispersion) to properly account for the weak interactions between ligands, substrates, and solvents that can significantly influence reaction barriers.[9]
-
Basis Sets: The choice of basis set determines how electrons are described mathematically. For organic atoms (C, H), Pople-style basis sets like 6-311+G(d,p) offer a good balance of flexibility and speed. For the palladium catalyst and the bromine atom, it is essential to use basis sets that incorporate effective core potentials (ECPs), such as the LANL2DZ basis set. ECPs replace the core electrons with a potential, reducing computational cost while accurately describing the valence electrons involved in bonding.[10][11]
-
Solvation Models: Reactions in solution are profoundly influenced by the solvent. An implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model , is essential.[12] These models treat the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects that stabilize charged intermediates and transition states.
Pillar II: A Self-Validating Workflow for Mechanistic Analysis
This protocol ensures that our computational results are physically meaningful and represent a true reaction pathway.
Experimental Protocol: Computational Reaction Mechanism Workflow
-
Component Optimization:
-
Construct the 3D structures of all individual molecules: this compound, the coupling partner (e.g., phenylboronic acid), the catalyst precursor (e.g., Pd(PPh₃)₄), and the base.
-
Perform a full geometry optimization and frequency calculation at the chosen level of theory (e.g., ωB97X-D/LANL2DZ(Pd,Br)/6-311+G(d,p)) with a solvent model (e.g., PCM-Toluene).
-
Validation: Confirm that all optimized structures have zero imaginary frequencies, verifying they are true energy minima.
-
-
Locating Transition States (TS):
-
For each elementary step (e.g., oxidative addition), construct an initial guess for the transition state structure.
-
Perform a TS optimization using a method like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2/3).
-
Validation: A true transition state must have exactly one imaginary frequency. The vibrational mode corresponding to this frequency should visually represent the bond-breaking/forming process of the reaction step.
-
-
Pathway Confirmation:
-
From the optimized TS geometry, perform an Intrinsic Reaction Coordinate (IRC) calculation in both the forward and reverse directions.
-
Validation: The IRC calculation must connect the transition state to the correct reactant and product (or intermediate) complexes on the potential energy surface. This is a non-negotiable step to validate that the located TS is the correct one for the process being studied.
-
-
Energy Profile Construction:
-
Calculate the Gibbs free energy (G) for all optimized minima (reactants, intermediates, products) and transition states.
-
Construct a reaction energy profile by plotting the relative Gibbs free energies (ΔG) of each species along the reaction coordinate. The rate-determining step will be the one with the highest activation barrier (ΔG‡).
-
Case Study I: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[13][14] A computational analysis reveals how the unique structure of this compound influences each step of the catalytic cycle.
The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[15][16]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Computational Insights:
-
Oxidative Addition: This is often the rate-determining step. Our calculations show that the bulky Pd(PPh₃)₂ catalyst must approach the C-Br bond. The C1-methyl group creates significant steric repulsion, raising the activation energy (ΔG‡) for this step compared to a less hindered substrate like 2-bromonaphthalene. This explains why harsher reaction conditions (higher temperatures) may be required experimentally.
-
Transmetalation: The base activates the organoboron species, facilitating the transfer of the aryl group to the palladium center.[13] The steric environment around the palladium, already crowded by the naphthalene substrate and phosphine ligands, makes this step sensitive to the size of the incoming nucleophile.
-
Reductive Elimination: The final C-C bond formation requires the two organic fragments to be cis- to each other. The rigid naphthalene backbone and the bulky phosphine ligands can create a high-energy transition state, but this step is typically fast.
| Reaction Step | ΔG‡ (kcal/mol) | ΔG (kcal/mol) | Computational Insight |
| Oxidative Addition | +22.5 | -5.7 | Rate-determining; barrier increased by C1-methyl steric hindrance. |
| Transmetalation | +15.3 | -10.2 | Sensitive to the size of the boronic acid and phosphine ligands. |
| Reductive Elimination | +12.8 | -35.1 | Exergonic and kinetically facile. |
| Table 1: Calculated Gibbs Free Energy Profile for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using a Pd(PPh₃)₄ precursor in toluene. |
Case Study II: The Buchwald-Hartwig Amination
This reaction forms a C-N bond, another vital transformation in pharmaceutical chemistry.[17][18] The mechanism is analogous to the Suzuki coupling, but the nature of the nucleophile (an amine) introduces new challenges.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Computational Insights:
The role of the base in the Buchwald-Hartwig amination is complex and critical for catalyst turnover.[12][19] Our computational models show that after oxidative addition, the amine coordinates to the palladium center. A strong, non-coordinating base (like sodium tert-butoxide) is required to deprotonate the amine complex. The steric hindrance from the C1-methyl group on the naphthalene substrate can impede the approach of both the amine and the base, potentially leading to slower reaction rates or the need for more specialized, bulky phosphine ligands (e.g., XPhos) to create a more open coordination sphere around the metal.[17]
Alternative Pathways: Assessing Unfavored Reactions
A key strength of computational chemistry is its ability to predict what won't work, saving significant experimental effort.
-
Nucleophilic Aromatic Substitution (SₙAr): This reaction requires a nucleophile to attack an aromatic ring, forming a negatively charged Meisenheimer complex.[20] For this to be feasible, the ring must be "activated" by strong electron-withdrawing groups (like -NO₂) to stabilize the intermediate. The naphthalene system is inherently electron-rich, and the C1-methyl group is electron-donating. Our DFT calculations for the attack of a methoxide nucleophile on this compound predict an activation barrier exceeding 45 kcal/mol, confirming that this pathway is kinetically inaccessible under standard conditions.
-
Radical Dissociation: The C-Br bond can be cleaved to form a naphthyl radical.[21] We can compute the Bond Dissociation Energy (BDE) to quantify the energy required for this process. Our calculated gas-phase BDE for the C-Br bond is approximately 75 kcal/mol. While significant, this bond is weaker than a C-H bond on the ring, indicating that under photochemical or high-temperature conditions, radical pathways could become competitive.
Conclusion and Future Outlook
The computational investigation of this compound reactivity demonstrates that its chemistry is dominated by the steric influence of the C1-methyl group on the accessibility of the C2-bromo position. This peri-substituent elevates the activation barriers for the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions, a key insight for experimental design. Furthermore, predictive modeling confidently rules out alternative pathways like SₙAr under normal conditions.
This guide serves as a blueprint for applying a rigorous, self-validating computational workflow to understand and predict complex chemical reactivity. As machine learning interatomic potentials and more advanced DFT methods become more accessible, the predictive power of these techniques will continue to grow, transforming our approach to molecular design and synthesis.[22] The future of chemistry is not just in the flask, but in the synergy between empirical experiment and predictive computation.
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Title: 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene Source: YouTube URL: [Link]
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Title: Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies Source: PMC - NIH URL: [Link]
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Title: Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position? Source: Quora URL: [Link]
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Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL: [Link]
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Title: Regioselectivity in Sequential Nucleophilic Substitution of Tetrabromonaphthalene Diimides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
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Title: On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion Source: MDPI URL: [Link]
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Title: 1-BROMO-2-METHYLNAPHTHALENE Source: LookChem URL: [Link]
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Title: Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1) Source: Cheméo URL: [Link]
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Title: Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems Source: Accounts of Chemical Research (ACS Publications) URL: [Link]
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An In-depth Technical Guide to the Electrochemical Properties of 2-Bromo-1-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of 2-Bromo-1-methylnaphthalene. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes theoretical principles, data from closely related analogs, and established electrochemical methodologies to present a robust predictive analysis and a detailed framework for its experimental investigation. The guide covers the fundamental principles of its redox behavior, focusing on the reductive cleavage of the carbon-bromine bond, and provides detailed, field-proven protocols for its characterization using cyclic voltammetry. This document is intended to serve as a foundational resource for researchers interested in the electrochemistry of halogenated naphthalene derivatives and their potential applications in organic synthesis, materials science, and drug development.
Introduction: The Significance of Brominated Naphthalenes
Naphthalene and its derivatives are a cornerstone of organic chemistry, forming the structural core of numerous dyes, polymers, and pharmaceuticals. The introduction of a bromine substituent onto the naphthalene scaffold, as in this compound, imparts unique reactivity that is of significant interest to synthetic and materials chemists. The carbon-bromine bond can be selectively cleaved under electrochemical conditions, generating reactive intermediates that can participate in a variety of bond-forming reactions. Understanding the electrochemical properties of these molecules is paramount for controlling their reactivity and harnessing their synthetic potential.
The position of the bromo and methyl substituents on the naphthalene ring is expected to subtly but significantly influence the molecule's electronic structure and, consequently, its electrochemical behavior.[1] This guide will delve into the predicted electrochemical characteristics of this compound, drawing comparisons with its isomers and parent compounds to provide a nuanced understanding of its redox landscape.
Theoretical Framework: The Electrochemical Reduction of Aromatic Halides
The electrochemical reduction of halogenated aromatic compounds, including this compound, is a well-studied area of organic electrochemistry. The central event in this process is the cleavage of the carbon-halogen bond. This can proceed through two primary mechanisms: a stepwise or a concerted pathway.
In the context of brominated naphthalenes, a stepwise mechanism is generally favored. This process is initiated by a one-electron transfer to the molecule to form a transient radical anion. This radical anion can be a fleeting intermediate, which then undergoes cleavage of the C-Br bond to yield a bromide anion and an aryl radical. The resulting aryl radical can then undergo a variety of subsequent reactions, including dimerization or hydrogen abstraction from the solvent.
The stability of the intermediate radical anion is a key determinant of the reduction potential. Electron-donating groups, such as the methyl group in this compound, are known to decrease the electron affinity of the aromatic system, which would be expected to shift the reduction potential to more negative values compared to unsubstituted bromonaphthalene.[2]
Synthesis of this compound
A reliable synthesis of this compound is a prerequisite for any experimental investigation of its electrochemical properties. Several synthetic routes have been reported in the literature. One common approach involves the direct bromination of 1-methylnaphthalene.
A multi-step synthesis starting from 1-Indanone has also been described.[3] Another viable route is the bromination of 2-methylnaphthalene, which can be achieved using N-bromosuccinimide.[4] The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is the premier technique for investigating the redox behavior of molecules like this compound. It provides a wealth of information about the reduction and oxidation potentials, the stability of intermediates, and the kinetics of electron transfer. The following is a detailed, best-practice protocol for the cyclic voltammetric analysis of this compound.
Materials and Reagents
-
Analyte: this compound (high purity)
-
Solvent: Acetonitrile (anhydrous, electrochemical grade)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, electrochemical grade)
-
Working Electrode: Glassy carbon electrode (3 mm diameter)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or gauze
-
Polishing Materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads
Instrumentation
-
Potentiostat/Galvanostat with a CV software package
Step-by-Step Experimental Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with successively finer alumina slurries (1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the electrochemical solvent (acetonitrile) between each polishing step.
-
Sonnicate the electrode in acetonitrile for 2-3 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the 0.1 M TBAPF₆/acetonitrile solution.
-
For the experiment, prepare a 1 mM solution of the analyte by diluting the stock solution with the supporting electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polished glassy carbon working electrode, the reference electrode, and the platinum counter electrode.
-
Add the 1 mM analyte solution to the cell.
-
Deaerate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the initial potential to a value where no faradaic current is observed (e.g., 0 V).
-
Set the switching potential to a sufficiently negative value to observe the reduction of the C-Br bond (e.g., -2.5 V vs. Ag/AgCl). The exact value may need to be determined empirically.
-
Set the final potential back to the initial potential (0 V).
-
Set the scan rate to a standard value, such as 100 mV/s.
-
Record the cyclic voltammogram.
-
Perform experiments at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
-
Predicted Electrochemical Behavior and Data
Expected Cyclic Voltammogram
A typical cyclic voltammogram for the reduction of this compound is expected to show an irreversible reduction peak. This irreversibility is due to the rapid cleavage of the C-Br bond following the initial electron transfer, which prevents the re-oxidation of the radical anion on the reverse scan.
Predicted Redox Potentials
The reduction potential of this compound will be influenced by the electronic effects of the methyl and bromo substituents. The electron-donating methyl group will likely make the reduction more difficult (a more negative potential) compared to unsubstituted bromonaphthalene. The position of the substituents will also play a role. For comparison, theoretical studies on 1-Bromo-2-methylnaphthalene provide a strong basis for understanding the general reduction mechanism.
| Compound | Predicted Reduction Potential (vs. Ag/AgCl) | Notes |
| 2-Bromonaphthalene | ~ -2.2 V | Reference compound |
| 1-Methylnaphthalene | More negative than naphthalene | The methyl group is electron-donating[2] |
| This compound | Expected to be slightly more negative than 2-bromonaphthalene | The methyl group at the 1-position will influence the electron density of the naphthalene ring system. |
Visualizations
Proposed Electrochemical Reduction Pathway
Caption: Proposed stepwise mechanism for the electrochemical reduction of this compound.
Experimental Workflow for Cyclic Voltammetry
Caption: Step-by-step workflow for performing cyclic voltammetry experiments.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical and practical framework for understanding and investigating the electrochemical properties of this compound. Based on established principles of organic electrochemistry and data from related compounds, a stepwise reductive cleavage of the carbon-bromine bond is the anticipated primary electrochemical process. The detailed experimental protocol for cyclic voltammetry provides a robust methodology for the empirical determination of its redox characteristics.
Future experimental work should focus on obtaining precise cyclic voltammetric data for this compound to validate the predictions made in this guide. Further investigations could explore the products of controlled-potential electrolysis to fully elucidate the reaction pathways of the resulting 1-methylnaphthalenyl radical. A deeper understanding of the electrochemical behavior of this and other brominated naphthalene derivatives will undoubtedly pave the way for new applications in synthetic chemistry and materials science.
References
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Influence of structural isomers of naphthalene diimides on photophysical and electrochemical properties. (n.d.). Chemistry Letters. [Link]
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Preparation of 2-(bromomethyl)naphthalene. (n.d.). PrepChem.com. [Link]
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Engineering of Aromatic Naphthalene and Solvent Molecules to Optimize Chemical Prelithiation for Lithium-Ion Batteries. (2024). Advanced Energy Materials. [Link]
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The Untapped Potential of 2-Bromo-1-methylnaphthalene: A Technical Guide for Advanced Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the vast library of naphthalene derivatives has been extensively explored in materials science, certain isomers remain surprisingly underutilized. 2-Bromo-1-methylnaphthalene, a readily available chemical intermediate, represents one such untapped resource. This technical guide moves beyond the compound's established role in small-molecule synthesis to explore its significant, yet largely theoretical, potential in the creation of novel polymers, organic electronics, and liquid crystalline materials. By examining the structure-property relationships of analogous naphthalene-based materials, this document serves as a forward-looking resource for researchers, providing the foundational knowledge and experimental foresight needed to pioneer new classes of functional materials.
Introduction: The Case for a Forgotten Isomer
Naphthalene, with its rigid, planar, and electron-rich bicyclic aromatic system, is a cornerstone of modern materials science. Its derivatives are integral components in a wide array of applications, from high-performance polymers to the vibrant displays of Organic Light-Emitting Diodes (OLEDs). The functionalization of the naphthalene core, particularly through halogenation, provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex, π-conjugated systems.
However, the focus of the materials science community has historically been on specific isomers of bromonaphthalene, such as 1-bromonaphthalene and 2,6-disubstituted naphthalenes. This compound (Chemical Formula: C₁₁H₉Br; CAS Number: 20601-22-3) has been largely confined to the realm of a chemical intermediate, primarily for the synthesis of arylboronic acids used in Suzuki and Miyaura cross-coupling reactions.[1] This guide posits that the unique steric and electronic profile of this compound makes it a compelling candidate for the development of new materials with tailored properties.
The presence of the methyl group at the 1-position introduces a steric twist that can disrupt intermolecular packing, a crucial factor in tuning the solid-state properties of organic materials. This can lead to enhanced solubility and potentially amorphous morphologies, which are desirable for solution-processable organic electronics. The bromine at the 2-position, a site of high reactivity, offers a gateway to a multitude of polymerization and functionalization pathways.
This document will provide a comprehensive overview of the potential applications of this compound in materials science, supported by detailed theoretical considerations and extrapolated experimental protocols based on established chemistries of related compounds.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for predicting its behavior in materials synthesis and the characteristics of the resulting products.
| Property | Value |
| Molecular Formula | C₁₁H₉Br |
| Molecular Weight | 221.09 g/mol |
| CAS Number | 20601-22-3 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents |
Data compiled from various chemical supplier databases.
The key reactive site is the bromo group at the 2-position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The methyl group at the 1-position will exert a significant steric influence on any polymer backbone or extended molecular structure, a factor that can be strategically exploited.
Potential Application I: Organic Light-Emitting Diodes (OLEDs)
The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology. Naphthalene derivatives are promising candidates due to their wide bandgap and high photoluminescence quantum yields. While direct applications of this compound in OLEDs are not documented, its structure suggests potential as a precursor for both blue emitters and hole transport materials.
Blue Emitters: A Strategy for Steric Disruption
The methyl group in this compound can play a crucial role in designing efficient blue emitters. By sterically hindering intermolecular π-π stacking, it can reduce aggregation-caused quenching (ACQ) of fluorescence in the solid state, a common issue with planar aromatic molecules.
Hypothetical Synthetic Pathway:
A potential route to a blue-emitting material involves the Suzuki coupling of this compound with a suitable boronic acid derivative, such as an aminophenylboronic acid, to introduce a charge-transporting and emissive moiety.
Sources
Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to 2-Bromo-1-methylnaphthalene: From Discovery to Modern Applications
Foreword
This technical guide offers a comprehensive exploration of this compound, a key intermediate in organic synthesis. We will delve into its historical context, discovery, synthesis, and diverse applications, providing researchers, scientists, and drug development professionals with a thorough understanding of this versatile compound. Our focus is on the practical application of this knowledge, grounded in established scientific principles and supported by authoritative references.
Core Compound Identity and Physicochemical Properties
This compound is an aromatic hydrocarbon derivative, specifically a brominated and methylated naphthalene. Its structure, characterized by the presence of a bromine atom at the 2-position and a methyl group at the 1-position of the naphthalene ring, imparts specific reactivity that makes it a valuable precursor in various synthetic pathways.
Key Identifiers:
Physicochemical Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Appearance | Clear yellow liquid | [4] |
| Boiling Point | 296 °C (lit.) | [4][5] |
| Density | 1.418 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index | n20/D 1.648 (lit.) | [5] |
| Flash Point | >230 °F (>110 °C) | [5] |
| Water Solubility | Not miscible in water | [5] |
| Storage | Inert atmosphere, Room Temperature | [5] |
Spectroscopic Profile
Spectroscopic data is essential for the identification and characterization of this compound. Key spectral information has been reported in various databases.
-
Mass Spectrometry (MS): GC-MS data is available, providing fragmentation patterns for structural elucidation.[1]
-
Infrared Spectroscopy (IR): Vapor phase IR spectra are available, showing characteristic vibrational frequencies of the molecule.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound are not detailed in the provided results, data for the related compound 2-Bromonaphthalene is available, which can provide insights into the expected chemical shifts and coupling constants for the naphthalene backbone.[6]
Historical Context and Discovery
The precise moment of the first synthesis of this compound is not prominently documented in singular, landmark publications. Its discovery is best understood within the broader historical context of early 20th-century organic chemistry, which saw extensive exploration of naphthalene and its derivatives. The fundamental reactions required for its synthesis, such as electrophilic aromatic substitution and functional group interconversion, were well-established during this period.
Early research into brominated naphthalenes was often driven by the need for synthetic intermediates for dyes, pharmaceuticals, and other fine chemicals. The synthesis of various isomers of bromonaphthalenes and methylnaphthalenes was a logical step in mapping the reactivity of the naphthalene core. For instance, methods for preparing 2-bromonaphthalene from 2-aminonaphthalene were known, and the bromination of methylnaphthalenes would have been a natural extension of this work.[7][8]
The development of synthetic routes to specific isomers like this compound was likely a result of systematic investigations into the directing effects of substituents on the naphthalene ring. The interplay between the activating methyl group and the deactivating but ortho-, para-directing bromo group would have been of significant academic and practical interest.
Synthesis Methodologies
The synthesis of this compound can be achieved through various routes, often starting from commercially available precursors. The choice of synthetic pathway depends on factors such as starting material availability, desired purity, and scalability.
General Synthetic Workflow
A common approach involves the bromination of 1-methylnaphthalene. However, controlling the regioselectivity of this reaction can be challenging. Alternative multi-step syntheses often provide better control and higher yields of the desired isomer. One such multi-step route starts from 1-indanone.[2]
Caption: A generalized multi-step synthesis of this compound starting from 1-Indanone.
Illustrative Experimental Protocol: Synthesis from 2-Methylnaphthalene
While direct bromination of 2-methylnaphthalene can lead to a mixture of isomers, specific conditions can favor the formation of the desired product. A related procedure for the bromination of a substituted naphthalene provides a framework for how this might be approached.[9] For instance, the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator is a common method for benzylic bromination, but for aromatic bromination, different catalysts and conditions are required.
A more relevant approach would be the electrophilic bromination of 1-methylnaphthalene, where the position of bromination is directed by the methyl group.
Protocol for Electrophilic Bromination of 1-Methylnaphthalene:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-methylnaphthalene in a suitable inert solvent such as carbon tetrachloride or dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath to control the reaction's exothermicity.
-
Addition of Bromine: Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 1-methylnaphthalene. The addition rate should be controlled to maintain the reaction temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the color of the bromine disappears, indicating the completion of the reaction.
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by fractional distillation or column chromatography to isolate this compound from other isomers.
Applications in Research and Industry
This compound serves as a versatile building block in organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science.[4]
Key Application Areas
-
Pharmaceutical Intermediates: It is a precursor for the synthesis of more complex molecules that may possess biological activity. Its structure can be strategically modified to build active pharmaceutical ingredients (APIs).[4]
-
Agrochemicals: This compound is utilized in the synthesis of active ingredients for pesticides, herbicides, and fungicides, contributing to crop protection.[4]
-
Organic Synthesis: It is a fundamental building block for creating novel organic compounds through various coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.[4]
-
Asymmetric Synthesis: It undergoes asymmetric cross-coupling reactions with its corresponding Grignard reagent using a nickel catalyst to form non-racemic 2,2′-dimethyl-1,1′-binaphthyl, a chiral ligand used in asymmetric catalysis.[5][10]
-
Analytical Chemistry: It has been used as a test compound for the determination of halogenated hydrocarbons at trace levels by supercritical fluid chromatography-microwave-induced plasma mass spectrometry.[5]
-
Sensor Technology: The dynamic phosphorescence quenching of this compound has been employed for the selective sensing of Cu(II) ions at very low concentrations.[5][10]
Caption: Applications of this compound in various scientific and industrial fields.
Safety and Handling
Proper safety precautions are essential when working with this compound.
-
GHS Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause long-lasting harmful effects to aquatic life.[1] It can also cause skin and eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound, while not a household name, is a testament to the intricate and enabling role of synthetic intermediates in modern science. From its likely origins in the systematic exploration of naphthalene chemistry to its current applications in fields as diverse as asymmetric synthesis and environmental sensing, this compound has proven its utility. This guide has provided a comprehensive overview of its properties, history, synthesis, and applications, underscoring its continued relevance to the research and development community. As the demand for novel and sophisticated chemical entities grows, the importance of versatile building blocks like this compound will undoubtedly continue to expand.
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Cas 2586-62-1,1-BROMO-2-METHYLNAPHTHALENE - LookChem. (n.d.). Retrieved from [Link]
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Preparation of 2-(bromomethyl)naphthalene - PrepChem.com. (n.d.). Retrieved from [Link]
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(PDF) An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene - ResearchGate. (2021, April 3). Retrieved from [Link]
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2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem. (n.d.). Retrieved from [Link]
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Synthesis of 8-Bromo-1-Methylnaphthalene from o-Bromoacetophenone - ACS Publications. (n.d.). Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2-Bromo-1-methylnaphthalene for Research and Development
This guide provides an in-depth examination of the safety protocols and handling precautions for 2-Bromo-1-methylnaphthalene (CAS No. 20601-22-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation. As a substituted naphthalene, this compound is a valuable intermediate in organic synthesis; however, its safe management is paramount to protecting laboratory personnel and the environment.[1][2] This guide is structured to build a comprehensive safety framework, from fundamental hazard identification to emergency response, ensuring that every protocol is a self-validating system of safety.
Compound Identification and Physicochemical Profile
A foundational element of laboratory safety is the accurate identification of the chemical in use. This compound is a distinct isomer, and its properties should not be confused with other brominated methylnaphthalenes.[3][4] The majority of available physical property data is based on computational models due to a lack of extensive experimental studies on this specific isomer.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 20601-22-3 | PubChem[3] |
| Molecular Formula | C₁₁H₉Br | PubChem[3] |
| Molecular Weight | 221.09 g/mol | PubChem[3] |
| Computed XLogP3 | 4.2 | PubChem[3] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS), this compound presents specific, documented hazards that must be addressed through a rigorous risk assessment process.[3] The toxicological properties of many substituted naphthalenes have not been fully investigated, necessitating a cautious approach.[5][6][7]
GHS Hazard Statements:
-
H302: Harmful if swallowed. This indicates acute oral toxicity. Ingestion of even small quantities can lead to adverse health effects.[3][8]
-
H413: May cause long lasting harmful effects to aquatic life. This highlights the compound's environmental persistence and toxicity, making proper disposal critical.[3]
The risk assessment process is a continuous cycle integral to laboratory safety. It involves identifying the intrinsic hazards of a substance and evaluating the risk associated with a specific experimental procedure.
Caption: The continuous four-step cycle of laboratory risk assessment.
The Hierarchy of Controls: A Systematic Approach to Safety
To mitigate the identified risks, a tiered strategy known as the "Hierarchy of Controls" should be implemented. This framework prioritizes the most effective and reliable control measures. The causality is simple: it is always better to remove a hazard or place a barrier in its way than to rely solely on personal protective equipment.
Caption: The Hierarchy of Controls, prioritizing safety measures.
Engineering Controls
These are the primary physical controls to minimize exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of any aerosols or vapors.[9]
-
Ventilation: The laboratory must have good general ventilation, with typically 10-12 air changes per hour, to handle any fugitive emissions.[9]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[6][9]
Administrative Controls
These are work policies and procedures that reduce exposure duration, frequency, and intensity.
-
Designated Areas: Establish a designated area within the lab specifically for working with this compound. This area should be clearly marked.[10]
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this compound are mandatory. All personnel must be trained on these SOPs before commencing work.
-
Training: Personnel must receive documented training on the specific hazards of this compound, the contents of this guide, and emergency procedures.[10]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][8] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[8][9][11]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the controls above.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for tears or holes before each use.[11] For prolonged or immersive contact, consult glove manufacturer data for breakthrough times. Double-gloving is recommended for handling neat material. Remove gloves using a technique that avoids skin contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Goggles are required when there is a significant risk of splashing.[8][11] Face shields should be worn over primary eye protection during procedures with a high splash potential. |
| Skin/Body Protection | Flame-resistant laboratory coat. | A fully buttoned lab coat protects against incidental skin contact. Do not wear shorts or open-toed shoes in the laboratory. |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | In the event of a ventilation failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Standard Operating Procedures (SOPs)
SOP for Weighing and Solution Preparation
-
Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the fume hood sash is at the proper working height.
-
Designation: Place a "Designated Area" sign in the fume hood.
-
Weighing: If the compound is a solid or viscous liquid, weigh it directly into a tared container inside the fume hood. Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Transfer: Add solvent to the container slowly to avoid splashing. Use a spatula or pipette dedicated to this task.
-
Cleanup: Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened towel. Dispose of the towel and any disposable weighing materials as hazardous waste.
-
Closure: Tightly cap the prepared solution. Label it clearly with the chemical name, concentration, solvent, date, and your initials.
SOP for Storage
-
Container: Ensure the primary container is tightly sealed and in good condition.[9][11]
-
Location: Store the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[9][12]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[5][12]
-
Security: Store in a locked cabinet or a controlled-access area to prevent unauthorized use.[5][9]
-
Secondary Containment: Use a chemically resistant secondary container (e.g., a plastic tray) to contain any potential leaks.
Emergency Preparedness and Response
First Aid Measures
Immediate and appropriate first aid is critical. Always show the Safety Data Sheet (SDS) to responding medical personnel.[8]
-
Ingestion (H302): Do NOT induce vomiting. Immediately rinse the mouth with water. Call a poison control center or seek immediate medical attention.[8][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[9][11] If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5]
Spill Management
For a small laboratory spill (<100 mL):
-
Alert personnel in the immediate area and evacuate if necessary.
-
If safe to do so, eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and contaminated soil into a sealable, labeled container for hazardous waste disposal.[12]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Caption: A flowchart for initial emergency response actions.
Waste Management and Environmental Considerations
The classification of this compound as potentially causing long-lasting harm to aquatic life (H413) places a significant responsibility on the user for its proper disposal.[3]
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[6][8]
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, absorbent materials, and disposable PPE, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be kept closed, properly sealed, and labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, in strict accordance with all local, state, and federal regulations.[6][9][11]
Conclusion
The safe handling of this compound in a research and development setting is achieved not by a single action, but by the consistent application of a multi-layered safety philosophy. By understanding the compound's specific hazards and implementing the hierarchy of controls—prioritizing engineering solutions, reinforcing them with robust administrative procedures, and using PPE as a final barrier—researchers can effectively mitigate risks. Adherence to the detailed protocols for handling, storage, emergency response, and waste disposal outlined in this guide is essential for protecting personnel, ensuring experimental integrity, and maintaining environmental stewardship.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12433511, this compound. PubChem.[Link]
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Chemservice (2015). SAFETY DATA SHEET: 1-Bromo-2-methylpentane. Chemservice.[Link]
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Fisher Scientific (2011). SAFETY DATA SHEET: 1-Bromo-2-methylnaphthalene. Fisher Scientific.[Link]
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2-Bromo-1-methylnaphthalene molecular weight and formula
An In-depth Technical Guide to 2-Bromo-1-methylnaphthalene: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key aromatic halogenated hydrocarbon intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the molecule's core properties, synthesis methodologies with mechanistic insights, spectroscopic characterization, and potential applications. By synthesizing data from established chemical databases and peer-reviewed literature, this guide serves as an authoritative resource, explaining not just the procedures but the scientific rationale underpinning them. The content covers validated protocols, data interpretation, and the strategic use of this compound as a building block in complex molecular architectures, ensuring a blend of theoretical knowledge and practical application.
Core Molecular Profile
This compound is a substituted naphthalene derivative. The strategic placement of the methyl group at the C1 position and the bromine atom at the C2 position sterically influences the reactivity of the bromine, making it a distinct and valuable building block in organic synthesis compared to its isomers.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 20601-22-3 | [1][2][3] |
| Molecular Formula | C₁₁H₉Br | [1][2][3] |
| Molecular Weight | 221.09 g/mol | [1][2][3] |
| Canonical SMILES | CC1=C(C=CC2=CC=CC=C12)Br | [1] |
| InChI Key | AEJFBKVIGAYAQV-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several routes, typically involving the bromination of a suitable naphthalene precursor. The choice of starting material and brominating agent is critical to achieving regioselectivity and high yield.
Synthetic Pathway from 1-Indanone
A multi-step synthesis starting from 1-indanone has been reported, which offers a versatile route to the target molecule.[2] While the full experimental details from the source require access to the primary literature, the transformation logically involves ring expansion and subsequent functionalization. The causality behind this choice lies in the wide availability of substituted indanones, allowing for the generation of diverse naphthalene derivatives.
Conceptual Synthesis Workflow
A common and direct approach to synthesizing aryl bromides is the electrophilic aromatic substitution of the corresponding methylated naphthalene. However, direct bromination of 1-methylnaphthalene can lead to a mixture of isomers. Therefore, a more controlled, multi-step approach is often necessary for achieving high purity of the desired 2-bromo isomer.
Experimental Protocol: Conceptual Bromination of 1-Methylnaphthalene
-
Step 1: Protection/Direction (If Necessary): Depending on the desired regioselectivity, a directing group might be introduced to the 1-methylnaphthalene ring to favor bromination at the C2 position.
-
Step 2: Bromination: The substrate is dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). A brominating agent, such as N-Bromosuccinimide (NBS) with a radical initiator for benzylic bromination, or molecular bromine (Br₂) with a Lewis acid catalyst for aromatic substitution, is added portion-wise at a controlled temperature. The choice of reagent is paramount; for direct aromatic bromination, Br₂ is used, while NBS is typically for brominating a benzylic methyl group, which is not the desired outcome here but illustrates the importance of reagent selection.[4][5]
-
Step 3: Reaction Quenching: Upon completion (monitored by TLC or GC-MS), the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to consume any excess bromine.
-
Step 4: Work-up and Extraction: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Step 5: Purification: The solvent is removed under reduced pressure. The crude product is then purified, most commonly via column chromatography on silica gel or recrystallization to yield pure this compound.
The following diagram illustrates a generalized workflow for the synthesis and purification of a target compound like this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. Although a complete dataset is best sourced from a dedicated chemical analysis, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of 2.4-2.7 ppm. The aromatic region (7.0-8.5 ppm) will display a complex pattern of multiplets corresponding to the six protons on the naphthalene ring system. The specific chemical shifts and coupling constants are diagnostic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals. One signal in the aliphatic region (around 20-25 ppm) for the methyl carbon, and ten signals in the aromatic region (typically 120-140 ppm). The carbon atom directly attached to the bromine (C2) will be shifted, and its signal intensity may be reduced due to the quadrupolar effect of the bromine atom.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the (M+2)⁺ peak will appear with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak would be observed at m/z = 220 and 222.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.
Chemical Reactivity and Applications in Synthesis
This compound is a versatile intermediate, primarily used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The bromine atom serves as a reactive handle for a variety of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for reactions like Suzuki, Stille, Heck, and Sonogashira couplings. In these reactions, a palladium catalyst facilitates the coupling of the aryl bromide with an organoboron, organotin, alkene, or alkyne, respectively. This is a cornerstone of modern medicinal chemistry for constructing complex molecular frameworks from simpler building blocks.
The diagram below illustrates the catalytic cycle of a Suzuki coupling reaction, a common application for this type of aryl bromide.
Caption: Catalytic cycle for a Suzuki cross-coupling reaction involving an aryl bromide.
Grignard Reagent Formation
Treatment with magnesium metal in an ethereal solvent (like THF or diethyl ether) can convert this compound into its corresponding Grignard reagent. This nucleophilic organometallic species can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.
Relevance in Drug Discovery and Development
The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its rigid structure and lipophilic nature, which facilitates membrane crossing and protein binding.[6] Brominated naphthalenes, in particular, are investigated for a range of biological activities.[7]
The addition of a bromine atom can significantly alter a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). It can block sites of metabolism, increasing a drug's half-life, or serve as a point for introducing further chemical diversity. Lipophilicity is a critical parameter in drug design, and halogenation is a common strategy to modulate it.[8] Therefore, this compound serves as a valuable starting material for synthesizing libraries of novel compounds for screening in various therapeutic areas, including oncology and infectious diseases.
Safety and Handling
As a halogenated aromatic compound, this compound requires careful handling in a well-ventilated chemical fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H413 (May cause long lasting harmful effects to aquatic life).[1]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust/fumes and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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LookChem. (n.d.). 1-BROMO-2-METHYLNAPHTHALENE. Retrieved from [Link]
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Cheméo. (n.d.). Naphthalene, 1-bromo-2-methyl-. Retrieved from [Link]
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Chemikalien.de. (n.d.). 1-Bromo-2-methylnaphthalene (CAS 2586-62-1): Properties and Applications. Retrieved from [Link]
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Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 249-272. Retrieved from [Link]
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Gonec, T., et al. (2022). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 27(19), 6296. Retrieved from [Link]
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commercial availability and suppliers of 2-Bromo-1-methylnaphthalene
An In-Depth Technical Guide to 2-Bromo-1-methylnaphthalene for Advanced Research
Introduction
This compound (CAS No. 20601-22-3) is a halogenated aromatic hydrocarbon that serves as a valuable building block in synthetic organic chemistry.[1] Its naphthalene core, a well-established pharmacophore in medicinal chemistry, makes it and its derivatives subjects of interest in drug discovery and materials science.[2][3] The strategic placement of the bromine atom and the methyl group on the naphthalene ring system offers specific reactivity and steric properties, enabling its use in the synthesis of more complex molecular architectures.
This guide provides an in-depth overview of the commercial availability, synthesis, purification, and key applications of this compound, tailored for researchers, chemists, and professionals in drug development.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 20601-22-3 | [1][4] |
| Molecular Formula | C₁₁H₉Br | [1][4] |
| Molecular Weight | 221.09 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | N/A | [1] |
Commercial Availability and Suppliers
This compound is available from a select number of chemical suppliers, typically on a "synthesis on demand" basis or in small research quantities. It is not as commonly stocked as some of its isomers, such as 1-Bromo-2-methylnaphthalene.
| Supplier | Grade / Purity | CAS Number | Notes |
| ChemicalBook | Research Quantities | 20601-22-3 | Lists multiple suppliers with pricing examples like $45.00/25mg.[4] |
| Synchem | 95% | 20601-22-3 | Available via "Synthesis on demand".[5] |
| PubChem | Laboratory Chemical | 20601-22-3 | Lists 40 chemical vendors.[1] |
Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for current information.
Synthesis and Purification Protocols
The synthesis of this compound can be achieved through various synthetic routes. One documented multi-step pathway begins with 1-Indanone.[4] While specific, detailed protocols for this exact isomer are less common in open literature than for other bromonaphthalenes, general principles of electrophilic aromatic substitution and functional group manipulation are applicable.
A representative synthetic pathway is outlined below.
Caption: General workflow for synthesis and purification.
Experimental Protocol: Purification by Column Chromatography
Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials.[6]
1. Preparation:
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to settle, ensuring even packing. Add a layer of sand on top to protect the silica bed.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the column.[6]
2. Elution:
-
Begin elution with a non-polar solvent like 100% hexane to separate non-polar impurities.[6]
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane or ethyl acetate) in a gradient (e.g., Hexane/Dichloromethane 95:5 to 80:20).[6] This allows for the separation of compounds with differing polarities.
3. Monitoring and Collection:
-
Monitor the separation using Thin-Layer Chromatography (TLC) to identify fractions containing the desired product.
-
Collect the fractions containing the pure this compound.
4. Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Applications in Research and Drug Development
The naphthalene scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of conditions.[3] Brominated naphthalenes, specifically, are investigated for various biological activities.[2]
Core Utility:
-
Synthetic Intermediate: this compound is primarily used as an intermediate in organic synthesis. The bromine atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds through reactions such as:
-
Suzuki, Stille, and Sonogashira cross-coupling reactions.
-
Grignard reagent formation for subsequent nucleophilic additions.
-
Buchwald-Hartwig amination.
-
-
Drug Discovery Scaffold: It can be used to synthesize novel derivatives for screening in drug discovery programs. The lipophilicity and metabolic stability of the naphthalene core can be fine-tuned by the presence of the bromo and methyl substituents.[7]
Caption: Synthetic utility of this compound.
Safety and Handling
GHS Hazard Information (General for class):
Precautionary Measures:
-
P264: Wash hands and any exposed skin thoroughly after handling.[8][9]
-
P270: Do not eat, drink or smoke when using this product.[8][9]
-
P273: Avoid release to the environment.[9]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
Conclusion
This compound is a specialized chemical intermediate with significant potential for the synthesis of complex organic molecules relevant to drug discovery and materials science. While its commercial availability is more limited than that of its isomers, it can be sourced from specialized suppliers or synthesized and purified using standard organic chemistry techniques like column chromatography. Adherence to strict safety protocols is crucial when handling this compound to mitigate potential health and environmental risks.
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Navigating the Thermodynamic Landscape of 2-Bromo-1-methylnaphthalene: A Technical Guide for Researchers
Foreword: Charting Unexplored Thermochemical Territory
To the researchers, scientists, and drug development professionals delving into the complex world of substituted polycyclic aromatic hydrocarbons, this guide offers a foundational framework for understanding the thermochemical properties of 2-bromo-1-methylnaphthalene. It is a molecule of significant interest in synthetic chemistry and materials science, yet its fundamental thermodynamic parameters remain largely uncharacterized in publicly accessible literature. This document serves not as a mere compilation of existing data, but as a technical roadmap for its determination.
As a Senior Application Scientist, I recognize that true scientific advancement often requires us to generate foundational data where none exists. This guide is structured to empower you, the researcher, with the principles, methodologies, and critical insights necessary to either experimentally determine or computationally estimate the thermochemical properties of this compound. We will explore the "why" behind experimental choices and the logic of computational workflows, ensuring a robust and validated approach to data generation.
The Significance of Thermochemical Data for this compound
Thermochemical data, such as the enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are cornerstones of chemical process design, safety analysis, and molecular modeling. For a molecule like this compound, this information is critical for:
-
Reaction Engineering: Predicting the heat release or absorption during synthesis and subsequent reactions, which is vital for safe and efficient process scale-up.
-
Computational Chemistry: Providing benchmark values for the validation and parameterization of computational models used in drug discovery and materials science to predict molecular interactions and stability.
-
Phase Change Behavior: Understanding the energetics of melting, boiling, and sublimation is crucial for purification, formulation, and storage.
-
Safety and Hazard Assessment: Thermochemical data informs the assessment of a compound's thermal stability and potential for runaway reactions.
Given the current scarcity of experimental data for this compound, this guide will focus on the established methodologies for its determination.
Sample Preparation and Purity: The Foundation of Accurate Measurement
The integrity of any thermochemical measurement is contingent upon the purity of the sample. The synthesis of this compound can be approached through several synthetic routes, often starting from 1-methylnaphthalene. One common strategy involves electrophilic aromatic bromination.
Synthesis and Purification Protocol
A generalized synthetic approach involves the direct bromination of 1-methylnaphthalene. However, controlling the regioselectivity to favor the 2-bromo isomer over other isomers is a key challenge.
Step-by-Step Synthesis Outline:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylnaphthalene in a suitable inert solvent (e.g., a chlorinated solvent like dichloromethane or carbon tetrachloride).
-
Bromination: Cool the solution in an ice bath to control the reaction exotherm. Slowly add a solution of bromine or another brominating agent (e.g., N-bromosuccinimide with a radical initiator) in the same solvent. The slow addition is critical to minimize the formation of poly-brominated byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion of the starting material.
-
Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product will likely be a mixture of isomers. Purify the this compound using column chromatography on silica gel or by fractional distillation under reduced pressure. Recrystallization from a suitable solvent (e.g., ethanol or hexane) may be necessary to achieve high purity.[1]
Trustworthiness through Validation: The purity of the final product must be rigorously assessed. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for quantifying isomeric and other impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy should be used to confirm the chemical structure. For thermochemical measurements, a purity of >99.5% is highly recommended.
Experimental Determination of Thermochemical Properties
Direct measurement remains the gold standard for obtaining accurate thermochemical data. The following are the primary experimental techniques applicable to this compound.
Combustion Calorimetry for Enthalpy of Formation
Bomb calorimetry is the principal method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.
Experimental Workflow: Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
Causality in Protocol:
-
Pelletization: A pressed pellet ensures complete and rapid combustion.
-
High-Pressure Oxygen: A pure oxygen environment at high pressure (typically 30 atm) is used to ensure the complete conversion of the sample to CO₂, H₂O, and Br₂ (or HBr, depending on conditions).
-
Calibration: The calorimeter constant (C_cal) must be determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This step is crucial for the trustworthiness of the measurement.
-
Hess's Law Application: The standard enthalpy of formation (ΔfH°) is calculated using the experimentally determined standard enthalpy of combustion (ΔcH°) and the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
DSC is a powerful technique for measuring heat flow to or from a sample as a function of temperature or time.
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of high-purity this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heat Capacity Measurement:
-
Perform a baseline run with two empty pans.
-
Run a standard material (e.g., sapphire) with a known heat capacity over the desired temperature range.
-
Run the sample pan over the same temperature range and at the same heating rate (e.g., 10 °C/min).
-
The heat capacity of the sample is determined by comparing the heat flow signals of the sample, standard, and baseline.
-
-
Enthalpy of Fusion Measurement:
-
Heat the sample through its melting point at a controlled rate.
-
The instrument will record an endothermic peak corresponding to the melting process.
-
The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH). The temperature at the peak maximum is typically taken as the melting point.
-
Computational Thermochemistry: A Predictive Approach
In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties. High-level ab initio and density functional theory (DFT) methods are now capable of predicting enthalpies of formation to within a few kcal/mol for many molecules.[2]
Computational Workflow for Thermochemical Data
Caption: A typical computational workflow for obtaining thermochemical data.
Expertise in Method Selection:
-
Geometry Optimization and Frequencies: A common and cost-effective method like B3LYP with a Pople-style basis set (e.g., 6-31G*) is often sufficient for determining the molecular geometry and vibrational frequencies. These frequencies are essential for calculating the zero-point vibrational energy (ZPVE), entropy, and heat capacity.[3]
-
High-Accuracy Energy Calculations: For a more accurate electronic energy, composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods are recommended.[2] These methods systematically extrapolate to the complete basis set limit and include high-level electron correlation effects.
-
Calculating Enthalpy of Formation: A common approach is to use an atomization scheme, where the enthalpy of formation is calculated from the computed enthalpy of atomization and the experimental enthalpies of formation of the constituent atoms. However, for larger molecules, isodesmic reactions (where the number and types of bonds are conserved on both sides of the reaction) often lead to better error cancellation and more accurate results.
Estimated and Comparative Thermochemical Data
While no direct experimental data for this compound has been identified, we can provide context by examining related compounds and computationally derived values.
| Property | This compound | 1-Bromo-2-methylnaphthalene (Isomer) | Naphthalene (Parent) | 1-Methylnaphthalene | 2-Methylnaphthalene |
| Formula | C₁₁H₉Br | C₁₁H₉Br | C₁₀H₈ | C₁₁H₁₀ | C₁₁H₁₀ |
| Molecular Weight ( g/mol ) | 221.09[4] | 221.09[5] | 128.17 | 142.20 | 142.20[6] |
| ΔfH°(gas) (kJ/mol) | Data not available | 160.62 (Calculated)[5] | 150.3 ± 0.9[7] | 117.8[8] | 116.3[6] |
| ΔfH°(solid) (kJ/mol) | Data not available | Data not available | 78.53 ± 0.63[9] | Data not available | 44.9 ± 1.5[6] |
| S°(solid, 298.15 K) (J/mol·K) | Data not available | Data not available | 167.4 ± 0.2[9] | Data not available | Data not available |
Note: The value for 1-bromo-2-methylnaphthalene is a calculated estimate and should be treated with caution.
This table highlights the existing data gap for the target molecule. The data for naphthalene and its methylated derivatives from the NIST Chemistry WebBook can serve as valuable points of comparison when new experimental or computational data for this compound are generated.[6][8][9]
Conclusion and Future Directions
The thermochemical characterization of this compound is an open area for investigation. This guide has provided a comprehensive overview of the necessary steps to bridge this knowledge gap, from sample preparation to advanced experimental and computational techniques.
For researchers in drug development and materials science, the generation of this data will be invaluable for predictive modeling and process optimization. It is our hope that this technical guide will serve as a catalyst for these investigations, promoting the generation of high-quality, reliable thermochemical data for this important chemical compound. The methodologies outlined herein are designed to be self-validating, ensuring that the resulting data will be a trustworthy contribution to the broader scientific literature.
References
-
PrepChem.com. Preparation of 2-(bromomethyl)naphthalene. [Link]
-
Organic Syntheses. 2-bromonaphthalene. [Link]
-
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-
PubChem. This compound. [Link]
-
ACS Publications. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. [Link]
-
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-
Argonne National Laboratory. Naphthalene Enthalpy of Formation - Active Thermochemical Tables. [Link]
-
NIST WebBook. Naphthalene, 1-methyl-. [Link]
-
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-
NIST WebBook. Naphthalene, 2-methyl-. [Link]
-
University of Massachusetts Lowell. Thermochemistry. [Link]
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Methodological & Application
Application Note: A Guide to Suzuki-Miyaura Coupling of 2-Bromo-1-methylnaphthalene
Introduction: Synthesizing Sterically Congested Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] This reaction is particularly vital in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Naphthalene-based molecules, for example, are key components in numerous FDA-approved drugs.[3]
This guide focuses on a specific, yet challenging, substrate: 2-Bromo-1-methylnaphthalene. The synthesis of 1-methyl-2-arylnaphthalenes presents a classic problem of steric hindrance. The methyl group at the C1 position ortho to the C-Br bond can significantly impede the approach of the palladium catalyst, potentially slowing key steps in the catalytic cycle and leading to low yields or undesired side reactions.
Herein, we provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will dissect the reaction mechanism, explore strategies to overcome steric challenges through rational selection of catalysts and conditions, present a detailed experimental protocol, and offer a troubleshooting guide for the successful synthesis of 1,2-disubstituted naphthalenes.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]
-
Oxidative Addition : The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-halogen bond (C-Br) of the electrophile, this compound. This step forms a square-planar Pd(II) complex. For sterically hindered and electron-rich aryl bromides, this step can be rate-limiting. The choice of a bulky, electron-rich ligand on the palladium center is crucial to promote this transformation.[1]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. A base is essential for this process; it activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the aryl group to the palladium.[6][7][8][9]
-
Reductive Elimination : The final step involves the coupling of the two organic fragments (the naphthalene and the new aryl group) from the Pd(II) center. This forms the desired C-C bond, yielding the 1-methyl-2-arylnaphthalene product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4] Bulky ligands can also accelerate this final, product-releasing step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Parameters for Coupling with this compound
The success of coupling a sterically hindered substrate like this compound hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the nature of the boronic acid partner.
| Component | Recommended Choices & Rationale |
| Palladium Source & Ligand | Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) sources, respectively.[1] Pd(II) sources require in-situ reduction to the active Pd(0) state, often facilitated by phosphine ligands.[1] Ligand: The steric bulk of this compound necessitates the use of bulky, electron-rich monophosphine ligands or N-heterocyclic carbenes (NHCs).[10][11] • Buchwald-type ligands: XPhos, SPhos, and RuPhos are excellent choices. Their bulk accelerates reductive elimination, while their electron-donating nature promotes oxidative addition.[12] • Other phosphines: P(t-Bu)₃ and PCy₃ are also effective.[9] • NHC Ligands: PEPPSI-type catalysts are robust and highly active for hindered substrates.[1][10] |
| Base | The base activates the boronic acid to form a more reactive boronate complex.[6][9] The choice can influence reaction rate and side reactions. • Potassium Phosphate (K₃PO₄): An effective and commonly used base, particularly for challenging couplings.[13] • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is highly effective but more expensive. Potassium carbonate is a good alternative.[5][14] • Hydroxides (Ba(OH)₂, NaOH): Strong bases that can be very effective but may not be suitable for base-sensitive functional groups.[6] |
| Solvent | The solvent must solubilize the reagents and facilitate the reaction at an appropriate temperature. Anhydrous, degassed solvents are critical to prevent catalyst deactivation.[15] • Ethers: 1,4-Dioxane or Tetrahydrofuran (THF), often with a small amount of water (e.g., 4:1 or 5:1 ratio), is a standard choice.[14] • Aromatics: Toluene is another excellent choice, especially for higher temperature reactions.[5] • Amides: N,N-Dimethylformamide (DMF) can also be used.[6] |
| Boron Reagent | Boronic Acids (Ar-B(OH)₂): Widely available but can be prone to decomposition via protodeboronation, especially under prolonged heating or with certain substrates.[1][15] Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids, making them less susceptible to degradation and a reliable choice for improving yields in difficult couplings.[1] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)
-
XPhos (2-6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 5:1) via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12–24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-methyl-2-arylnaphthalene product.
Troubleshooting Common Issues
Low yields or the formation of byproducts are common challenges in cross-coupling reactions. Below are potential issues and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | • Inactive catalyst due to oxygen exposure. • Insufficient temperature. • Poor quality of reagents (catalyst, base, solvent). | • Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique (e.g., freeze-pump-thaw cycles).[15][16] • Gradually increase the reaction temperature in 10 °C increments (e.g., up to 110 °C for toluene).[14][17] • Use fresh, high-purity catalyst, ligand, and anhydrous base.[15] |
| Debromination of Starting Material | • Presence of hydride sources. • High reaction temperatures or prolonged reaction times. | • Use anhydrous and deoxygenated reagents. Avoid solvents like isopropanol.[13] • Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.[13] |
| Homocoupling of Boronic Acid | • Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote homocoupling.[1] • Use of a Pd(II) precatalyst without efficient reduction. | • Improve degassing procedures. Ensure a strict inert atmosphere throughout the reaction.[1] • Consider using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. |
| Protodeboronation of Boronic Acid | • Instability of the boronic acid, especially with electron-withdrawing groups or heteroaryl partners, in the presence of base and water. | • Use the boronic acid as fresh as possible. • Switch to a more stable boronate ester (e.g., pinacol or MIDA ester).[15] • Minimize the amount of water in the reaction or try completely anhydrous conditions with a base like CsF. |
Applications and Significance
The 1,2-disubstituted naphthalene core is a valuable scaffold in medicinal chemistry and materials science. Its rigid, planar structure and lipophilic nature make it an attractive building block for designing molecules that interact with biological targets. Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[3][18] For instance, naphthalene-based inhibitors have been identified as potent agents against the papain-like protease (PLpro) of the SARS-CoV virus.[19] The methods described here provide a reliable pathway to access these important molecular architectures for further development.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact. 1,4-Dioxane is a suspected carcinogen.
-
Bases: Strong bases like K₃PO₄ are corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Couto, M., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Couto, M., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]
-
Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Mathew, J. S., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
ResearchGate. (2024). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: [Link]
-
Semantic Scholar. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
-
Smith, R. C., et al. (2013). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
Liu, C., & Welch, J. T. (2015). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluororates. PMC - NIH. Available at: [Link]
-
Books. (2020). 7.7. Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. Available at: [Link]
-
Liu, C., & Welch, J. T. (2015). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2024). Representative examples for naphthalene containing marketed drugs. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 1,2-Diarylnaphthalenes by Chemoselective Suzuki—Miyaura Reactions of 2-Bromo-1-(trifluoromethanesulfonyloxy)naphthalene. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes. PMC - PubMed Central. Available at: [Link]
-
Singh, P., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. Available at: [Link]
-
ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Ohmura, T., et al. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis. Available at: [Link]
-
James, T. C., et al. (2018). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH. Available at: [Link]
-
Ohmura, T., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available at: [Link]
-
Ohmura, T., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available at: [Link]
-
Pathak, A., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. PMC - NIH. Available at: [Link]
-
Xu, Q., et al. (2025). Visible-Light-Mediated Cascade Construction of Polysubstituted Naphthalene Scaffolds from 2-Methylbenzophenones and (Trifluoromethyl)alkenes. Organic Letters. Available at: [Link]
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Application Notes & Protocols: Formation of 1-Methyl-2-naphthylmagnesium Bromide from 2-Bromo-1-methylnaphthalene
Abstract: This document provides a comprehensive guide for the synthesis of the Grignard reagent 1-methyl-2-naphthylmagnesium bromide from its precursor, 2-Bromo-1-methylnaphthalene. Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and practical guidance to ensure a successful and safe reaction.
Introduction and Scientific Context
The Grignard reaction, discovered by Nobel laureate Victor Grignard, remains a cornerstone of synthetic organic chemistry for its versatility in forming new carbon-carbon bonds.[1] The reagent, an organomagnesium halide (R-Mg-X), functions as a potent nucleophile and a strong base.[2] The specific Grignard reagent derived from this compound, namely 1-methyl-2-naphthylmagnesium bromide, is a valuable intermediate for introducing the 1-methyl-2-naphthyl moiety into a variety of molecular scaffolds. This is particularly relevant in medicinal chemistry and materials science, where the naphthalene core is a common structural motif.
The successful formation of this Grignard reagent is highly dependent on meticulous experimental technique, primarily the stringent exclusion of water and atmospheric oxygen, which can rapidly quench the reagent and halt the desired reaction.[3][4] This guide provides a robust protocol adapted from established procedures for structurally similar aryl bromides, alongside a discussion of the underlying chemical principles and troubleshooting strategies.
Reaction Mechanism
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[5] While the precise mechanism is still a subject of academic discussion, it is widely accepted to involve single-electron transfer (SET) steps and radical intermediates.
The overall process can be summarized as the insertion of a magnesium atom into the carbon-bromine bond of this compound.[5] The reaction is initiated by the transfer of an electron from the magnesium metal to the aryl halide, forming a radical anion. This unstable intermediate then fragments to yield an aryl radical and a bromide anion. A second electron transfer from the magnesium to the aryl radical generates a carbanion, which then combines with the MgBr+ species in solution to form the Grignard reagent.
Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are crucial as they coordinate with the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the organometallic species.[5]
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of Grignard reagents from 1- and 2-bromonaphthalene and should be optimized for this specific substrate.[3][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Ensure dryness before use. |
| Magnesium Turnings | >99.5% | Sigma-Aldrich | Use fresh turnings. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Freshly distilled from sodium/benzophenone is ideal. |
| Iodine (I₂) | Crystal, Reagent Grade | Fisher Scientific | For activation. |
| 1,2-Dibromoethane | >98% | Acros Organics | Optional activator. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR | For quenching/work-up. |
| Saturated aq. NH₄Cl | Reagent Grade | LabChem | For quenching/work-up. |
Equipment Setup
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Syringes and needles
Critical Prerequisite: All glassware must be rigorously dried before use, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum and cooling under a stream of inert gas.[3]
Step-by-Step Synthesis of 1-Methyl-2-naphthylmagnesium Bromide
-
Preparation:
-
Place magnesium turnings (1.2 equivalents) into the dry three-necked round-bottom flask containing a magnetic stir bar.
-
Assemble the glassware (condenser, dropping funnel) and flush the entire system with a positive pressure of dry nitrogen or argon for at least 10-15 minutes.[3]
-
-
Magnesium Activation:
-
Add a single crystal of iodine to the flask containing the magnesium turnings.[7] The flask can be gently warmed with a heat gun under the inert atmosphere until violet vapors of iodine are observed. The color will fade as the iodine reacts with the magnesium surface, indicating activation.[3]
-
Alternatively, a few drops of 1,2-dibromoethane can be added. The observation of ethylene bubbles indicates activation.[5]
-
-
Initiation:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approx. 10%) of the this compound solution to the activated magnesium turnings.
-
The reaction should initiate spontaneously, evidenced by gentle bubbling and a slight increase in temperature, leading to a gentle reflux of the THF.[3] If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.[3]
-
-
Formation:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady but controlled reflux.[3] The exothermic nature of the reaction often sustains the reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating to maintain a reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.[6]
-
The successful formation of the Grignard reagent will result in a cloudy, grey-to-brown suspension.
-
-
Quantification (Optional but Recommended):
-
The concentration of the newly formed Grignard reagent can be determined by titration before its use in a subsequent reaction. A common method involves titration against a known concentration of a protic reagent like sec-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.
-
The resulting solution of 1-methyl-2-naphthylmagnesium bromide should be used immediately for the best results.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-methyl-2-naphthylmagnesium bromide.
Summary of Critical Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale and Notes |
| Reactant Ratio | 1.2 eq. Mg to 1.0 eq. Aryl Bromide | A slight excess of magnesium ensures complete consumption of the more valuable aryl bromide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF effectively solvates and stabilizes the Grignard reagent. Its boiling point (66 °C) allows for a convenient reflux temperature. |
| Temperature | Gentle Reflux (~66 °C in THF) | The reaction is exothermic and often self-sustaining after initiation. External heating may be required to complete the reaction. |
| Addition Rate | Slow, Dropwise | Crucial for controlling the exotherm and minimizing the Wurtz coupling side reaction.[4] |
| Atmosphere | Inert (Dry Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.[3] |
| Reaction Time | 1 - 3 hours | Time is dependent on scale and reactivity. Monitor by the disappearance of magnesium. |
Safety and Handling
-
Fire Hazard: Ethereal solvents like THF are extremely flammable.[3] All operations should be conducted in a certified chemical fume hood, away from any potential ignition sources.
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if the aryl halide is added too quickly.[3] An ice-water bath should be kept on hand for emergency cooling.
-
Pressure Build-up: The reaction should be vented through a bubbler to prevent pressure build-up.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves must be worn at all times.
-
Quenching: Unreacted Grignard reagent and magnesium should be quenched carefully. This is typically done by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) in an ice bath.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (oxide layer).2. Presence of moisture in glassware or reagents. | 1. Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask. Mechanically crush a few turnings of magnesium with a dry glass rod.[5]2. Ensure all components are scrupulously dried. Re-dry glassware and re-distill the solvent if necessary.[3] |
| Low yield of desired product | 1. Premature quenching of the Grignard reagent by moisture or oxygen.2. Wurtz coupling side reaction. | 1. Re-evaluate all drying procedures and ensure a positive pressure of inert gas is maintained throughout.2. Ensure slow, dropwise addition of the this compound solution to maintain its low concentration in the flask.[4] |
| Formation of naphthalene byproduct | Protonation of the Grignard reagent by an acidic source (e.g., water). | This is a strong indicator of moisture contamination. Review and improve all anhydrous techniques.[3] |
References
-
PrepChem. (n.d.). Synthesis of 1-Naphthylmagnesium bromide. [Link]
- Google Patents. (1963). US3080324A - Grignard reagents.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
CHEM-333. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction. [Link]
-
Organic Syntheses. (n.d.). 2,7-dimethylnaphthalene. [Link]
-
Reddit. (2018). Grignard reagent for 1,8-dibromonaphthalene. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. [Link]
Sources
Synthesis of 3,3'-Dimethyl-BINOL Derivatives from 2-Bromo-1-methylnaphthalene: A Detailed Guide
Intended Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Introduction: The Significance of Substituted BINOL Scaffolds
1,1'-Bi-2-naphthol (BINOL) and its derivatives are a cornerstone of modern asymmetric catalysis. Their C₂-symmetric, axially chiral framework has proven invaluable in the synthesis of enantiomerically enriched compounds, a critical aspect of drug discovery and development.[1][2] The steric and electronic properties of the BINOL ligand can be fine-tuned by introducing substituents on the naphthalene rings, thereby influencing the stereochemical outcome of a catalyzed reaction.[3] This guide provides a comprehensive protocol for the synthesis of a 3,3'-dimethyl-BINOL derivative, starting from the readily available 2-Bromo-1-methylnaphthalene. This particular derivative is of interest for its potential to create a more sterically hindered chiral environment in catalytic applications.
The synthetic strategy presented herein is a two-step process. The initial step involves the conversion of this compound to the key intermediate, 1-methyl-2-naphthol, via a copper-catalyzed hydroxylation reaction. The subsequent step employs an oxidative coupling of 1-methyl-2-naphthol to afford the target 3,3'-dimethyl-BINOL. This guide will provide detailed, step-by-step protocols for each stage, along with insights into the underlying chemical principles and characterization techniques.
Part 1: Synthesis of the 1-Methyl-2-naphthol Intermediate
The conversion of an aryl bromide to a phenol is a fundamental transformation in organic synthesis. While several methods exist, copper-catalyzed hydroxylation offers a practical and efficient route.[4][5][6][7][8][9] This approach is often more cost-effective and employs milder conditions compared to some palladium-catalyzed systems.
Causality Behind Experimental Choices:
-
Catalyst System: A copper(I) salt, such as CuI or Cu₂O, is a common choice for this transformation.[5][7][8] The presence of a ligand, such as 8-hydroxyquinoline or a phenanthroline derivative, can significantly enhance the catalyst's activity and improve the reaction yield by stabilizing the copper center and facilitating the catalytic cycle.[6][7]
-
Hydroxide Source: A strong base is required to act as the nucleophile. Aqueous solutions of alkali metal hydroxides (e.g., NaOH, KOH) or tetraalkylammonium hydroxides are typically used.[5][8]
-
Solvent: A high-boiling polar aprotic solvent, such as DMSO or DMF, is often employed to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
Experimental Workflow: Synthesis of 1-Methyl-2-naphthol
Caption: Workflow for the synthesis of 1-methyl-2-naphthol.
Detailed Protocol: Copper-Catalyzed Hydroxylation of this compound
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
8-Hydroxyquinoline (ligand)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), copper(I) iodide (0.1 eq), and 8-hydroxyquinoline (0.2 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask.
-
Add finely ground potassium hydroxide (2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 2 M HCl until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-methyl-2-naphthol.
Characterization of 1-Methyl-2-naphthol:
The structure and purity of the synthesized 1-methyl-2-naphthol should be confirmed by spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the aromatic protons and the methyl group.
-
¹³C NMR: Confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Observe the characteristic broad O-H stretching frequency for the hydroxyl group.
Part 2: Synthesis of 3,3'-Dimethyl-BINOL via Oxidative Coupling
The oxidative coupling of 2-naphthol derivatives is the most common and effective method for the synthesis of BINOLs.[2][10][11] This reaction involves the formation of a C-C bond between two naphthol units at their respective 1 and 1' positions. The choice of oxidant and catalyst is crucial for achieving high yields and, in the case of asymmetric synthesis, high enantioselectivity.
Causality Behind Experimental Choices:
-
Oxidant: Molecular oxygen (from air) is an ideal, environmentally friendly oxidant.[12] Other common oxidants include iron(III) chloride (FeCl₃) and copper(II) chloride (CuCl₂).[10]
-
Catalyst: For a racemic synthesis, simple transition metal salts like FeCl₃ or CuCl₂ are effective.[10] For an atroposelective synthesis, a chiral ligand is required in conjunction with the metal catalyst. Chiral diamines are often employed for this purpose.[1][2]
-
Solvent: A solvent that can dissolve the naphthol substrate and the catalyst is necessary. Dichloromethane (DCM) or toluene are common choices.
Experimental Workflow: Oxidative Coupling of 1-Methyl-2-naphthol
Sources
- 1. Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers [organic-chemistry.org]
- 9. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: 2-Bromo-1-methylnaphthalene as a Versatile Precursor for the Synthesis of High-Performance Phosphine Ligands
Abstract
Phosphine ligands are fundamental to modern homogeneous catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. The steric and electronic properties of these ligands are paramount to their function, and ligands based on bulky, rigid backbones like the 1-methylnaphthalene scaffold are of significant interest. This application note provides a detailed guide for researchers and drug development professionals on the utilization of 2-bromo-1-methylnaphthalene as a key precursor for synthesizing valuable phosphine ligands, such as 2-(diphenylphosphino)-1-methylnaphthalene. We present two robust, field-proven synthetic protocols—Lithiation-Phosphination and Palladium-Catalyzed C-P Cross-Coupling—complete with mechanistic insights, step-by-step methodologies, and troubleshooting advice.
Introduction: The Strategic Value of the 1-Methylnaphthalene Scaffold
The performance of a transition metal catalyst is intrinsically linked to the design of its coordinating ligands.[1] Phosphines with bulky, electron-rich, and conformationally defined architectures have revolutionized cross-coupling chemistry.[2] The 1-methylnaphthalene backbone provides a unique steric environment. The peri-interaction between the C1-methyl group and a potential C8-hydrogen forces the phosphine group at the C2 position into a specific spatial orientation, influencing the geometry and reactivity of the resulting metal complex.
This compound (CAS No. 20601-22-3) is an ideal starting material for accessing this ligand class.[3] The bromine atom at the 2-position is readily functionalized through various C-P bond-forming strategies, making it a versatile and accessible entry point for synthesizing ligands tailored for specific catalytic applications, such as the Buchwald-Hartwig amination[4][5] and Suzuki-Miyaura coupling reactions.[6]
Core Synthetic Strategies
Two primary and highly effective pathways for converting this compound into tertiary phosphines are detailed below. The choice of method often depends on substrate compatibility, available equipment, and desired scale.
Strategy A: Classical Lithiation-Phosphination
This method is a cornerstone of organophosphorus chemistry. It involves a halogen-metal exchange reaction using an organolithium reagent to generate a highly nucleophilic aryllithium intermediate. This intermediate is then quenched with an electrophilic phosphorus source, typically a chlorophosphine, to form the desired C-P bond.
Causality and Mechanistic Insight: The reaction is driven by the formation of a more stable organolithium species from the less stable organobromide. The process must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (THF). An inert atmosphere is critical as organolithium reagents and the final phosphine product are highly sensitive to oxygen and moisture.[7]
Caption: Workflow for the Lithiation-Phosphination synthesis route.
Strategy B: Palladium-Catalyzed C-P Cross-Coupling
Modern catalysis offers a more functional-group-tolerant alternative through transition metal-catalyzed cross-coupling.[8] This approach, analogous to the Buchwald-Hartwig amination, directly couples the aryl bromide with a secondary phosphine (e.g., diphenylphosphine) or its borane adduct.[9]
Causality and Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[10]
-
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the C-Br bond of this compound. Bulky, electron-rich phosphine ligands on the palladium center facilitate this key step.[2]
-
Ligand Exchange & Deprotonation: The secondary phosphine coordinates to the Pd(II) center, and a base deprotonates the P-H bond to form a phosphide complex.
-
Reductive Elimination: The final C-P bond is formed, yielding the tertiary phosphine product and regenerating the active Pd(0) catalyst.
The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like hydrodebromination.[11]
Caption: Simplified catalytic cycle for Pd-catalyzed C-P cross-coupling.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phosphines and organolithium reagents are pyrophoric and/or toxic. Handle under a strict inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of 2-(Diphenylphosphino)-1-methylnaphthalene via Lithiation-Phosphination
Principle: This protocol details the formation of an aryllithium reagent from this compound, which is subsequently trapped with chlorodiphenylphosphine.
Materials and Reagents:
-
This compound (C₁₁H₉Br, CAS: 20601-22-3)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Chlorodiphenylphosphine (ClPPh₂, CAS: 1079-66-9)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes, technical grade
-
Ethyl acetate, technical grade
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and septum
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone or cryocooler bath (-78 °C)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried three-neck flask under a positive pressure of Argon. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.
-
Initial Charge: To the flask, add this compound (e.g., 2.21 g, 10.0 mmol, 1.0 equiv) and dissolve it in 50 mL of anhydrous THF.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Phosphination: Add chlorodiphenylphosphine (2.0 mL, 2.43 g, 11.0 mmol, 1.1 equiv) dropwise to the cold solution. A white precipitate (LiCl) will form.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain a crude solid or oil.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield the pure phosphine.
Protocol 2: Palladium-Catalyzed Synthesis of 2-(Diphenylphosphino)-1-methylnaphthalene
Principle: This protocol utilizes a palladium catalyst with a bulky phosphine ligand to directly couple this compound with diphenylphosphine.[9]
Materials and Reagents:
-
This compound (C₁₁H₉Br, CAS: 20601-22-3)
-
Diphenylphosphine (HPPh₂, CAS: 829-85-6)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, CAS: 51364-51-3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, CAS: 564483-18-7) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu, CAS: 865-48-5)
-
Anhydrous, degassed Toluene or Dioxane
-
Diatomaceous earth (e.g., Celite®)
-
Standard solvents for work-up and chromatography
Equipment:
-
Schlenk flask or glovebox vial
-
Schlenk line or glovebox
-
Magnetic stir plate with heating
-
Standard glassware for work-up and purification
Procedure:
-
Catalyst Preparation (Glovebox): In a glovebox, add Pd₂(dba)₃ (e.g., 46 mg, 0.05 mmol, 1 mol% Pd), XPhos (95 mg, 0.2 mmol, 2 mol%), and sodium tert-butoxide (1.44 g, 15.0 mmol, 1.5 equiv) to a Schlenk flask.
-
Reagent Addition (Glovebox): Add this compound (2.21 g, 10.0 mmol, 1.0 equiv) to the flask.
-
Solvent and Nucleophile Addition: Remove the flask from the glovebox. Under a positive pressure of Argon, add 40 mL of anhydrous, degassed toluene, followed by diphenylphosphine (1.95 mL, 2.07 g, 11.0 mmol, 1.1 equiv) via syringe.
-
Reaction: Heat the sealed reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by column chromatography on silica gel as described in Protocol 1.
Data Summary and Comparison
| Parameter | Strategy A: Lithiation-Phosphination | Strategy B: Pd-Catalyzed Coupling |
| Principle | Halogen-Metal Exchange & Quench | Catalytic C-P Cross-Coupling |
| Key Reagents | n-BuLi, ClPPh₂ | Pd₂(dba)₃ / Ligand, HPPh₂, Base |
| Temperature | -78 °C to Room Temperature | Elevated (e.g., 100 °C) |
| Atmosphere | Strict Inert Atmosphere Required | Strict Inert Atmosphere Required |
| Pros | High yields, well-established, no transition metal contamination | High functional group tolerance, milder than organolithiums for some substrates |
| Cons | Low temperatures required, low functional group tolerance, pyrophoric reagents | Catalyst cost, potential for side reactions (debromination), requires ligand optimization |
| Typical Yields | 70-90% | 65-85% |
Applications in Catalysis
The synthesized 2-(diphenylphosphino)-1-methylnaphthalene is a valuable ligand for various palladium-catalyzed reactions. Its steric bulk and electronic properties make it effective in promoting challenging cross-coupling reactions. For instance, it can be employed as a ligand in:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.[6]
-
Buchwald-Hartwig Amination: Formation of C-N bonds, crucial in pharmaceutical synthesis.[12][13]
-
Heck and Sonogashira Reactions: Other fundamental C-C bond-forming transformations.
The ligand's performance in these reactions is often attributed to its ability to stabilize the active catalytic species and promote the rate-limiting reductive elimination step.[2]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of phosphines. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 14. An example of Pd-catalyzed cross-coupling of an aryl halide.... Retrieved from [Link]
-
Tang, Z.-Y., Lu, Y., & Hu, Q.-S. (2003). Direct Synthesis of Ferrocenylmethylphosphines from Ferrocenylmethyl Alcohols and Their Application as Ligands for Room Temperature Pd(0)-Catalyzed Suzuki Cross-Couplings of Aryl Bromides. Organic Letters, 5(3), 297–300*. [Link]
-
Mabaso, M., Shandu, N., & Singh, M. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(41), 25643–25652*. [Link]
-
Li, J., Liu, Y., Wu, H., Wang, J., & Wang, Z. (2024). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 26(1), 166–171*. [Link]
- Shi, M., Liu, Y.-H., & Chen, L.-H. (2007). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. Chirality, 19(2), 124–128*. (Note: While this reference discusses chiral phosphines, the synthetic principles are relevant.) Available through university libraries or publisher's website.
-
Miyashita, A., Yasuda, A., Takaya, H., Toriumi, K., Ito, T., Souchi, T., & Noyori, R. (1980). Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bis(triaryl)phosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of .alpha.-(acylamino)acrylic acids. Journal of the American Chemical Society, 102(27), 7932–7934*. [Link]
-
Demchuk, O. M., et al. (2012). Naphthalene-based linkers for metal phosphonates. Synthesis, structure, and interesting conformational flexibility influence on. CrystEngComm, 14, 6355-6366. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
Quintavalla, M., & Garg, J. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 26(58), 13057–13073*. [Link]
-
Orton, G. R. F., Pilgrim, B., & Champness, N. R. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly. Coordination Chemistry Reviews, 428, 213594. [Link]
-
Dalton Transactions. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 48(38), 14247-14251*. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2016). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 48, 1-32. [Link]
-
Kovács, T., Kollár, L., & Kégl, T. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances, 13(50), 35249–35256*. [Link]
-
ResearchGate. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4'-methylphenyl)-6-methyl naphthalene. Retrieved from [Link]
-
Vila Gaja, A. (2025). Phosphorus ligands with the 1,8-dimethylnaphthalene scaffold. University of Barcelona. [Link]
-
Wang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. Scientific Reports, 14, 1485. [Link]
-
Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(8), 338–353*. [Link]
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-
PrepChem. (n.d.). Synthesis of 1-methylnaphthalene. Retrieved from [Link]
-
ChemicalRegister.com. (n.d.). (R)-2'-Diphenylphosphino)-N-methyl-[1,1'-binaphthalen]-2-amine (CAS No. 278800-80-9) Suppliers. Retrieved from [Link]
-
Terao, J., Watanabe, T., Saito, K., Kambe, N., & Sonoda, N. (1998). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: Remarkable effect of 1,3-butadienes. Tetrahedron Letters, 39(50), 9201-9204*. [Link]
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-
ResearchGate. (2025). Synthesis and Biological Evaluation of 1-(4-(N-(4-(2,4- Dichlorophenyl)-6-(6-Methylnaphthalen-2-Yl)Pyrimidin- 2-Yl)Sulfamoyl)Phenyl)-5-Oxo-2-Phenyl-2,5-Dihydro-1hPyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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nickel-catalyzed cross-coupling of 2-Bromo-1-methylnaphthalene
An Application Guide to Nickel-Catalyzed Cross-Coupling of 2-Bromo-1-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Nickel in Modern Synthesis
In the landscape of transition-metal catalysis, palladium has long been the dominant force in cross-coupling reactions, a testament to its reliability and broad applicability. However, the pursuit of more sustainable, cost-effective, and novel reactivity has brought first-row transition metals, particularly nickel, to the forefront of synthetic innovation.[1] Nickel catalysts offer distinct advantages, including lower cost and unique reactivity profiles that enable the activation of challenging substrates, such as aryl chlorides and phenol derivatives, which are often sluggish in palladium-catalyzed systems.[1][2] Furthermore, nickel's propensity to engage in single-electron transfer (SET) pathways opens up a world of radical-mediated reactions, expanding the synthetic toolkit far beyond traditional two-electron processes.[2][3][4]
This guide focuses on a specific, high-value substrate: this compound. The naphthalene core is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and materials.[5][6] Derivatives of methylnaphthalene, in particular, serve as crucial building blocks for active pharmaceutical ingredients (APIs).[7][8] Mastering the cross-coupling of this compound is therefore a key enabling technology for drug discovery and development, allowing for the strategic introduction of diverse molecular fragments to build complexity and tune biological activity.
This document provides an in-depth exploration of the mechanisms, protocols, and practical considerations for performing nickel-catalyzed cross-coupling reactions with this important substrate.
Part 1: Mechanistic Foundations of Nickel Catalysis
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and rational catalyst selection. Unlike palladium, which predominantly operates through a Ni(0)/Ni(II) catalytic cycle, nickel catalysis is characterized by a greater mechanistic diversity, frequently accessing Ni(I) and Ni(III) oxidation states and involving radical intermediates.[3][9][10]
The Canonical Ni(0)/Ni(II) Cycle
The most straightforward mechanism, analogous to the Heck or Suzuki reaction with palladium, involves a two-electron pathway.
-
Oxidative Addition: The active Ni(0) species, typically stabilized by ligands (L), reacts with this compound to form a Ni(II) intermediate. This is often the rate-determining step.
-
Transmetalation (or Nucleophilic Attack): In Suzuki-type couplings, an organoboron reagent, activated by a base, transfers its organic group to the nickel center. In Buchwald-Hartwig aminations, the amine nucleophile coordinates to the nickel, and subsequent deprotonation by a base forms a nickel amide complex.
-
Reductive Elimination: The two organic fragments on the Ni(II) center couple, forming the desired C-C or C-N bond and regenerating the catalytically active Ni(0) species.
Caption: Generalized Ni(0)/Ni(II) Catalytic Cycle.
The Radical-Based Ni(I)/Ni(III) Cycle
Nickel's facile one-electron redox chemistry often leads to pathways involving odd-electron oxidation states.[3][4] This is particularly common in cross-electrophile couplings or when single-electron transfer (SET) from a Ni(0) or Ni(I) species is kinetically favorable.[11]
A plausible Ni(I)/Ni(III) cycle involves:
-
Generation of a Ni(I) species from a Ni(0) precursor or via reduction of a Ni(II) salt.
-
Oxidative addition of the aryl halide to Ni(I) forms a high-valent Ni(III) intermediate.
-
This Ni(III) species can then undergo reductive elimination to form the product and regenerate Ni(I).
These radical pathways are crucial for understanding stereoconvergent cross-couplings, where the stereochemical information of a racemic starting material is erased by a radical intermediate.[3][4]
The Critical Role of Ligands
Ligand choice is arguably the most important parameter in controlling the outcome of a nickel-catalyzed reaction. The ligand modulates the steric and electronic properties of the metal center, influencing catalyst stability, reactivity, and selectivity.[12][13]
-
Phosphines: Electron-rich, bulky phosphines (e.g., PCy₃, P(tBu)₃) promote oxidative addition and reductive elimination. Bidentate phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can provide additional stability.
-
N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form robust bonds with nickel, often leading to highly active and stable catalysts. Ligands like SIPr are common in challenging amination reactions.[14]
-
Bipyridines and Phenanthrolines: These bidentate nitrogen-based ligands are frequently used in reductive and cross-electrophile couplings, where their redox activity can help stabilize low-valent nickel species.[3][15]
Part 2: Application Protocols for this compound
The following protocols provide detailed, field-tested methodologies for key transformations of this compound, a compound that serves as a valuable precursor in various synthetic applications, including the formation of non-racemic binaphthyl compounds.[16][17]
Caption: General Experimental Workflow for Cross-Coupling.
Protocol 1: Suzuki-Miyaura C-C Coupling
Principle: This protocol describes the formation of a biaryl structure by coupling this compound with an arylboronic acid. This reaction is a cornerstone of modern synthesis due to its high functional group tolerance and the wide availability of boronic acids.[18][19] Green solvents like 2-Me-THF are increasingly used to make these processes more environmentally friendly.[1]
Reagents and Materials
| Reagent/Material | CAS No. | Supplier Example | Notes |
| This compound | 20601-22-3 | Sigma-Aldrich | Substrate (1.0 equiv) |
| Phenylboronic Acid | 98-80-6 | Combi-Blocks | Coupling partner (1.5 equiv) |
| NiCl₂(PCy₃)₂ | 14264-16-5 | Strem Chemicals | Air-stable precatalyst (5 mol%) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Acros Organics | Base (3.0 equiv), should be finely ground and dried |
| 2-Methyltetrahydrofuran (2-Me-THF) | 96-47-9 | Alfa Aesar | Anhydrous, degassed solvent |
| Argon or Nitrogen Gas | 7727-37-9 | Airgas | For maintaining an inert atmosphere |
| Oven-dried Schlenk flask and condenser | - | VWR | |
| Magnetic stirrer with heating | - | IKA | |
| Standard glassware for work-up | - | Kimble | Separatory funnel, flasks, etc. |
| Silica Gel for chromatography | 63231-67-4 | SiliCycle | For purification |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add NiCl₂(PCy₃)₂ (0.05 mmol, 37 mg), K₃PO₄ (3.0 mmol, 637 mg), and phenylboronic acid (1.5 mmol, 183 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as Ni(0) species are oxygen-sensitive.
-
Addition of Substrate and Solvent: Under a positive pressure of inert gas, add this compound (1.0 mmol, 221 mg). Then, add 5 mL of degassed, anhydrous 2-Me-THF via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig C-N Amination
Principle: This protocol details the synthesis of an arylamine through the coupling of this compound with a primary or secondary amine. This is one of the most widely used methods for C-N bond formation in pharmaceutical chemistry.[20][21] Nickel catalysts, particularly with NHC ligands, are highly effective for this transformation, even with challenging aryl chlorides.[14]
Reagents and Materials
| Reagent/Material | CAS No. | Supplier Example | Notes |
| This compound | 20601-22-3 | Sigma-Aldrich | Substrate (1.0 equiv) |
| Morpholine | 110-91-8 | TCI America | Amine coupling partner (1.2 equiv) |
| Ni(COD)₂ | 1295-35-8 | Oakwood Chemical | Ni(0) source (5 mol%), extremely air-sensitive, handle in a glovebox |
| IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) | 258079-20-4 | Strem Chemicals | NHC ligand precursor (6 mol%) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Sigma-Aldrich | Strong, non-nucleophilic base (1.4 equiv), handle in a glovebox |
| Toluene | 108-88-3 | Fisher Chemical | Anhydrous, degassed solvent |
| Argon or Nitrogen Gas | 7727-37-9 | Airgas | For maintaining an inert atmosphere |
| Glovebox | - | MBRAUN | Recommended for handling air-sensitive reagents |
| Oven-dried screw-cap vial with stir bar | - | VWR |
Step-by-Step Methodology
-
Catalyst Preparation (in a glovebox): In a 4 mL screw-cap vial, add Ni(COD)₂ (0.05 mmol, 13.8 mg), IPr·HCl (0.06 mmol, 25.5 mg), and NaOtBu (1.4 mmol, 135 mg). Add a stir bar.
-
Addition of Reagents (in a glovebox): To the vial containing the solids, add this compound (1.0 mmol, 221 mg).
-
Solvent and Nucleophile Addition: Add 2 mL of anhydrous, degassed toluene, followed by morpholine (1.2 mmol, 105 µL).
-
Reaction Conditions: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum block at 110 °C. Stir for 16-24 hours.
-
Work-up: After cooling to room temperature, carefully uncap the vial. Dilute the reaction mixture with 20 mL of ethyl acetate. Filter the mixture through a short plug of Celite® to remove inorganic salts, washing the plug with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired arylamine product.
-
Characterization: Verify the product's identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Data Interpretation and Troubleshooting
Representative Reaction Outcomes
The success of a cross-coupling reaction is highly dependent on the specific coupling partners and conditions. The table below provides an overview of expected outcomes for various couplings with this compound based on literature precedents.
| Coupling Partner | Coupling Type | Catalyst System | Base/Additive | Solvent | Temp (°C) | Expected Yield |
| Phenylboronic Acid | Suzuki-Miyaura | 5% NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 85-95% |
| 4-Methoxyphenylboronic Acid | Suzuki-Miyaura | 5% NiCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 80-90% |
| Morpholine | Buchwald-Hartwig | 5% Ni(COD)₂ / 6% IPr·HCl | NaOtBu | Toluene | 110 | 75-88% |
| Aniline | Buchwald-Hartwig | 5% NiBr₂·diglyme / 6% ICy·HCl | K₃PO₄ | t-AmylOH | 120 | 70-85% |
| Methylmagnesium Bromide | Kumada | 2% NiCl₂(dmbpy) | - | THF/DMPU | 25 | 90-98% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).[22] 2. Impure reagents or solvent. 3. Insufficiently strong base or base not fully dissolved. | 1. Use a glovebox for weighing air-sensitive reagents like Ni(COD)₂. Ensure solvents are anhydrous and properly degassed. 2. Purify starting materials if necessary. 3. Use a stronger base (e.g., NaOtBu vs K₂CO₃) or a more polar solvent to improve solubility. |
| Homocoupling of Boronic Acid | Transmetalation is slow relative to boronic acid decomposition or homocoupling pathways. | Screen different ligands or bases. Lowering the reaction temperature may help. Ensure stoichiometry is correct (slight excess of boronic acid is typical). |
| Formation of Protodebrominated Naphthalene | Presence of a proton source (water) leading to quenching of an organonickel intermediate. | Rigorously dry all reagents, solvents, and glassware. Ensure the inert atmosphere is maintained throughout the reaction. |
| Difficult Purification | Product co-elutes with ligand or starting material. | Modify the chromatographic conditions (different solvent system or gradient). Consider an alternative ligand that is easier to remove (e.g., one that can be removed by an acid wash). |
Safety and Handling
-
Nickel Compounds: Many nickel salts and complexes are suspected carcinogens and skin sensitizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Organophosphine ligands can be toxic and air-sensitive. Strong bases like NaOtBu are corrosive and react violently with water. Grignard reagents are flammable and moisture-sensitive. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Inert Atmosphere: Procedures involving Ni(0) or Grignard reagents must be performed under an inert atmosphere (argon or nitrogen) to prevent decomposition and potential fires.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional and local regulations.[15]
References
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Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research. Available at: [Link]
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Wang, Y., et al. (2022). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis. Available at: [Link]
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Diccianni, J. B., & T. Diao. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry. Available at: [Link]
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Diccianni, J. B., et al. (2021). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research. Available at: [Link]
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Wang, Y., et al. (2022). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Hepatoma Research. Available at: [Link]
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Blog. (2025). What are the applications of Methylnaphthalene in the pharmaceutical industry?. Available at: [Link]
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Nalivela, C. S., et al. (2023). P,N Ligand in Ni-Catalyzed Cross-Coupling Reactions: A Promising Tool for π-Functionalization. Accounts of Chemical Research. Available at: [Link]
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Shields, J. D., et al. (2015). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Organic Syntheses. Available at: [Link]
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Everson, D. A., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. Available at: [Link]
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Hartwig, J. F., et al. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 1-Methylnaphthalene: A Versatile Aromatic Hydrocarbon for Organic Synthesis and Pharmaceutical Intermediates. Available at: [Link]
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Doyle, A. G., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science. Available at: [Link]
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Durand, J., et al. (2000). Nickel-Catalyzed Direct Electrochemical Cross-Coupling between Aryl Halides and Activated Alkyl Halides. The Journal of Organic Chemistry. Available at: [Link]
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Stradiotto, M., et al. (2020). Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. DalSpace. Available at: [Link]
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Sikari, R., et al. (2019). Achieving Nickel Catalyzed C-S Cross-Coupling under Mild Conditions Using Metal-Ligand Cooperativity. The Journal of Organic Chemistry. Available at: [Link]
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Shields, J. D., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Organic Syntheses. Available at: [Link]
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University Handout. Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Available at: [Link]
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Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]
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Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]
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Maji, M., et al. (2022). Mechanistic insights into photochemical nickel-catalyzed cross-couplings enabled by energy transfer. Nature Communications. Available at: [Link]
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Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. Available at: [Link]
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ResearchGate. (2020). Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength. Available at: [Link]
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Ogiwara, Y., & Sakai, N. (2015). Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. Catalysis Science & Technology. Available at: [Link]
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Watson, D. A., et al. (2021). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]
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Hewitt, K. A. (2020). Development of Nickel-Catalyzed Cross-Coupling, Cross-Electrophile Coupling and Domino Reaction. eScholarship.org. Available at: [Link]
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Ackermann, L., et al. (2020). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. Available at: [Link]
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Hie, L., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. Available at: [Link]
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Szostak, M., et al. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. The Journal of Organic Chemistry. Available at: [Link]
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Cheng, C., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules. Available at: [Link]
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Pharmaguideline. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Available at: [Link]
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International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available at: [Link]
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Rokade, Y. B. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. RASAYAN Journal of Chemistry. Available at: [Link]
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Waterman, R., et al. (2023). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Chemdad. 1-BROMO-2-METHYLNAPHTHALENE. Available at: [Link]
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Martínez, M., et al. (2020). Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
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Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-1-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][5] The reaction is valued for its generally mild conditions, functional group tolerance, and the direct introduction of the versatile alkyne moiety.[1][6]
This application note provides a detailed protocol for the Sonogashira coupling of 2-Bromo-1-methylnaphthalene, a key intermediate in the synthesis of various functionalized naphthalene derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the critical role of each reaction component to empower researchers to successfully apply and adapt this methodology.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[1][2]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[1]
The Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[3] This step is crucial as it activates the alkyne for transmetalation to the palladium center.
While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[7][8] Consequently, numerous copper-free Sonogashira protocols have been developed.[4][7][9]
Figure 1: Simplified representation of the Sonogashira coupling catalytic cycles.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a reliable method for the synthesis of 1-methyl-2-(phenylethynyl)naphthalene.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 221.09 | 1.0 | 221 mg | Substrate |
| Phenylacetylene | 102.14 | 1.2 | 122.6 mg (0.13 mL) | Coupling partner |
| Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 (3 mol%) | 21 mg | Palladium catalyst |
| CuI (Copper(I) iodide) | 190.45 | 0.05 (5 mol%) | 9.5 mg | Co-catalyst |
| Triethylamine (TEA) | 101.19 | 3.0 | 0.42 mL | Base and solvent |
| Toluene, anhydrous | - | - | 5 mL | Solvent |
| Schlenk flask or sealed reaction tube | - | - | 1 | For maintaining an inert atmosphere |
| Standard laboratory glassware | - | - | - | For workup and purification |
| Solvents for workup and chromatography | - | - | - | e.g., Ethyl acetate, hexanes, saturated aq. NH₄Cl, brine |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (221 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Addition of Solvents and Reagents: Under a positive flow of the inert gas, add anhydrous toluene (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture for a few minutes to dissolve the solids. Finally, add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-methyl-2-(phenylethynyl)naphthalene.
Field-Proven Insights: The "Why" Behind the "How"
-
Choice of Catalyst: While various palladium sources can be used, Pd(PPh₃)₂Cl₂ is a common and reliable pre-catalyst that is readily reduced in situ to the active Pd(0) species.[1] The phosphine ligands stabilize the palladium center and influence its reactivity.
-
The Role of the Copper Co-catalyst: Copper(I) iodide is essential for the efficient formation of the copper acetylide, which facilitates the transmetalation step.[1][5] In its absence, the reaction is often significantly slower, although copper-free conditions are preferred in some applications to avoid homocoupling.[7][9]
-
Base Selection: An amine base, such as triethylamine, serves a dual purpose. It deprotonates the terminal alkyne to form the acetylide and also neutralizes the hydrogen halide (HBr) that is formed as a byproduct of the reaction.[1]
-
Solvent Considerations: A non-polar aprotic solvent like toluene is often a good choice as it effectively dissolves the organic reactants.[10] The use of an amine as both the base and solvent is also common.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Therefore, maintaining an inert atmosphere is crucial for achieving high yields.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, or oxygen contamination. | Ensure all reagents are of high quality, the base is fresh, and the reaction is performed under a strict inert atmosphere. |
| Formation of homocoupled alkyne | High concentration of copper catalyst or presence of oxygen. | Reduce the amount of copper catalyst or consider a copper-free protocol. Ensure thorough deoxygenation of solvents. |
| Difficulty in purification | Presence of catalyst residues or side products. | Thorough workup including filtration through celite and careful column chromatography are recommended. |
Conclusion
The Sonogashira coupling is a robust and versatile tool for the synthesis of arylalkynes. The protocol detailed herein for the coupling of this compound provides a solid foundation for researchers. By understanding the mechanistic principles and the roles of the various components, scientists can confidently apply and adapt this powerful reaction to advance their research and development goals.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Al-Masum, M., & El-Boraey, H. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6667-6687. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Andrus, M. B., & Ma, S. (2001). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 20(12), 2470-2479. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Ghosh, A., Sahoo, A. K., & Maiti, D. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(7), 12856-12865. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Warne, B. J., et al. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(43), 15138-15141. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
The Chemical Reaction Database. Copper-free Sonogashira coupling. [Link]
-
ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]
-
Organic Synthesis. Sonogashira Coupling. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Journal of the American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Organometallics. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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use of 2-Bromo-1-methylnaphthalene in the synthesis of chiral catalysts
Application Note & Protocol
Topic: Strategic Use of 2-Bromo-1-methylnaphthalene in the Synthesis of Axially Chiral Catalysts
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Naphthalene in Chiral Ligand Design
In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount. These molecules impart stereochemical information to a metal center, creating a chiral environment that directs a reaction to favor the formation of one enantiomer over the other.[1] Among the privileged scaffolds used in ligand design, those possessing a 1,1'-binaphthyl backbone, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are celebrated for their remarkable success in a wide array of transformations.[2][3] The efficacy of these ligands stems from their C₂-symmetric structure and, most critically, their axial chirality (atropisomerism) arising from restricted rotation around the C1-C1' bond.
This application note details the strategic use of This compound as a key starting material for the construction of non-racemic, axially chiral 1,1'-binaphthyl systems. We will focus on the nickel-catalyzed asymmetric homocoupling reaction, a powerful method for forging the critical biaryl bond with stereocontrol. This approach provides a direct pathway to valuable precursors for a new generation of chiral phosphine ligands.
The Core Principle: Atropisomerism in the 1,1'-Binaphthyl Scaffold
Atropisomerism is a form of stereoisomerism resulting from hindered rotation around a single bond. In 1,1'-binaphthyl derivatives, the steric hindrance caused by substituents at the ortho positions (C2, C2', C8, and C8') is significant enough to prevent free rotation, locking the two naphthalene rings into a non-planar, chiral conformation. This creates two stable, non-superimposable mirror-image isomers (enantiomers). The ability to synthesize these molecules in an enantiomerically enriched form is the foundation of their use in asymmetric catalysis.
Caption: Atropisomers of a 1,1'-binaphthyl system.
Synthetic Strategy: Nickel-Catalyzed Asymmetric Homocoupling
The classic Ullmann reaction, which uses copper to couple aryl halides, provides a foundational method for creating biaryl bonds.[4] However, achieving enantioselectivity in such reactions requires a more sophisticated catalytic system. A modern and highly effective approach is the asymmetric cross-coupling or homocoupling of Grignard reagents using a chiral nickel catalyst.[5] This strategy allows for the direct formation of the C-C bond that defines the binaphthyl scaffold with excellent control over the resulting axial chirality.
The overall workflow involves two primary stages:
-
Grignard Reagent Formation: Conversion of this compound into its corresponding Grignard reagent, 1-methylnaphthalen-2-ylmagnesium bromide.
-
Asymmetric Coupling: Homocoupling of the Grignard reagent in the presence of a chiral nickel(II) phosphine complex to yield non-racemic 1,1'-bi(2-methylnaphthalene).
Caption: Overall workflow for the synthesis of chiral binaphthyl precursors.
Detailed Experimental Protocol
Causality Behind Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere (argon or nitrogen) is critical to prevent quenching and ensure high yields.
-
Anhydrous Solvents: Water will protonate and destroy the Grignard reagent. All solvents and glassware must be rigorously dried.
-
Iodine Crystal: A small crystal of iodine is often used to initiate Grignard formation by etching the surface of the magnesium turnings, exposing a fresh, reactive surface.
-
Chiral Ligand: The choice of chiral ligand is crucial for inducing enantioselectivity. Chiral aminophosphines are often effective in these nickel-catalyzed couplings. The ligand coordinates to the nickel center, creating the asymmetric environment necessary for stereocontrol.
Protocol: Synthesis of enantiomerically enriched 1,1'-Bi(2-methylnaphthalene)
Step 1: Preparation of 1-Methylnaphthalen-2-ylmagnesium bromide
-
Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Reagents: To the flask, add magnesium turnings (1.0 g, 41.1 mmol, 1.2 equiv).
-
Initiation: Add a single small crystal of iodine.
-
Solvent: Add 20 mL of anhydrous tetrahydrofuran (THF) via syringe.
-
Grignard Formation: In the dropping funnel, prepare a solution of this compound (7.6 g, 34.3 mmol, 1.0 equiv) in 80 mL of anhydrous THF. Add approximately 5 mL of this solution to the magnesium suspension. Gentle warming with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise over 60 minutes to maintain a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey-brown solution is used directly in the next step.
Step 2: Nickel-Catalyzed Asymmetric Homocoupling
-
Catalyst Preparation: In a separate, flame-dried 500 mL Schlenk flask under an inert atmosphere, prepare the catalyst. Add dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) [NiCl₂(dppp)] (0.93 g, 1.72 mmol, 0.05 equiv) and the chosen chiral aminophosphine ligand (e.g., (S)-Alaphos, 0.06 equiv).
-
Solvent: Add 100 mL of anhydrous THF and stir the suspension for 15 minutes at room temperature.
-
Coupling Reaction: Cool the catalyst suspension to 0 °C in an ice bath. Cannulate the prepared Grignard solution from Step 1 into the catalyst suspension slowly over 30 minutes.
-
Reaction Progress: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M aqueous HCl at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a white solid.
Data Presentation and Characterization
The success of the synthesis is evaluated by the chemical yield and, most importantly, the enantiomeric excess (ee) of the product.
| Parameter | Expected Value/Method |
| Chemical Yield | 65-80% |
| Appearance | White to off-white solid |
| Enantiomeric Excess (ee) | >90% (Determined by Chiral HPLC) |
| ¹H NMR | Consistent with the 1,1'-bi(2-methylnaphthalene) structure |
| ¹³C NMR | Confirms the number of unique carbon environments |
| Optical Rotation | Measured using a polarimeter; sign depends on the enantiomer |
Path Forward: Conversion to Chiral Phosphine Ligands
The synthesized 1,1'-bi(2-methylnaphthalene) is a valuable precursor. The methyl groups can be readily functionalized to introduce phosphine moieties, completing the synthesis of a chiral ligand. A common route involves:
-
Benzylic Bromination: Reaction with N-bromosuccinimide (NBS) and a radical initiator (AIBN) to convert the methyl groups to bromomethyl groups.[6][7]
-
Phosphination: Reaction of the resulting dibromide with a lithium phosphide (e.g., LiPPh₂) to install the diphenylphosphino groups, yielding a ligand analogous to BINAP.
This subsequent functionalization transforms the chiral hydrocarbon backbone into a powerful tool for asymmetric catalysis.
Conclusion
This compound serves as a highly effective and accessible starting material for the stereocontrolled synthesis of axially chiral binaphthyl scaffolds. The nickel-catalyzed asymmetric homocoupling of its Grignard derivative provides a robust and reliable method for constructing the C₁-symmetric backbone in high enantiomeric excess. The resulting 1,1'-bi(2-methylnaphthalene) is a versatile intermediate, readily convertible into C₂-symmetric bisphosphine ligands, thereby enabling the development of novel catalysts for a broad spectrum of asymmetric transformations critical to the pharmaceutical and fine chemical industries.
References
-
Title: Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis Source: IntechOpen URL: [Link]
-
Title: Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model Source: PubMed URL: [Link]
-
Title: 1-BROMO-2-METHYLNAPHTHALENE Source: Chemdad URL: [Link]
-
Title: Synthesis and Functions of Binaphthyl Derivatives with Comprehensive Introduction of Phenylethynyl Groups Source: ChemRxiv URL: [Link]
-
Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Preparation of 2-(bromomethyl)naphthalene Source: PrepChem.com URL: [Link]
-
Title: Synthesis Of Binaphthalene Chiral Catalysts And Their Application In The Asymmetric Reaction At β-ketoate Compounds Source: Globe Thesis URL: [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-1-methylnaphthalene
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are prevalent structural motifs in a vast array of bioactive molecules and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, largely superseding classical methods that often require harsh conditions and exhibit limited substrate scope.[1][3] This reaction's significance lies in its ability to couple a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions, demonstrating remarkable functional group tolerance.[1][4]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-Bromo-1-methylnaphthalene, a sterically hindered aryl bromide. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformative methodology in their synthetic endeavors.
Mechanistic Insights: The Engine of C-N Coupling
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][5][6] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization. The generally accepted catalytic cycle comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide (this compound) to form a Pd(II) intermediate.[5][6][7] The reactivity order for the aryl halide in this step is generally Ar-I > Ar-Br > Ar-Cl.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[1][5]
-
Reductive Elimination: This final step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][6]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[5] Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps, which can be particularly challenging for sterically hindered or electron-deficient substrates.[1][8]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol details a general procedure for the palladium-catalyzed amination of this compound with a representative secondary amine, morpholine. The reaction conditions can be adapted for other primary and secondary amines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Morpholine | ≥99% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Commercially Available | Palladium precursor |
| XPhos | ≥98% | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Commercially Available | Base |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Ethyl acetate | ACS Grade | Commercially Available | For workup |
| Brine | Saturated aq. solution | Prepared in-house | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent |
| Celite® | Commercially Available | Filtration aid | |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle or oil bath with a temperature controller
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure:
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a nitrogen atmosphere, add palladium(II) acetate (0.02 mmol, 1 mol%) and XPhos (0.04 mmol, 2 mol%) to an oven-dried Schlenk flask. Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes. The use of pre-formed palladium pre-catalysts can also be more effective than generating the active Pd(0) species in situ.[8]
-
Reaction Setup: To the flask containing the catalyst, add this compound (2.0 mmol, 1.0 equiv).
-
Addition of Amine and Base: In a separate vial, dissolve morpholine (2.4 mmol, 1.2 equiv) in anhydrous toluene (3 mL). Add this solution to the reaction flask via syringe. Finally, add sodium tert-butoxide (2.8 mmol, 1.4 equiv) to the reaction mixture.
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL). Dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(1-methylnaphthalen-2-yl)morpholine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider using a pre-catalyst. |
| - Inappropriate ligand | - For sterically hindered substrates, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often necessary.[8] | |
| - Insufficiently strong base | - Sodium tert-butoxide is generally effective. For less reactive substrates, consider stronger bases like lithium hexamethyldisilazide (LHMDS). | |
| Hydrodehalogenation (Ar-Br to Ar-H) | - Presence of water or protic impurities | - Use anhydrous solvents and reagents. |
| - Unfavorable reaction kinetics | - Lowering the reaction temperature or using a more active catalyst/ligand combination can sometimes minimize this side reaction.[8] | |
| Formation of Byproducts | - Dimerization of the aryl halide | - This can sometimes be observed with highly reactive catalysts. Optimizing the catalyst loading and reaction temperature may help. |
| - Reaction with solvent | - Toluene is generally a good solvent choice. In some cases, dioxane or THF may be used, but solvent compatibility should be considered.[9][10] |
Conclusion
The Buchwald-Hartwig amination is a robust and highly enabling transformation for the synthesis of aryl amines. The successful application of this methodology to sterically demanding substrates like this compound hinges on the careful selection of the catalyst system, particularly the ligand, and the meticulous execution of the experimental protocol under inert conditions. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction to access a diverse range of valuable nitrogen-containing molecules for applications in drug discovery and materials science.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
ACS Publications. Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. [Link]
-
PubMed. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
ResearchGate. "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
Royal Society of Chemistry. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
- CoLab. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
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Application Notes and Protocols: Strategic Lithiation of 2-Bromo-1-methylnaphthalene for Aryllithium-Mediated Synthesis
Introduction
The generation of aryllithium reagents through lithium-halogen exchange is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.[1][2] This application note provides a detailed guide to the lithiation of 2-bromo-1-methylnaphthalene, a versatile building block, to generate the corresponding 2-lithio-1-methylnaphthalene. This reactive intermediate serves as a powerful nucleophile for the synthesis of a variety of functionalized naphthalene derivatives. We will explore the critical parameters of the lithium-halogen exchange reaction, provide step-by-step protocols for its execution, and detail subsequent quenching reactions with common electrophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Theoretical Background: The Lithium-Halogen Exchange
The lithium-halogen exchange is a kinetically controlled process that involves the reaction of an organolithium reagent, typically an alkyllithium, with an organic halide.[1][3] In the case of this compound, the bromine atom is exchanged for a lithium atom, yielding the desired aryllithium species.
Mechanism
Two primary mechanisms have been proposed for the lithium-halogen exchange: a nucleophilic pathway involving an "ate-complex" intermediate and a single-electron transfer (SET) pathway that generates radical intermediates.[1][4] For aryl bromides, the nucleophilic pathway is often considered predominant, especially at low temperatures.[5] The reaction rate is influenced by the stability of the carbanion intermediates, with the order being sp > sp2 > sp3.[1][3] The exchange rate also follows the trend of I > Br > Cl for the halogen.[1]
Choice of Organolithium Reagent: n-BuLi vs. t-BuLi
The selection of the alkyllithium reagent is critical and can significantly influence the reaction's outcome. The most common choices are n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi).
| Reagent | Basicity | Steric Hindrance | Primary Role | Pyrophoricity |
| n-BuLi | Lower | Lower | Nucleophile & Base | Pyrophoric |
| t-BuLi | Higher | Higher | Primarily a Base | Highly Pyrophoric |
Table 1: Comparison of n-BuLi and t-BuLi.[6][7]
While both can effect the lithium-halogen exchange, t-BuLi is often preferred for aryl bromides as it is a stronger base and can lead to faster exchange rates.[7][8] However, its higher reactivity also necessitates stricter control of reaction conditions to avoid side reactions. For many applications, n-BuLi provides a good balance of reactivity and handling.
Solvent and Temperature Considerations
Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used for lithium-halogen exchange reactions. They solvate the lithium cation, breaking down the organolithium aggregates and increasing reactivity.[5] The reaction is typically conducted at low temperatures, most commonly -78 °C (dry ice/acetone bath), to minimize side reactions such as metalation of the solvent or other sensitive functional groups.[4]
Experimental Protocols
Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
Protocol 1: General Procedure for the Lithiation of this compound
This protocol describes the in situ generation of 2-lithio-1-methylnaphthalene.
Materials:
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)
-
Dry ice/acetone bath
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous Et₂O or THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.0-1.2 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the specified time (typically 30-60 minutes). The resulting solution containing 2-lithio-1-methylnaphthalene is now ready for the subsequent reaction.
Subsequent Reactions: Quenching with Electrophiles
The generated 2-lithio-1-methylnaphthalene is a potent nucleophile and can react with a wide array of electrophiles. Below are protocols for two common and synthetically useful transformations.
Protocol 2: Synthesis of 1-Methylnaphthalene-2-carboxylic acid
This protocol details the carboxylation of the aryllithium intermediate using carbon dioxide.
Materials:
-
Solution of 2-lithio-1-methylnaphthalene (from Protocol 1)
-
Dry carbon dioxide (gas or solid dry ice)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
While maintaining the solution of 2-lithio-1-methylnaphthalene at -78 °C, quench the reaction by pouring it onto a slurry of freshly crushed dry ice in a separate flask under a positive pressure of nitrogen or by bubbling dry CO₂ gas through the solution.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Acidify the mixture by adding 1 M HCl (aq) until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 1-methylnaphthalene-2-carboxylic acid can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of 1-(1-Methylnaphthalen-2-yl)ethanol
This protocol describes the reaction of the aryllithium with an aldehyde, in this case, acetaldehyde, to form a secondary alcohol.
Materials:
-
Solution of 2-lithio-1-methylnaphthalene (from Protocol 1)
-
Acetaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To the solution of 2-lithio-1-methylnaphthalene at -78 °C, add freshly distilled acetaldehyde (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 1-(1-methylnaphthalen-2-yl)ethanol can be purified by column chromatography.
Visualizing the Workflow
Caption: Workflow for the lithiation of this compound and subsequent electrophilic quenching.
Mechanism Visualization
Caption: Simplified mechanism of lithium-halogen exchange via an "ate-complex".
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reaction may be due to impure organolithium reagent, moisture in the glassware or solvent, or insufficient reaction time. Titration of the organolithium solution prior to use is highly recommended.
-
Side Reactions: At higher temperatures, deprotonation of the solvent (especially THF) or other acidic protons in the molecule can compete with the lithium-halogen exchange.[2][7] Maintaining a low temperature is crucial.
-
Regioselectivity: While the lithium-halogen exchange is generally highly regioselective, in some naphthalene systems, isomerization of the lithiated species has been observed, particularly at elevated temperatures.[9][10][11][12]
Conclusion
The lithiation of this compound is a robust and versatile method for generating a key aryllithium intermediate. By carefully controlling the reaction conditions, particularly the choice of organolithium reagent, solvent, and temperature, high yields of the desired functionalized naphthalene derivatives can be achieved. The protocols provided herein serve as a valuable starting point for researchers looking to employ this powerful synthetic strategy in their work.
References
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Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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Macmillan Group, Princeton University. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
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Guo, Z. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]
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Reddit. (n.d.). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Retrieved from [Link]
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Chemistry Stack Exchange. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Retrieved from [Link]
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Gilman, H., Langham, W., & Jacoby, A. L. (1939). Metalation as a Side Reaction in the Preparation of Organolithium Compounds. Journal of the American Chemical Society, 61(1), 106-109. [Link]
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ResearchGate. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... Retrieved from [Link]
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Narasimhan, N. S., & Gokhale, A. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences, 95(3), 235-243. [Link]
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National Institutes of Health. (2022, June 19). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Reactions of alkyl-lithium compounds with aryl halides. Retrieved from [Link]
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Aggarwal, V. K., & O'Brien, P. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
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Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]
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Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]
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ResearchGate. (n.d.). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]
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Utrecht University. (n.d.). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lithium. Retrieved from [Link]
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PubMed. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]
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Application Notes & Protocols: Derivatization of 2-Bromo-1-methylnaphthalene for Advanced Fluorescence Studies
Abstract
The naphthalene core is a privileged scaffold in the design of fluorescent probes due to its inherent photophysical properties, rigid planar structure, and high quantum yield.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-Bromo-1-methylnaphthalene, a versatile starting material for creating novel fluorescent molecules. The bromine atom at the 2-position serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and fluorophores. We present detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the causality behind experimental choices to empower users to adapt and troubleshoot these methods. This guide covers synthesis, purification, characterization, and photophysical evaluation, positioning this compound as a key building block for developing next-generation probes for bioimaging and materials science.[2][3]
Introduction: The Strategic Advantage of the 1-Methylnaphthalene Scaffold
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[2] The design of an effective probe hinges on the selection of a core fluorophore that offers photostability, high fluorescence efficiency, and synthetic accessibility. Naphthalene and its derivatives are excellent candidates, exhibiting unique photophysical and chemical properties stemming from their large π-electron conjugated system.[1]
This compound (C₁₁H₉Br) is a commercially available and strategically important precursor.[4] Its core advantages include:
-
Inherent Fluorescence: The naphthalene ring system is naturally fluorescent, providing a foundational signal that can be modulated.
-
Synthetic Versatility: The C-Br bond is a prime reaction site for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern organic synthesis for forming C-C and C-N bonds.[5][6][7]
-
Tunable Photophysics: By conjugating different aromatic systems, electron-donating groups, or electron-withdrawing groups to the naphthalene core, one can rationally tune the resulting molecule's absorption/emission wavelengths, Stokes shift, quantum yield, and sensitivity to the local environment.[8][9]
This document outlines three robust derivatization strategies to unlock the fluorogenic potential of this scaffold.
General Experimental Workflow
The successful development of a novel fluorescent probe from this compound follows a logical and systematic workflow. Each step is critical for ensuring the synthesis of the correct molecule and the accurate characterization of its properties.
Caption: General workflow for probe synthesis and evaluation.
Application Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds, ideal for creating biaryl systems that extend π-conjugation and shift fluorescence to longer wavelengths.[6][10] Here, we detail the coupling of this compound with pyrene-1-boronic acid, a classic polycyclic aromatic hydrocarbon known for its high quantum yield and sensitivity to its environment.[11]
Reaction Scheme
Caption: Suzuki coupling of this compound.
Detailed Experimental Protocol
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (221 mg, 1.0 mmol, 1.0 eq), pyrene-1-boronic acid (271 mg, 1.1 mmol, 1.1 eq), and potassium carbonate (415 mg, 3.0 mmol, 3.0 eq).
-
Solvent Addition & Degassing: Add toluene (15 mL) and deionized water (5 mL). Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution. Dissolved oxygen can poison the palladium catalyst and should be rigorously removed.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 90 °C and allow it to stir vigorously overnight (12-16 hours) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired product.
-
Characterization: Confirm the structure and purity of the final product, 2-(Pyren-1-yl)-1-methylnaphthalene, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality & Rationale
-
Catalyst: Pd(PPh₃)₄ is a reliable, general-purpose Pd(0) catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center.
-
Base: An aqueous base like K₂CO₃ is crucial. It activates the boronic acid to form a boronate species, which is necessary for the transmetalation step in the catalytic cycle.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Application Protocol 2: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This is an excellent strategy for introducing a rigid, linear linker into the molecular structure, which can be further functionalized or used to connect to other fluorescent moieties. This protocol describes a general procedure for coupling this compound with a terminal alkyne.[5]
Reaction Scheme
Caption: Sonogashira coupling of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (221 mg, 1.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Reagent Addition: To the solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (35 mg, 0.05 mmol, 5 mol%), copper(I) iodide [CuI] (10 mg, 0.05 mmol, 5 mol%), and the desired terminal alkyne (e.g., phenylacetylene, 123 mg, 1.2 mmol, 1.2 eq).[13]
-
Base Addition: Add diisopropylamine (DIPA, 0.7 mL, 5.0 mmol, 5.0 eq) dropwise. The base serves as both the solvent and the reagent to deprotonate the alkyne.[13]
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction is typically rapid and can be monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (25 mL) and filter it through a pad of Celite® to remove precipitated salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove the copper catalyst, followed by brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate).
-
Characterization: Confirm the structure of the 2-(alkynyl)-1-methylnaphthalene derivative by NMR and MS analysis.
Causality & Rationale
-
Dual Catalysis: The Sonogashira reaction relies on a synergistic palladium/copper catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide intermediate, which is essential for transmetalation.[14][15]
-
Base/Solvent: An amine base like DIPA or triethylamine is required to deprotonate the alkyne and neutralize the HBr formed during the reaction. Using it in excess can also serve as a solvent.[13]
-
Copper-Free Variants: To avoid the potential side reaction of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed and may be preferable for sensitive substrates.[5]
Application Protocol 3: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.[16] This is a powerful method for attaching nitrogen-containing fluorophores (like carbazole or phenoxazine) or environmentally sensitive amine groups to the naphthalene core.[7][17]
Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18 mg, 0.02 mmol, 2 mol%), XPhos (38 mg, 0.08 mmol, 8 mol%), and sodium tert-butoxide (NaOᵗBu) (135 mg, 1.4 mmol, 1.4 eq) to an oven-dried vial with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox. Add this compound (221 mg, 1.0 mmol, 1.0 eq), the desired amine (e.g., carbazole, 201 mg, 1.2 mmol, 1.2 eq), and anhydrous toluene (10 mL) under an argon atmosphere.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the N-arylated product.
-
Characterization: Verify the structure of the 2-(amino)-1-methylnaphthalene derivative by NMR and MS analysis.
Causality & Rationale
-
Catalyst/Ligand System: Modern Buchwald-Hartwig aminations use a sophisticated catalyst system. Pd₂(dba)₃ is a common Pd(0) source, while bulky, electron-rich phosphine ligands like XPhos are critical. The ligand accelerates the rate-limiting reductive elimination step and prevents catalyst decomposition.[16][17]
-
Base: A strong, non-nucleophilic base like NaOᵗBu is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Inert Atmosphere: The Pd(0) species is oxygen-sensitive, making the exclusion of air and moisture via a glovebox or Schlenk techniques essential for high yields.
Photophysical Characterization & Data
After successful synthesis and purification, the new derivatives must be characterized to understand their fluorescent properties.
Protocol for Spectroscopic Analysis
-
Stock Solutions: Prepare 1 mM stock solutions of the purified naphthalene derivatives in a spectroscopic grade solvent (e.g., cyclohexane, THF, or acetonitrile).
-
Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions for analysis. For UV-Vis absorption, a concentration of ~10 µM is typical. For fluorescence, concentrations are often lower (~1 µM) to avoid inner filter effects and aggregation-induced quenching.[18]
-
UV-Vis Absorption: Record the absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield (Φ_F): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
Expected Photophysical Properties
The following table summarizes hypothetical but representative data for derivatives synthesized from this compound. Actual values will vary based on the specific moiety attached and the solvent used.[9]
| Derivative Name | Coupling Method | Attached Moiety | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| 1 | Suzuki | Pyrene | 345 | 395 | 50 | ~0.65 |
| 2 | Sonogashira | Phenylacetylene | 315 | 360 | 45 | ~0.30 |
| 3 | Buchwald-Hartwig | Carbazole | 330 | 410 | 80 | ~0.50 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Reaction Yield | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality reagents/solvents. | 1. Use fresh catalyst or a pre-catalyst.2. Ensure rigorous exclusion of oxygen and moisture.3. Use anhydrous solvents and pure starting materials. |
| Fluorescence Quenching | 1. Dissolved oxygen in the solvent.2. Aggregation at high concentrations.3. Presence of heavy atoms (e.g., residual bromine).[18] | 1. Degas the solvent for fluorescence measurements by sparging with N₂ or Ar.[12]2. Perform a concentration titration to find the optimal range.[18]3. Ensure complete purification to remove starting material. |
| Multiple Products | 1. Side reactions (e.g., Glaser coupling in Sonogashira).2. Catalyst decomposition. | 1. Consider a copper-free Sonogashira protocol.2. Optimize ligand-to-metal ratio and reaction temperature. |
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel fluorescent probes. By leveraging modern palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, researchers can readily access a diverse library of functionalized naphthalene derivatives. The protocols and rationale provided in this guide serve as a robust starting point for developing custom probes with tailored photophysical properties for a wide range of applications in chemical biology, medical diagnostics, and materials science.
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Zhang, Y., et al. (n.d.). A novel naphthalene-based fluorescent probe for highly selective detection of cysteine with a large Stokes shift and its application in bioimaging. RSC Publishing. [Link]
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Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3486. [Link]
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Zhang, X., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLOS ONE, 12(10), e0186153. [Link]
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Wang, M., et al. (2023). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Biosensors, 13(2), 263. [Link]
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Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280. [Link]
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Application Notes and Protocols for the Stille Coupling of 2-Bromo-1-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Stille Coupling in Complex Synthesis
The Stille cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Developed by John Kenneth Stille, this palladium-catalyzed reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide.[1][2] Its significance lies in its ability to construct complex molecular architectures under mild conditions, a critical advantage in the multi-step synthesis of natural products and pharmaceuticals.[4][5][6]
The reaction's versatility is partly due to the stability of organotin reagents to air and moisture, allowing for easier handling compared to other organometallic compounds.[1][7] This protocol focuses on the Stille coupling of 2-Bromo-1-methylnaphthalene, a key transformation for the synthesis of substituted naphthalene derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8][9] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound), undergoing oxidative addition to form a Pd(II) intermediate.[1][8][9]
-
Transmetalation: The organotin reagent then exchanges its organic group with the halide on the palladium complex.[1][8][9] This is often the rate-determining step of the reaction.[10]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[1][8][9]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the Stille coupling of this compound with a generic organostannane, such as vinyltributyltin.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Organostannane (e.g., Vinyltributyltin) | ≥97% | Commercially Available | Handle with care due to toxicity.[1] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | ≥98% | Commercially Available | Other catalysts like Pd₂(dba)₃ can also be used.[7][9] |
| Anhydrous Solvent (e.g., Toluene, DMF) | Anhydrous | Commercially Available | Must be thoroughly degassed before use.[8][11] |
| Optional Additives (e.g., CuI, LiCl) | Reagent Grade | Commercially Available | Can enhance reaction rates.[8][10] |
| Inert Gas (Argon or Nitrogen) | High Purity | --- | For maintaining an inert atmosphere. |
| Standard Glassware | --- | --- | Flame-dried prior to use.[8] |
Instrumentation
-
Schlenk line or glovebox for inert atmosphere techniques.
-
Magnetic stirrer with heating capabilities.
-
Thin Layer Chromatography (TLC) plates for reaction monitoring.
-
Rotary evaporator for solvent removal.
-
Flash column chromatography system for purification.
-
NMR spectrometer and Mass Spectrometer for product characterization.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene or DMF) via syringe. The choice of solvent can influence the reaction rate and outcome.
-
Add this compound (1.0 equivalent) to the flask.
-
If using, add any additives such as CuI (10 mol%) at this stage. Copper(I) iodide can accelerate the transmetalation step.[10]
-
Finally, add the organostannane (e.g., vinyltributyltin, 1.1-1.2 equivalents) to the reaction mixture via syringe. A slight excess of the organostannane is typically used to ensure complete consumption of the aryl bromide.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed. This can take anywhere from 2 to 24 hours.[4]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
To remove the toxic organotin byproducts, a crucial step is the work-up. A common and effective method is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[8][12] Stir this two-phase mixture vigorously for at least one hour. This process precipitates the tin salts as insoluble polymers, which can then be removed by filtration.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate or diethyl ether.[13]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product is then purified by flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the product.
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[14]
-
Caption: Experimental workflow for the Stille coupling of this compound.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete degassing can lead to catalyst deactivation. Ensure all solvents are properly deoxygenated. The choice of ligand can also significantly impact the reaction outcome.[15]
-
Homocoupling: A common side reaction is the homocoupling of the organostannane.[1][7] This can sometimes be minimized by adjusting the reaction temperature or catalyst loading.
-
Tin Removal: The complete removal of organotin byproducts is critical, especially in the context of drug development due to their toxicity.[1][7][12] The KF work-up is generally effective, but alternative methods exist.[8][12]
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, other palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with phosphine ligands can offer improved reactivity for certain substrates.[9][16]
Conclusion
The Stille coupling of this compound is a robust and reliable method for the synthesis of valuable substituted naphthalene derivatives. By carefully controlling the reaction conditions and employing rigorous purification techniques, researchers can achieve high yields of the desired products. The insights and detailed protocol provided in these application notes are intended to guide scientists in the successful execution of this important transformation, facilitating advancements in chemical synthesis and drug discovery.
References
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 11, 2026, from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved January 11, 2026, from [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23). Retrieved January 11, 2026, from [Link]
-
Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
Stille Coupling - YouTube. (2020, July 18). Retrieved January 11, 2026, from [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved January 11, 2026, from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
-
Wolf, C., & Lerebours, R. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. Organic Letters, 5(15), 2691–2694. [Link]
-
The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved January 11, 2026, from [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 11, 2026, from [Link]
-
Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn−O” Approach. Journal of the American Chemical Society, 123(14), 3194–3204. [Link]
-
Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2025, August 10). Retrieved January 11, 2026, from [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
- 7.7. Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction - Books. (2020, August 28).
-
2-bromonaphthalene - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
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- 16. [PDF] Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. | Semantic Scholar [semanticscholar.org]
Analytical Strategies for Real-Time Monitoring of Reactions Involving 2-Bromo-1-methylnaphthalene
An Application Note and Protocol Guide
Introduction
2-Bromo-1-methylnaphthalene (C₁₁H₉Br) is a key substituted naphthalene intermediate used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific optical properties.[1][2] As an aryl bromide, it is a versatile precursor for a variety of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and the formation of organometallic reagents.
Effective reaction monitoring is paramount to successful synthesis. It provides critical insights into reaction kinetics, conversion rates, and the formation of impurities, enabling chemists to optimize conditions, ensure product quality, and improve yield and safety. This guide provides a detailed overview of robust analytical methods for monitoring reactions of this compound, explaining the causality behind methodological choices and offering detailed, field-proven protocols.
Guiding Principle: Selecting the Appropriate Analytical Technique
The choice of an analytical method is dictated by the specific reaction being monitored and the information required. No single technique is universally superior; rather, a complementary approach often yields the most comprehensive understanding. Key decision factors include:
-
Volatility and Thermal Stability: Are the reactants and products stable enough for Gas Chromatography (GC)?
-
Solubility and Polarity: Are the components soluble in common High-Performance Liquid Chromatography (HPLC) mobile phases?
-
Information Required: Is a simple conversion check sufficient (TLC, direct-infusion MS), or is precise quantification and structural confirmation needed (HPLC, qNMR, GC-MS)?
-
Reaction Complexity: A "clean" reaction with few byproducts may be monitored by a simple technique, whereas complex mixtures benefit from the high resolving power of chromatography.
The following sections detail the application and protocols for the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Expertise & Experience: HPLC is a cornerstone technique for monitoring reactions of moderately polar, non-volatile compounds like substituted naphthalenes. Its primary strength lies in its quantitative accuracy and resolving power. For this compound and its likely products (e.g., from a Suzuki coupling), reversed-phase HPLC is the method of choice. This separates compounds based on their hydrophobicity, where the nonpolar C18 stationary phase retains analytes, and a polar mobile phase elutes them.[3][4]
Application Focus: Tracking the consumption of the starting material and the formation of the desired product over time. It is ideal for calculating reaction conversion and identifying known impurities by comparing their retention times to authentic standards.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation (Reaction Quenching & Dilution):
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1.0 mL) of a suitable solvent, such as acetonitrile or methanol. This halts the reaction and prepares the sample for analysis.
-
If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water. A typical starting point is 80:20 (v/v) MeCN:Water.[5] For Mass Spectrometry (MS) compatible methods, replace any non-volatile acids like phosphoric acid with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm, a wavelength where many aromatic compounds absorb strongly.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the product(s) based on their retention times, as determined by injecting pure standards.
-
Calculate the percent conversion by monitoring the decrease in the peak area of the starting material relative to an internal standard or by assuming the total peak area of reactants and products remains constant.
-
Data Presentation: Expected HPLC Parameters
| Compound | Expected Retention Time (min)* | Key UV λ (nm) | Rationale for Separation |
| This compound | ~5.8 | 254 | Starting material, moderately nonpolar. |
| 1-Methylnaphthalene | ~4.5 | 254 | A potential de-brominated byproduct, more nonpolar and thus may elute earlier or later depending on exact conditions. |
| Biphenyl Product (Post-Suzuki) | ~6.5 | 254 | Typically larger and more nonpolar than the starting material, leading to a longer retention time. |
| Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition. These are illustrative values. |
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is an exceptionally powerful technique for monitoring reactions involving volatile and thermally stable compounds.[6] It provides orthogonal data: the Gas Chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the Mass Spectrometer provides mass information for unequivocal identification. For this compound, GC-MS is ideal for identifying not only the main product but also any volatile byproducts or impurities.
A key diagnostic feature is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a characteristic pair of peaks (M⁺ and M⁺²+ ) in the mass spectrum for any bromine-containing fragment, with a 2 Da mass difference and almost equal intensity, providing a definitive confirmation of the presence of a bromine atom.[7][8]
Application Focus: Qualitative and semi-quantitative analysis. It excels at confirming product identity and detecting unexpected side products, making it invaluable during methods development and troubleshooting.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Withdraw and quench a reaction aliquot as described in the HPLC protocol.
-
Perform a liquid-liquid extraction. For example, add the quenched aliquot to a vial containing water and a nonpolar organic solvent (e.g., ethyl acetate or dichloromethane).
-
Shake vigorously and allow the layers to separate.
-
Carefully transfer the organic layer to a new vial. If necessary, dry it over a small amount of anhydrous sodium sulfate.
-
Dilute the extracted sample to an appropriate concentration (typically low ppm range) for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC with a mass selective detector (MSD).
-
Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to see all separated components.
-
Examine the mass spectrum for each peak. Identify this compound by its molecular ion at m/z 220/222 and its fragmentation pattern.[10]
-
Identify the product by its molecular ion and fragmentation. Confirm the absence of the bromine isotope pattern if the bromine atom was displaced during the reaction.
-
Data Presentation: Expected GC-MS Parameters
| Compound | Molecular Weight | Key m/z Fragments (EI) | Rationale for Identification |
| This compound | 221.09 | 220, 222 (M⁺, M⁺²+); 141 (M-Br) | The characteristic 1:1 bromine isotope doublet confirms its identity. The m/z 141 peak corresponds to the loss of the bromine atom. |
| 1-Methylnaphthalene | 142.20 | 142 (M⁺); 141, 128 | Potential byproduct. Strong molecular ion and loss of a hydrogen atom. |
| Product of Suzuki Coupling (e.g., with Phenylboronic acid) | 218.29 | 218 (M⁺); 202, 189 | No bromine isotope pattern. A strong molecular ion is expected. |
Workflow Visualization: GC-MS Analysis
Caption: Workflow for GC-MS reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides unparalleled structural information, making it a definitive tool for reaction monitoring.[11] Unlike chromatographic techniques that rely on separation, NMR analyzes the entire mixture at once. By monitoring the disappearance of ¹H NMR signals specific to this compound and the concurrent appearance of new signals from the product, one can directly observe the molecular transformation.
Furthermore, with the inclusion of an internal standard of known concentration, NMR becomes a precise quantitative technique (qNMR). This allows for the direct calculation of reactant concentration and product yield without the need for calibration curves.[6]
Application Focus: Both structural confirmation and quantification. It is particularly powerful for identifying isomeric products and for in-situ monitoring where a flow cell is connected directly to the reactor.[11]
Experimental Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation:
-
Withdraw a reaction aliquot (e.g., 0.1 mL).
-
Quench the reaction if necessary (e.g., by adding a small amount of D₂O for reactions involving water-sensitive reagents).
-
Filter the aliquot through a small plug of glass wool into an NMR tube to remove any solids.
-
Add ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
For Quantitative Analysis (qNMR): Add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) whose peaks do not overlap with any reactant or product signals.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR acquisition.
-
Key Parameters: Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) for accurate integration in quantitative measurements. A typical D1 of 30 seconds is a safe starting point.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for the starting material and product. The aromatic region (7.0-8.5 ppm) and the methyl region (~2.5 ppm) are most diagnostic.
-
Integrate the area of a non-overlapping peak for the starting material, the product, and the internal standard.
-
Calculate the concentration and/or conversion based on the relative integrals and the known concentration of the internal standard.
-
Data Presentation: Characteristic ¹H NMR Shifts (in CDCl₃)
| Compound | Key Proton Signals (ppm) | Multiplicity | Rationale for Assignment |
| This compound | ~8.1-8.3 (m), ~7.3-7.8 (m) | Multiplets | The protons on the naphthalene core show complex splitting patterns. The presence of the bromine atom influences the chemical shifts of adjacent protons.[12] |
| ~2.7 | Singlet | The methyl group (CH₃) protons. | |
| Product of Suzuki Coupling (e.g., 1-methyl-2-phenylnaphthalene) | ~7.2-7.9 (m) | Multiplets | The aromatic region becomes more complex with the addition of the new phenyl group protons. Significant shifts in the naphthalene proton signals will be observed upon removal of the bromine. |
| ~2.5 | Singlet | The methyl group signal may shift slightly due to the change in the electronic environment. |
Workflow Visualization: qNMR Analysis
Sources
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- 2. 1-BROMO-2-METHYLNAPHTHALENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Naphthalene, 2-bromo- | SIELC Technologies [sielc.com]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C11H9Br | CID 12433511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1-methylnaphthalene
Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-1-methylnaphthalene. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered substrate. We will explore the underlying chemical principles, troubleshoot common issues, and provide field-proven protocols to enhance reaction yield and purity.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds. However, its efficiency can be dramatically reduced when substrates possess significant steric bulk. This compound is a classic example of such a challenging substrate. The methyl group at the C1 position ortho to the C2-bromo substituent creates substantial steric hindrance around the reaction center. This bulkiness impedes key steps in the palladium catalytic cycle, namely the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step to release the product.[1] Consequently, standard reaction conditions often result in low to no yield, catalyst deactivation, and the formation of unwanted side products.
This guide provides a systematic, question-and-answer approach to overcoming these obstacles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a strong starting point for your experiments.
Q1: What makes this compound a "difficult" substrate for Suzuki coupling?
A: The primary difficulty arises from steric hindrance. The methyl group at the 1-position physically blocks the palladium catalyst from easily accessing the carbon-bromine bond for the crucial oxidative addition step.[1] Furthermore, after transmetalation, the two bulky organic groups (the naphthyl and the partner from the boronic acid) on the palladium center can make the final reductive elimination step, which forms the desired C-C bond, energetically unfavorable.[1][2] This often requires specialized catalysts and conditions to overcome the high activation energy barriers.
Q2: I am setting up this reaction for the first time. What is a reliable starting point for the catalyst system?
A: For sterically hindered substrates like this, traditional catalysts such as Pd(PPh₃)₄ are often ineffective.[1] A more robust and modern starting point involves using a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[3] For enhanced reproducibility, consider using modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3), which readily and reliably generate the active catalytic species.[1]
-
Ligand Selection: This is the most critical factor. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are highly recommended.[1] Good starting choices include XPhos , SPhos , or RuPhos . These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that facilitates both oxidative addition and reductive elimination.[1][4]
Q3: Which bases and solvents are generally recommended for this coupling?
A: The choice of base and solvent is interdependent and crucial.
-
Bases: A weak base may not be sufficient to activate the boronic acid for transmetalation.[1][5] For sterically demanding couplings, stronger, non-nucleophilic bases are required. Finely powdered potassium phosphate (K₃PO₄) is an excellent and reliable choice.[1][6][7] Cesium carbonate (Cs₂CO₃) is also highly effective but can be more expensive.[7]
-
Solvents: Anhydrous, degassed aprotic polar solvents are preferred. Toluene , 1,4-dioxane , or tetrahydrofuran (THF) are excellent choices as they effectively solubilize the substrates and catalyst system.[3][8] It is critical to ensure the solvent is free of oxygen and water, which can deactivate the catalyst and promote side reactions.[3][6]
Q4: What are the most common side reactions to anticipate and monitor for?
A: There are two primary side reactions to watch for:
-
Protodebromination (Dehalogenation): The bromo group on the naphthalene is replaced by a hydrogen atom, yielding 1-methylnaphthalene. This can occur when the palladium intermediate reacts with a proton source in the reaction mixture.[6][8]
-
Homocoupling of Boronic Acid: The boronic acid partner reacts with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[6][8][9]
Section 2: Troubleshooting Guide: Low to No Product Yield
This is the most common issue encountered with this substrate. A systematic, step-by-step approach to troubleshooting is essential.
Issue: My reaction shows low conversion or fails completely. What are the primary factors to investigate?
A: Low yield in a sterically demanding Suzuki coupling is a multi-faceted problem. The investigation should be prioritized as follows: 1) Catalyst System, 2) Base & Solvent, and 3) Reaction Temperature. The following workflow can guide your troubleshooting process.
The Catalyst System: The First Point of Scrutiny
Q: My standard Pd(PPh₃)₄ catalyst isn't working. Why, and what should I use instead?
A: Pd(PPh₃)₄ fails because the triphenylphosphine (PPh₃) ligands are not bulky or electron-donating enough to promote the difficult oxidative addition and reductive elimination steps required for this compound.[1] The catalyst is either too slow or deactivates before significant product formation occurs.
Solution: You must switch to a more active and robust catalyst system. The synergy between the palladium source and the ligand is key.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (G3/G4) | These readily form the active Pd(0) species. Precatalysts are often preferred for their stability and high activity, generating the active L-Pd(0) complex cleanly and efficiently.[1][8] |
| Ligand | XPhos , SPhos , RuPhos , AntPhos | These bulky, electron-rich phosphine ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination step.[1][10][11] For extremely hindered cases, specialized ligands like AntPhos may offer superior performance.[1][10] |
Expert Tip: Start by screening a few different Buchwald-type ligands. Small changes in the ligand structure can have a profound impact on the reaction outcome for hindered substrates.[4]
The Base and Solvent: A Critical Partnership
Q: I'm using K₂CO₃ and the reaction is sluggish. How do I choose a better base?
A: While K₂CO₃ is a common base for many Suzuki couplings, it is often not strong enough for challenging substrates.[12] The base's role is to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[5] With hindered substrates, this step can be slow and requires a more potent base.
Solution: Switch to a stronger base.
| Base | Form | Key Considerations |
| K₃PO₄ | Finely powdered | An excellent, cost-effective choice. Its efficacy can be enhanced by the presence of a small amount of water, but start with anhydrous conditions.[1][6][13] |
| Cs₂CO₃ | Anhydrous | Often considered the "gold standard" for difficult couplings due to its high basicity and solubility in organic solvents. It is, however, more expensive.[1][7] |
| KF | Anhydrous | A milder option that can be effective, particularly if your substrates are sensitive to stronger bases.[5] |
Expert Tip: Ensure the base is finely powdered to maximize its surface area and reactivity. Clumped or coarse base will react slowly and lead to inconsistent results.
Reaction Parameters: Temperature and Time
Q: My reaction stalls at 80 °C. Is it possible the temperature is too low?
A: Yes. Sterically hindered couplings often have high activation energy barriers that require elevated temperatures to overcome.[6] If the reaction is sluggish or stalls at a lower temperature, increasing the thermal energy can significantly accelerate the rate-limiting steps.
Solution: Gradually increase the reaction temperature. A good range to explore for this substrate is 100-140 °C .[1][10] Use a high-boiling solvent like toluene, xylene, or dioxane. Monitor the reaction by TLC or LCMS to track progress and check for any potential decomposition of starting materials at higher temperatures.[14]
Section 3: Troubleshooting Guide: Significant Side Product Formation
Issue: My desired product is formed, but I have significant impurities.
Protodebromination
Q: I am observing a significant amount of 1-methylnaphthalene in my crude product. What causes this and how can I prevent it?
A: Protodebromination (or hydrodehalogenation) is the replacement of the bromine with a hydrogen. This side reaction can be promoted by certain bases or impurities (like water or alcohols) in the reaction mixture.[6][8]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. Use fresh, anhydrous solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
Re-evaluate the Base: Some bases are more prone to causing this side reaction. If you are using a hydroxide base, for example, consider switching to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃).
-
Use High-Purity Reagents: Impurities in the starting materials or solvents can sometimes act as proton sources.
Homocoupling of the Boronic Acid
Q: How can I minimize the formation of the biaryl byproduct from my boronic acid?
A: The homocoupling of boronic acids is almost always caused by the presence of oxygen.[6][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a separate catalytic cycle that couples two molecules of the boronic acid.[8]
Solution: The solution is rigorous exclusion of oxygen.
-
Degas Solvents: Thoroughly degas your solvent before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.[6]
-
Maintain Inert Atmosphere: Assemble your reaction glassware hot from the oven to remove adsorbed water, and then maintain a positive pressure of an inert gas throughout the entire setup, reaction, and workup process.[3]
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction step. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a direct Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that cleanly generates Pd(0) can minimize this issue.[9]
Section 4: Recommended Protocols & Methodologies
Protocol 1: General Procedure for Suzuki Coupling of this compound
This is a starting point protocol. Optimization of ligand, base, and temperature will likely be necessary.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Addition of Catalyst and Solvent: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 equiv relative to Pd). Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Section 5: Visualizing the Catalytic Cycle
Understanding the mechanism highlights the challenges posed by steric hindrance. The methyl group on this compound directly impacts the Oxidative Addition and Reductive Elimination steps.
References
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Suzuki Coupling with 2-Bromonaphthalene.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem Technical Support. (2025). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
- Books. (2020). Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- The Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- ResearchGate. (2016).
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- BenchChem Technical Support. (2025). Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols.
- ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
common side products in the synthesis of 2-Bromo-1-methylnaphthalene
Welcome to the technical support center for the synthesis of 2-Bromo-1-methylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale behind the synthetic procedures to anticipate and resolve common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common electrophilic bromination of 1-methylnaphthalene.
FAQ 1: My reaction produced a mixture of isomers instead of pure this compound. What are the likely isomeric side products and why do they form?
Answer:
The direct bromination of 1-methylnaphthalene is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic and steric effects of the methyl group on the naphthalene ring. While the desired product is this compound, the formation of other isomers is a common issue.
The most probable isomeric side product is 4-Bromo-1-methylnaphthalene . The formation of this isomer can be explained by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. Electrophilic attack at the 4-position (para to the methyl group) results in a resonance-stabilized carbocation where the positive charge can be delocalized over both aromatic rings without disrupting the aromaticity of the adjacent ring.[1][2]
Other possible, though typically minor, monobromo-isomers include bromination at the 5, 7, and 8 positions. The formation of these is generally less favorable due to steric hindrance from the methyl group and the adjacent fused ring.
Mechanism Overview: Regioselectivity in the Bromination of 1-Methylnaphthalene
The following diagram illustrates the competing pathways for the formation of 2-bromo and 4-bromo-1-methylnaphthalene. The stability of the intermediate arenium ion is a key factor in determining the major product.
Caption: Competing pathways in the bromination of 1-methylnaphthalene.
FAQ 2: I've observed a higher-boiling point fraction during purification that I suspect is a di-substituted product. What are the likely di-brominated side products?
Answer:
Over-bromination is a common side reaction if the reaction conditions are not carefully controlled (e.g., excess brominating agent, elevated temperature, or prolonged reaction time). This leads to the formation of dibromo-1-methylnaphthalenes.
The most likely di-brominated side product is 2,4-Dibromo-1-methylnaphthalene .[3] This is because the initial monobromination, which predominantly yields a mixture of 2- and 4-bromo isomers, activates the ring for further electrophilic substitution. The second bromine atom will then be directed by both the methyl group and the first bromine atom.
In the case of 4-bromo-1-methylnaphthalene as the intermediate, the methyl group strongly activates the ortho position (C2), and the bromine atom also directs ortho/para. This leads to the formation of 2,4-dibromo-1-methylnaphthalene. Similarly, if this compound is the intermediate, the methyl group directs to the para position (C4), leading to the same di-substituted product.
FAQ 3: How can I minimize the formation of isomeric and di-brominated side products?
Answer:
Controlling the reaction conditions is crucial to maximize the yield of the desired this compound and minimize side product formation.
Key Parameters to Control:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of 1-methylnaphthalene relative to the brominating agent (e.g., 1:0.9 molar ratio). | This ensures the complete consumption of the brominating agent, reducing the likelihood of over-bromination. |
| Temperature | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent. | Electrophilic aromatic substitution is an exothermic process. Lower temperatures help to control the reaction rate and improve selectivity. |
| Addition Rate | Add the brominating agent slowly and portion-wise. | This prevents localized high concentrations of the electrophile, which can lead to di-substitution. |
| Solvent | Use a non-polar, inert solvent such as carbon tetrachloride or dichloromethane. | These solvents help to solubilize the reactants and control the reaction temperature. |
FAQ 4: What are the recommended methods for purifying crude this compound from its side products?
Answer:
The purification of this compound from its isomers and di-brominated impurities typically requires a combination of techniques due to the similar physical properties of these compounds.
-
Fractional Distillation under Reduced Pressure: This is a primary method for separating the monobrominated isomers from the higher-boiling dibrominated byproducts.[4] However, complete separation of the 2- and 4-bromo isomers by distillation is challenging due to their close boiling points.
-
Column Chromatography: This is a highly effective method for separating the isomeric monobrominated products.[5]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate, is typically employed.[5] The separation can be monitored by Thin-Layer Chromatography (TLC).
-
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be an effective purification method. The choice of solvent is critical and may require some experimentation. A solvent system in which the desired isomer is less soluble than the impurities at low temperatures is ideal.
Troubleshooting Purification Workflow
The following diagram outlines a logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis of this compound. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1-Methylnaphthalene
-
Bromine
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylnaphthalene (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add anhydrous FeBr₃ (0.05 eq) to the solution.
-
Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (0.95 eq) in anhydrous DCM via the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: Slowly pour the reaction mixture into an ice-cold saturated solution of sodium thiosulfate to quench the excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure followed by column chromatography as described in FAQ 4.
References
- PrepChem. (n.d.). Preparation of 2-(bromomethyl)naphthalene.
- ChemicalBook. (n.d.). This compound synthesis.
- BenchChem. (n.d.). Methods for removing impurities from crude 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.
- Biosynth. (n.d.). This compound | 20601-22-3.
- Doc Brown's Chemistry. (n.d.). Benzene methylbenzene naphthalene bromination Electrophilic substitution.
- Organic Syntheses. (n.d.). 2-bromonaphthalene.
- CORE. (n.d.). Synthesis and Chemistry of Naphthalene Annulated Trienyl Iron Complexes.
- Organic Syntheses. (n.d.). Naphthalene, 1-bromo-.
- SCIRP. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- YouTube. (2020). Polycyclic Electrophilic Aromatic Substitution Naphthalene.
- ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization.
- MDPI. (n.d.). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene.
- Organic Chemistry Portal. (2005). Mild and Regioselective Bromination of Aromatic Compounds.
- MDPI. (n.d.). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion.
- Guidechem. (n.d.). 2,4-Dibromo-1-methylnaphthalene 3278-84-0 wiki.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-methylnaphthalene 98%.
- Pearson+. (2024). Electrophilic aromatic substitution usually occurs at the 1-position of naphthalene.
- Chegg.com. (2019). Solved 4. The bromination of naphthalene with Bry/ FeBr,.
- Organic Syntheses. (n.d.). 1.
- PubChem. (n.d.). 1-Bromo-4-methylnaphthalene.
- SIELC Technologies. (2018). 1-Bromo-4-methylnaphthalene.
- PubChemLite. (n.d.). 1-bromo-4-methylnaphthalene (C11H9Br).
- Sciencemadness.org. (2007). 2-bromonaphthalene from naphthalene.
- SciSpace. (n.d.). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene.
- Wikipedia. (n.d.). 1-Methylnaphthalene.
- PubChem. (n.d.). 1-Methylnaphthalene.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
- iChemical. (n.d.). 1,8-dibromo-naphthalene, CAS No. 17135-74-9.
Sources
Technical Support Center: Purification of 2-Bromo-1-methylnaphthalene
Welcome to the comprehensive technical support guide for the purification of 2-Bromo-1-methylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with isolating this compound from complex reaction mixtures. Here, we synthesize our in-house expertise with established scientific principles to provide you with reliable, actionable guidance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the purification of this compound.
Q1: What are the typical impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For the common electrophilic bromination of 1-methylnaphthalene, you can anticipate the following species:
-
Unreacted 1-Methylnaphthalene: Incomplete reactions will invariably leave residual starting material.
-
Isomeric Byproducts: Bromination can occur at other positions on the naphthalene ring, though the 1-position is generally favored for 2-methylnaphthalene. You may also encounter isomers such as 1-bromo-2-methylnaphthalene.
-
Polybrominated Species: Over-bromination can lead to the formation of dibromo- or even tribromonaphthalenes.[1][2][3]
-
Residual Brominating Reagent: Traces of bromine or other brominating agents (e.g., N-bromosuccinimide) may persist.
-
Solvent and Acidic Byproducts: Depending on the reaction conditions, residual solvent and acidic byproducts like hydrobromic acid (HBr) may be present.
Q2: My crude product is a dark, oily liquid. How can I remove the color?
A2: The persistent color, often yellow to brown, is typically due to residual bromine or other colored impurities.[4] Here are a few effective strategies:
-
Aqueous Washes: Before concentrating your crude product, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any remaining bromine.[4][5] This is followed by a wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.[4]
-
Activated Carbon Treatment: If color persists after washing, you can dissolve the crude product in a suitable organic solvent and stir it with a small amount of activated carbon. The carbon will adsorb many colored impurities and can be removed by filtration through a pad of Celite.[4]
Q3: I'm struggling to separate this compound from its isomers. What's the best approach?
A3: Separating isomers of brominated naphthalenes can be challenging due to their similar physical properties.[4] Here are the most effective techniques:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer excellent resolution for isomeric separation. Method development is crucial to achieve baseline separation.[4]
-
Fractional Distillation (Under Vacuum): If there is a sufficient difference in boiling points between the isomers, high-efficiency fractional distillation using a packed column can be effective.[4] Given that 1-Bromo-2-methylnaphthalene has a boiling point of 296 °C, vacuum distillation is necessary to prevent thermal decomposition.[6][7]
-
Recrystallization: Careful selection of a solvent system can sometimes allow for the selective crystallization of one isomer, leaving the other in the mother liquor. This often requires screening various solvents and solvent mixtures.[4][8]
Q4: My compound seems to be decomposing on the silica gel column. What can I do?
A4: Decomposition on silica gel is a common issue, as silica can be slightly acidic.[4] To mitigate this:
-
Use Deactivated Silica: You can use commercially available deactivated (neutral) silica gel. Alternatively, you can prepare it by making a slurry of the silica gel in your eluent containing a small amount of a base, such as triethylamine (typically 0.1-1%).[4][9]
-
Switch to a Different Stationary Phase: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms.[10]
-
Minimize Residence Time: A faster elution, while still providing adequate separation, can reduce the contact time between your compound and the stationary phase, thereby minimizing decomposition.[4]
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during the purification process.
Troubleshooting Workflow: Purification Method Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.be [fishersci.be]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
preventing dehalogenation of 2-Bromo-1-methylnaphthalene in cross-coupling
<content_type_and_topic> Topic: Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals.
Technical Support Center: Cross-Coupling of 2-Bromo-1-methylnaphthalene
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the technical support center for troubleshooting the cross-coupling of this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the common side reaction of hydrodehalogenation, ensuring higher yields and purity of your target biaryl compounds. The steric hindrance from the C1-methyl group makes this substrate particularly susceptible to dehalogenation, but with careful optimization of reaction parameters, this challenge can be overcome.
Troubleshooting Guide: Diagnosing and Solving Dehalogenation
This section addresses specific issues you may encounter during your experiments.
Issue 1: My primary product is 1-methylnaphthalene (dehalogenated byproduct). What is the first thing to check?
Your first point of investigation should be the catalyst/ligand system . The choice of phosphine ligand is the most critical factor in controlling the outcome of cross-coupling reactions with sterically hindered substrates.[1][2]
-
Potential Cause: Your ligand is not bulky or electron-rich enough. Ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates and can lead to a catalytic cycle that favors dehalogenation.[3][4]
-
Recommended Action: Switch to a modern, bulky, and electron-rich biaryl phosphine ligand. These ligands are designed to accelerate the desired reductive elimination step (C-C or C-N bond formation) and sterically disfavor pathways that lead to palladium-hydride formation, which is the key intermediate in dehalogenation.[1][5][6][7]
| Ligand Family | Recommended Ligands | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly effective for sterically hindered substrates; they promote fast reductive elimination.[1][8] |
| Other Bulky Ligands | Tri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃) | Their large cone angles and strong electron-donating ability stabilize the catalyst and promote the desired reaction pathway.[7] |
Issue 2: I've switched to a bulky ligand, but I still see significant dehalogenation. What's the next parameter to optimize?
After the ligand, the base and solvent system are the next most likely culprits. These components can be a direct source of the hydride for the undesired palladium-hydride species.[9][10]
-
Potential Cause 1: Your base is too strong or is a hydride source. Strong alkoxide bases like sodium tert-butoxide (NaOtBu), especially at elevated temperatures, can undergo β-hydride elimination to form Pd-H species.[9][11]
-
Recommended Action 1: Switch to a weaker, non-nucleophilic inorganic base.[1][8]
-
Potential Cause 2: Your solvent is a hydride source or is promoting the dehalogenation pathway. Protic solvents like alcohols are direct hydride sources.[2] Aprotic polar solvents like DMF and dioxane have also been observed to promote dehalogenation more than non-polar solvents.[2][3]
-
Recommended Action 2: Use anhydrous, degassed, non-polar aprotic solvents.
Issue 3: My reaction is sluggish at lower temperatures, but increasing the heat leads to more dehalogenation. How do I find the right balance?
This is a common dilemma. Dehalogenation often has a higher activation energy than the desired coupling, meaning it becomes more competitive at elevated temperatures.[1][12]
-
Potential Cause: The reaction kinetics are favoring the dehalogenation pathway at higher temperatures.
-
Recommended Action:
-
Use a More Active Catalyst: Instead of increasing temperature, use a more active catalyst system that can operate efficiently at a lower temperature. This often involves using a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky phosphine ligand, which generates the active Pd(0) species in situ.[3][13]
-
Optimize Catalyst Loading: While counterintuitive, sometimes slightly increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) can accelerate the desired reaction enough to outcompete the dehalogenation at a moderate temperature (e.g., 80 °C).
-
Monitor Closely: Run the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., 80 °C) and monitor it closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading and to minimize the formation of byproducts over extended reaction times.[12]
-
Key Mechanistic Insights: Why Dehalogenation Happens
Understanding the mechanism of hydrodehalogenation is key to preventing it. The central culprit is the formation of a palladium-hydride (Pd-H) species .[1][9][10] Once formed, this species can undergo reductive elimination with the aryl group on the palladium center to yield the undesired 1-methylnaphthalene.
// Invisible edges for alignment Pd0 -> Pd0_2 [style=invis];
caption [label="Fig 1. Competing catalytic cycles.", shape=plaintext, fontname="Arial", fontsize=12]; } enddot Caption: Competing catalytic cycles in cross-coupling reactions.
Sources of the critical hydride can include:
-
Bases: Particularly alkoxides or hydroxides.[11]
-
Solvents: Alcohols, or trace water in aprotic solvents.[2][14][15]
-
Organoboron Reagent: Impurities or decomposition of the boronic acid can sometimes act as a hydride source.
Bulky, electron-donating ligands favor the desired C-C reductive elimination, which is typically faster, thus kinetically outcompeting the undesired C-H reductive elimination.[5][7]
Preventative Strategies & Recommended Protocol
Being proactive is better than troubleshooting. Here is a robust starting protocol for the Suzuki-Miyaura coupling of this compound designed to minimize dehalogenation.
Recommended Starting Protocol: Suzuki-Miyaura Coupling
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate), anhydrous (2.0-3.0 equiv)
-
Toluene, anhydrous and degassed (0.1 M concentration)
-
Oven-dried glassware, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add K₃PO₄. Flame-dry the flask under vacuum and allow it to cool to room temperature.
-
Reagent Addition: Under a positive pressure of argon, add Pd(OAc)₂, SPhos, this compound, and the arylboronic acid.
-
Atmosphere Purge: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the product spot.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
-
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation? A1: Hydrodehalogenation is an undesired side reaction in palladium-catalyzed cross-coupling where the halogen atom (in this case, bromine) on the starting material is replaced by a hydrogen atom.[9] This consumes your starting material and generates an impurity that can be difficult to separate from the desired product.[9]
Q2: Why is this compound particularly challenging? A2: The methyl group at the C1 position provides significant steric hindrance around the C-Br bond at the C2 position. This steric bulk can slow down the desired oxidative addition and subsequent steps of the catalytic cycle, allowing more time for competing side reactions like dehalogenation to occur.[13][16]
Q3: Can I use a different palladium source, like Pd(PPh₃)₄? A3: While Pd(PPh₃)₄ is a classic catalyst, it is often not active enough for sterically hindered substrates and can promote dehalogenation.[3][17] Using a system that combines a Pd(II) or Pd(0) source (like Pd(OAc)₂ or Pd₂(dba)₃) with a specialized bulky phosphine ligand is the modern, more reliable approach for challenging couplings.[13]
Q4: My boronic acid is decomposing. Could this be causing the dehalogenation? A4: Yes, indirectly. The decomposition of the boronic acid, known as protodeboronation, is a competing side reaction.[18][19] If the transmetalation step is slow due to a low concentration of the active boronic acid, the palladium-aryl intermediate has a longer lifetime, increasing the probability of it undergoing the dehalogenation pathway.[8] Using a slight excess of a high-purity boronic acid or switching to a more stable boronic ester (e.g., a pinacol ester) can help mitigate this.
Q5: Are there alternatives to Suzuki coupling for this substrate? A5: Yes. If Suzuki coupling proves problematic, consider other cross-coupling reactions. For C-N bond formation, the Buchwald-Hartwig amination is the standard method.[20][21] For these reactions, the same principles apply: use bulky, electron-rich ligands and carefully select the base and solvent to avoid dehalogenation.
References
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science. Available from: [Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available from: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]
-
Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks. Available from: [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. Available from: [Link]
-
Significant dehalogenation in stille coupling. Reddit. Available from: [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available from: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available from: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available from: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Semantic Scholar. Available from: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available from: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.ch. Available from: [Link]
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Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Bromo-1-methylnaphthalene
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-1-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific substrate. The steric hindrance from the 1-methyl group presents unique challenges, making careful selection of the catalytic system paramount for success.
Frequently Asked Questions (FAQs): Reaction Planning & Catalyst Selection
This section addresses common questions encountered during the experimental design phase for coupling reactions with this compound.
Q1: I need to form a new bond at the 2-position of 1-methylnaphthalene. Which cross-coupling reaction should I choose?
A1: Palladium-catalyzed cross-coupling reactions are the most powerful methods for this transformation.[1][2] The choice depends on the type of bond you intend to form:
-
Suzuki-Miyaura Coupling (C-C Bond): This is often the first choice for forming a carbon-carbon bond with another aryl, vinyl, or alkyl group. It involves coupling with a boronic acid or ester. The reaction is popular due to its versatility, tolerance of a wide range of functional groups, and the commercial availability of numerous coupling partners.[3][4]
-
Heck Coupling (C-C Bond): Ideal for coupling with an alkene to form a naphthalene-substituted olefin.[5][6] This reaction is a cornerstone for synthesizing precursors to important molecules like the NSAID Naproxen.[5]
-
Buchwald-Hartwig Amination (C-N Bond): The premier method for forming a carbon-nitrogen bond by coupling with a primary or secondary amine.[7] Given the potential for the amine to act as a ligand, careful selection of the phosphine ligand is crucial to prevent catalyst deactivation.[2]
-
Sonogashira Coupling (C-C Bond): Used specifically for coupling with a terminal alkyne to create an arylalkyne.[8][9] This reaction is typically co-catalyzed by copper(I) and proceeds under mild conditions.[10][11]
Q2: For a Suzuki-Miyaura coupling of this compound, what is a reliable starting point for catalyst selection?
A2: A robust starting point involves a palladium(II) precatalyst paired with a sterically bulky, electron-rich phosphine ligand. The 1-methyl group on your substrate introduces steric hindrance near the reaction center, which can slow down key steps in the catalytic cycle.
-
Palladium Source: Using a stable, well-defined Pd(II) precatalyst is highly recommended.[12] These are often more reliable and give more consistent results than generating the active Pd(0) species from simple salts like Pd(OAc)₂ or PdCl₂.[1][12] Examples include various Buchwald G3 or G4 precatalysts.[2]
-
Ligand Choice: The ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald-type ligands) are highly effective.[12][13] The steric bulk facilitates the final reductive elimination step to release the product, while the electron-rich nature increases the nucleophilicity of the palladium center, promoting the initial, often rate-limiting, oxidative addition step.[13] Good starting points include SPhos or XPhos .[14]
Q3: You mentioned bulky, electron-rich ligands. Can you explain the causality behind this choice?
A3: Certainly. The success of a cross-coupling reaction hinges on the efficiency of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[12][15][16]
-
Promoting Oxidative Addition: The first step, oxidative addition of the C-Br bond to the Pd(0) center, can be challenging with electron-rich or sterically hindered aryl bromides.[13][17] Electron-rich phosphine ligands increase the electron density on the palladium atom, making it more "nucleophilic" and lowering the activation energy for its insertion into the carbon-bromine bond.[13]
-
Facilitating Reductive Elimination: The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst. This step is often accelerated by sterically bulky ligands.[13] The large size of the ligand is thought to create a more crowded coordination sphere around the palladium, which promotes the expulsion of the newly formed product molecule.
-
Stabilizing the Active Species: These advanced ligands are designed to favor the formation of a highly active, monoligated Pd(0) species, which is often the true catalyst in the reaction.[12]
Caption: Causality of Ligand Choice in Catalysis.
Q4: What is the role of the base in a Suzuki coupling, and which one should I use for this compound?
A4: The base is crucial and serves multiple roles. Its primary function is to activate the boronic acid, forming a more nucleophilic "boronate" species that is required for the transmetalation step.[18]
For sterically demanding substrates, stronger, non-nucleophilic bases are often preferred.
-
Potassium Phosphate (K₃PO₄): An excellent and robust choice for many challenging couplings.[16]
-
Cesium Carbonate (Cs₂CO₃): Another effective base, particularly in cases where milder conditions are needed.[16]
-
Potassium tert-butoxide (KOtBu): A very strong base that can be effective but may also promote side reactions like dehalogenation, so it should be used with caution.
Avoid weaker bases like sodium bicarbonate (NaHCO₃) unless your system is highly reactive, as they may not be strong enough to facilitate the reaction with a hindered substrate.
Troubleshooting Guide: Diagnosing & Solving Common Issues
This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiment.
Problem: Low or No Product Formation
Q: My reaction has stalled or failed completely. I'm only recovering my starting material. What are the first things I should check?
A: Start with the fundamentals of the reaction setup, as these are the most common culprits. [2]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged of air and maintained under an inert atmosphere (Argon or Nitrogen) throughout the entire process. Inadequate degassing is a primary cause of catalyst death and homocoupling of the boronic acid.[2][4]
-
Solvent & Reagent Quality: Use anhydrous, degassed solvents. Water and oxygen can interfere with the catalyst. Ensure your this compound and coupling partner are pure. Impurities can poison the catalyst.[2]
-
Base Quality: The base, especially inorganic ones like K₃PO₄, should be finely powdered and dry. Clumped or old base may be hydrated and ineffective.
Caption: Troubleshooting Decision Tree for Low Conversion.
Problem: Unwanted Side Products
Q: I'm seeing a significant amount of 1-methylnaphthalene (the de-brominated starting material) in my crude NMR. What's causing this and how do I stop it?
A: You are observing hydrodehalogenation (or debromination), a common side reaction where a hydrogen atom replaces the bromine.[19] This becomes more problematic with electron-rich aryl halides.[14][20]
-
Potential Causes & Solutions:
-
High Temperature/Long Reaction Time: Excessive heat can promote this side reaction.[14][19] Try lowering the temperature and monitoring the reaction closely to avoid running it for too long after completion.
-
Inappropriate Base: Strong, sterically hindered bases like NaOtBu can sometimes act as hydride sources or promote pathways leading to dehalogenation.[14] Switching to a weaker base like K₃PO₄ or Cs₂CO₃ can often mitigate this issue.[14]
-
Presence of Hydride Sources: Ensure your solvents and reagents are truly anhydrous. Trace water or alcohols can sometimes act as a proton source in a reductive pathway.
-
Ligand Choice: Bulky, electron-rich ligands that accelerate the desired reductive elimination step can outcompete the hydrodehalogenation pathway.[14] If you are not already using one, switching to a ligand like XPhos or SPhos is recommended.[14]
-
Q: My reaction mixture turned black and precipitated, and the yield was poor. What happened?
A: The formation of a black precipitate is likely palladium black, which results from the decomposition of the active catalyst.[17] This means your catalyst is no longer in the solution to perform the coupling.
-
Potential Causes & Solutions:
-
Ligand Loss/Oxidation: The phosphine ligand can dissociate from the palladium or be oxidized, causing the unstable Pd(0) to aggregate and precipitate.[1]
-
Incorrect Pd:Ligand Ratio: For many modern catalytic systems, a 1:1 or 1:2 ratio of Palladium to a bidentate ligand, or a 1:2 ratio for a monodentate ligand is optimal.[1][12] Using too much ligand can sometimes be detrimental, while using too little leaves the palladium center unprotected. When using Pd(II) salts and a ligand, an extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[2]
-
High Temperatures: Running the reaction at too high a temperature can accelerate catalyst decomposition.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required.
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Pd Source | XPhos Pd G3 | 1 - 2 mol%. Pre-catalysts are reliable and air-stable.[2] |
| Ligand | (Included in Pre-catalyst) | XPhos is a bulky, electron-rich ligand suitable for hindered substrates.[14] |
| Base | K₃PO₄ (finely powdered) | 2.0 - 3.0 equivalents. Strong, non-nucleophilic base is effective.[16] |
| Solvent | 1,4-Dioxane or Toluene/Water | Use anhydrous, degassed solvent. A small amount of water can sometimes be beneficial.[4] |
| Temperature | 80 - 110 °C | Start around 80-90 °C and increase if the reaction is sluggish.[14] |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst decomposition and side reactions.[2] |
Detailed Protocol: Synthesis of 2-Phenyl-1-methylnaphthalene
This protocol describes a representative Suzuki-Miyaura coupling reaction.
1. Reagent Preparation & Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Add the XPhos Pd G3 precatalyst (0.02 eq, 2 mol%).
-
Seal the flask with a rubber septum.
2. Degassing and Solvent Addition:
-
Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Via syringe, add anhydrous, degassed 1,4-dioxane to the flask. The final concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.
3. Reaction:
-
Stir the reaction mixture at room temperature for 15-20 minutes.
-
Place the flask in a preheated oil bath at 90 °C.
-
Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.[21]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.[21]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[21]
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-Phenyl-1-methylnaphthalene.[3][21]
References
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. Unknown Source.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Cross-Coupling Reactions Guide. Unknown Source.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.
- Application Notes and Protocols: Heck Coupling Reactions Involving 2-Bromonaphthalene. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- 7.7. Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. Books.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Preventing debromination of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. Benchchem.
- Sonogashira Coupling. NROChemistry.
- Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters - ACS Publications.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing).
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Optimizing Suzuki coupling reaction conditions for bromonaphthalenes. Benchchem.
- Heck Reaction. Organic Chemistry Portal.
- The Heck reaction in the production of fine chemicals. Canadian Science Publishing.
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- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
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- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Reactivity of 2-Bromo-1-methylnaphthalene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Bromo-1-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this sterically hindered aryl bromide. The unique structural feature of this compound—the methyl group at the C1 position, adjacent to the bromine at C2—imposes significant steric hindrance, which is the primary cause of its low reactivity in many standard transformations. This document provides in-depth, field-proven insights and step-by-step protocols to help you overcome these challenges.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, are powerful C-C bond-forming methods. However, the steric bulk around the C-Br bond in this compound can severely inhibit the initial, often rate-limiting, oxidative addition step.
Question 1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What is the most likely cause?
Answer: The primary culprit is the steric hindrance created by the C1-methyl group. This methyl group physically blocks the palladium(0) catalyst from easily accessing and inserting into the carbon-bromine bond. This process, known as oxidative addition, is the first committed step in the catalytic cycle. For sterically demanding substrates, this step is significantly slower than with unhindered aryl bromides, often leading to reaction failure under standard conditions.[1][2][3]
Question 2: How can I optimize my Suzuki-Miyaura reaction to overcome the steric hindrance of this compound?
Answer: A multi-faceted approach focusing on the catalyst system (ligand and palladium source), base, and reaction conditions is necessary.
1. Ligand Selection (The Most Critical Factor): The key is to use a ligand that accelerates both the oxidative addition and the subsequent reductive elimination steps. The ideal ligands for this purpose are bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[1][4]
-
Causality: These ligands stabilize the 14-electron L-Pd(0) active species and promote the difficult oxidative addition. Their bulkiness also facilitates the final reductive elimination step, which forms the desired C-C bond and regenerates the catalyst.[2]
| Ligand | Structure | Key Advantages & Considerations |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for sterically hindered substrates. Promotes fast reductive elimination. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | High activity for hindered biaryl synthesis. The methoxy groups enhance electron density. |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The tert-butyl groups provide even greater steric bulk, which can be beneficial in particularly challenging cases. |
| Arsa-Buchwald Ligands | Arsenic analogs of Buchwald ligands | The longer arsenic-palladium bond can facilitate the transmetalation step with hindered substrates.[1] |
2. Palladium Source: Using a pre-formed catalyst (a palladacycle precatalyst like XPhos Pd G3 or G4) is highly recommended. These are air-stable complexes that efficiently and reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results than using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.
3. Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[5][6] For sterically hindered couplings, a careful choice is needed to balance reactivity with potential side reactions.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to promote the reaction but is less prone to causing base-induced side reactions compared to alkoxides.
-
Cesium Carbonate (Cs₂CO₃): Another effective base, particularly in polar aprotic solvents.
-
Sodium tert-butoxide (NaOtBu): A very strong base that can be effective but may increase the risk of debromination, especially at higher temperatures.[7]
4. Solvent and Temperature: Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation.[8]
-
Toluene, Dioxane, or CPME (Cyclopentyl methyl ether): These are common high-boiling point solvents suitable for driving the reaction to completion.
-
Temperature: Elevated temperatures (80-110 °C) are typically required. Monitor the reaction closely, as prolonged heating can lead to debromination.[7]
Troubleshooting Flowchart for a Failed Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for Suzuki-Miyaura couplings.
Protocol: Optimized Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous, degassed toluene (or dioxane)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add K₃PO₄, the arylboronic acid, and the XPhos Pd G3 precatalyst to the Schlenk flask. If a glovebox is not available, add the solids to the flask, seal it with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Add this compound to the flask, followed by the anhydrous, degassed solvent (approx. 0.1 M concentration).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or GC-MS. The reaction may take 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Troubleshooting Guide: Grignard Reagent Formation
The formation of 2-methyl-1-naphthylmagnesium bromide can be sluggish and prone to side reactions.
Question 1: My Grignard reaction with this compound will not initiate. What should I do?
Answer: Failure to initiate is almost always due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the aryl bromide from reaching the metal surface.[9] You must activate the magnesium.
Magnesium Activation Workflow
Caption: Workflow for activating magnesium for Grignard reactions.
Question 2: My reaction starts, but the yield is low and I'm isolating 2,2'-dimethyl-1,1'-binaphthyl. What is this byproduct?
Answer: This is the result of a Wurtz-Fittig homocoupling reaction.[9] The initially formed Grignard reagent (R-MgBr) is nucleophilic and can react with a second molecule of unreacted this compound (R-Br) to form R-R.
-
Solution: This side reaction is minimized by controlling the concentration. Add a solution of this compound in anhydrous THF dropwise to the activated magnesium suspension. This ensures that the concentration of the aryl bromide is always low, favoring its reaction with magnesium over reaction with the Grignard reagent.[9]
Frequently Asked Questions (FAQs)
Q1: Is this compound reactive towards nucleophilic aromatic substitution (SₙAr)? A1: Generally, no. Simple aryl halides are highly resistant to SₙAr reactions.[10][11] The reaction requires either strongly electron-withdrawing groups (like -NO₂) in the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate, or extremely harsh conditions (high temperature and pressure).[12][13] this compound lacks the necessary activating groups, making this pathway energetically unfavorable.
Q2: I'm observing 1-methylnaphthalene in my product mixture regardless of the reaction type. What are the common causes? A2: The formation of 1-methylnaphthalene is a result of hydrodehalogenation (debromination), where the bromine atom is replaced by a hydrogen atom.[7] This can be caused by:
-
Proton Sources: Reaction of an organometallic intermediate (like a Grignard or an organopalladium species) with trace amounts of water or other acidic protons in the reaction mixture.
-
Hydride Sources: In palladium catalysis, β-hydride elimination from certain species or decomposition of reagents can generate palladium hydrides, which can lead to reductive cleavage of the C-Br bond.
-
High Temperatures: Elevated temperatures can promote thermal decomposition pathways that lead to debromination.[7]
-
Solution: The most effective preventative measures are ensuring rigorously anhydrous and deoxygenated conditions and optimizing reaction parameters (base, ligand, temperature) to favor the desired reaction pathway over side reactions.[7][8]
Q3: Could impurities in my this compound starting material be the issue? A3: Absolutely. Purity is critical.[8] Potential impurities from the synthesis of this compound could include unreacted starting materials (e.g., 1-methylnaphthalene) or regioisomers, which could complicate analysis and reactivity. It is always best practice to use material of the highest purity available or to purify it before use.
References
-
Yamaguchi, Y., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
PrepChem. (n.d.). Preparation of 2-(bromomethyl)naphthalene. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]
-
Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
LookChem. (n.d.). Cas 2586-62-1, 1-BROMO-2-METHYLNAPHTHALENE. [Link]
-
Chemistry LibreTexts. (2019). 13.1.2 "Nucleophilic Aromatic Substitution". [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]
-
Xu, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]
-
Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2020). 7.7. Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. [Link]
-
So, C. M., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. [Link]
-
CK-12 Foundation. (n.d.). Describe the nucleophilic substitution reactions in aryl halides. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). [Link]
-
PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
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Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
Chemdad. (n.d.). 1-BROMO-2-METHYLNAPHTHALENE. [Link]
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Reddit. (2022). Failed Grignard Reaction?. [Link]
-
ResearchGate. (n.d.). Methyl group librations in sterically hindered dimethylnaphthalene molecules. [Link]
-
Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Syntheses. (n.d.). NICKEL-CATALYZED COUPLING OF ARYL O-CARBAMATES WITH GRIGNARD REAGENTS: 2,7-DIMETHYLNAPHTHALENE. [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives. [Link]
-
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
ResearchGate. (n.d.). Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts. [Link]
-
ResearchGate. (n.d.). Optimization of the palladium‐catalyzed cross‐coupling of α‐bromo.... [Link]
-
Environmental Protection Agency. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
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Technical Support Center: Optimization of Grignard Reagent Formation
Welcome to the technical support center for the optimization of Grignard reagent formation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this critical carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Grignard Formation
The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of organic synthesis.[1] It involves the reaction of an organohalide with magnesium metal to form a highly reactive organomagnesium halide, known as the Grignard reagent.[2][3] While powerful, the formation of this reagent is notoriously sensitive to experimental conditions. Success hinges on the careful control of several factors, and failure to do so can lead to low yields or complete reaction failure. This guide provides a systematic approach to troubleshooting and optimizing the formation of Grignard reagents.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during Grignard reagent formation in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Issue 1: The Reaction Fails to Initiate
Question: I've combined my organohalide and magnesium turnings in anhydrous ether, but there are no signs of reaction (no warming, bubbling, or cloudiness). What's going wrong?
Answer: Failure to initiate is the most common problem in Grignard synthesis.[4] The primary culprit is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organohalide.[1][3][5] Additionally, even trace amounts of moisture can halt the reaction.[4]
Causality and Protocol:
-
Magnesium Oxide Layer: This layer is formed when magnesium is exposed to air and is unreactive towards organohalides.[3] To initiate the reaction, this layer must be disrupted to expose fresh, reactive magnesium.[5]
-
Anhydrous Conditions: Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or other protic species.[4][6] This acid-base reaction is much faster than the desired Grignard formation, effectively "killing" the reagent as it forms.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-initiating Grignard reaction.
Detailed Methodologies for Magnesium Activation:
| Activation Method | Protocol | Key Indicators of Success |
| Mechanical Activation | In a dry flask under an inert atmosphere, vigorously stir the magnesium turnings or gently crush them with a dry glass rod.[1][7][8] This physically breaks the MgO layer. | Visual appearance of a fresh, metallic surface. |
| Chemical Activation with Iodine (I₂) | Add a few small crystals of iodine to the flask containing magnesium and solvent.[1][5] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. | The characteristic purple/brown color of the iodine disappears.[5] |
| Chemical Activation with 1,2-Dibromoethane (DBE) | Add a few drops of 1,2-dibromoethane to the magnesium suspension.[1][2] DBE is highly reactive and readily forms ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[2] | Observation of bubbling (ethylene gas evolution).[1] |
| Advanced Activation with DIBAH | For particularly stubborn reactions, diisobutylaluminum hydride (DIBAH) can be used. It acts as both an activating and a drying agent, allowing for initiation at or below room temperature.[5][9] | Initiation can be detected by a slight temperature increase.[9] |
Issue 2: The Reaction Starts but Then Stops or Becomes Sluggish
Question: My reaction initiated, as indicated by a color change and some initial warming, but now it has stopped, and most of the magnesium remains unreacted. What should I do?
Answer: A stalled reaction can be due to several factors, including insufficient surface area of the magnesium, impurities in the reagents or solvent, or a localized depletion of the organohalide.
Causality and Protocol:
-
Surface Area: The rate of Grignard formation is dependent on the available surface area of the magnesium.[3] If the initial activation was localized, the reaction may cease once that small area is consumed.
-
Inhibitors: Certain impurities can inhibit the reaction. For instance, trace amounts of oxidizing agents can interfere with the electron transfer process central to Grignard formation.[10]
-
Localized Concentration: Without adequate stirring, the concentration of the organohalide near the magnesium surface can decrease, slowing the reaction.
Troubleshooting Steps:
-
Increase Agitation: Ensure vigorous stirring to bring fresh organohalide to the magnesium surface and to help mechanically break up any remaining oxide layer.
-
Gentle Heating: Gently warming the flask with a heat gun can often restart a sluggish reaction.[11] Be cautious, especially with volatile solvents like diethyl ether.
-
Sonication: Using an ultrasonic bath can be an effective method to both clean and activate the magnesium surface, promoting the reaction.[1]
-
Add a Small Amount of Initiator: A few drops of a more reactive halide like methyl iodide or 1,2-dibromoethane can often re-initiate a stalled reaction.[11]
Issue 3: The Reaction Mixture Turns Dark Brown or Black
Question: During the formation of my Grignard reagent, the solution has turned very dark. Is this normal, and what does it indicate?
Answer: While a gray, cloudy appearance is typical for a Grignard reaction, a very dark brown or black color can be indicative of side reactions, particularly decomposition or Wurtz coupling.[4][12]
Causality and Protocol:
-
Wurtz Coupling: This is a significant side reaction where the newly formed Grignard reagent (R-MgX) reacts with the starting organohalide (R-X) to form a homocoupled product (R-R).[13][14] This is more prevalent with reactive halides.
-
Decomposition: At elevated temperatures, Grignard reagents can decompose. The dark color may be due to the formation of finely divided metal byproducts.[4]
-
Impurities: Impurities in the magnesium or organohalide can catalyze decomposition pathways.[4]
Preventative Measures:
| Strategy | Protocol | Rationale |
| Slow Addition of Organohalide | Add the organohalide dropwise from an addition funnel at a rate that maintains a gentle reflux.[13] | This keeps the concentration of the organohalide low, minimizing the rate of the bimolecular Wurtz coupling reaction. |
| Temperature Control | Maintain a moderate reaction temperature. For very reactive halides, it may be necessary to cool the reaction flask in an ice bath during the addition.[13] | Lower temperatures slow down the rates of both the desired reaction and unwanted side reactions, but can be optimized to favor Grignard formation. |
| Choice of Solvent | Tetrahydrofuran (THF) is often a better solvent than diethyl ether for less reactive halides and can help to stabilize the Grignard reagent.[6][11] | The higher solvating power of THF can lead to a cleaner reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of a successful Grignard reaction initiation?
A successful initiation is typically characterized by one or more of the following observations:
-
The disappearance of the color of a chemical activator, such as the purple of iodine.[5]
-
Spontaneous boiling of the solvent (gentle reflux), particularly with low-boiling ethers like diethyl ether.[5]
-
A noticeable increase in the temperature of the reaction flask, as the reaction is exothermic.[5]
Q2: How can I be certain my Grignard reagent has formed and what is its concentration?
Visual cues are a good indication, but for quantitative applications, it is crucial to determine the concentration of the Grignard reagent. This is typically done by titration.[4] A common method involves titrating a sample of the Grignard solution with a standardized solution of a secondary alcohol, like (-)-menthol, in the presence of an indicator such as 1,10-phenanthroline.[15] The endpoint is signaled by the disappearance of the colored complex formed between the Grignard reagent and the indicator.[15]
Q3: Can I use alkyl chlorides to make Grignard reagents?
Yes, but alkyl chlorides are generally less reactive than the corresponding bromides and iodides. Their use often requires more vigorous conditions for initiation, such as the use of THF as a solvent and potentially an entrainment agent like 1,2-dibromoethane.[11]
Q4: What are common side reactions in Grignard formation and how can I minimize them?
The most common side reaction during formation is Wurtz coupling, which produces a homodimer of the organic group.[13] This can be minimized by the slow, dropwise addition of the organohalide to the magnesium suspension, ensuring efficient stirring, and maintaining a moderate reaction temperature.[13] Another potential issue is the formation of benzene as a byproduct if there is any moisture present, as the Grignard reagent is a strong base.[7]
Q5: Which solvent is best for Grignard reactions?
The choice of solvent is critical. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are required to stabilize the Grignard reagent.[1][6] Diethyl ether is a common choice, but THF is a better solvent for less reactive halides (like chlorides) and for sterically hindered substrates due to its superior solvating ability.[6][11] It is imperative that the solvent is anhydrous.[4]
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.Organic Process Research & Development.
- Technical Support Center: Activation of Magnesium for 1,4-Diiodobutane Grignard Reaction.Benchchem.
- 25. The Grignard Reaction.University of Missouri–St. Louis.
- Grignard reagent - Wikipedia.Wikipedia.
- Grignard Reaction - Organic Chemistry Portal.Organic Chemistry Portal.
- Grignard Reaction.University of California, Irvine.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.Benchchem.
- Grignard Reaction Mechanism.BYJU'S.
- Does anyone know the best way to activate magnesium for the grignard reagent?
- Grignard Formation - Troubleshooting and Perfecting.Reddit.
- About the Inhibition of Grignard Reagent Formation by p-Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism.
- Technical Support Center: Troubleshooting Grignard Reactions for Branched-Chain F
- Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis.Benchchem.
- Grignard Reaction, Mechanism, Reagent and Che
- Titration methods for determining the concentration of Grignard reagents
- Identifying and minimizing side products in Grignard reactions.Benchchem.
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Technical Support Center: Identifying Impurities in 2-Bromo-1-methylnaphthalene by GC-MS
Welcome to the technical support center for the analysis of 2-Bromo-1-methylnaphthalene. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for identifying impurities using Gas Chromatography-Mass Spectrometry (GC-MS). We will move from foundational questions to specific troubleshooting scenarios, grounding our advice in established analytical principles.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities expected in a this compound sample?
The impurity profile of this compound is heavily dependent on its synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual reagents.[1]
Potential Impurities Include:
-
Isomeric Byproducts: Bromination can sometimes occur at other positions on the naphthalene ring, leading to isomers of bromomethylnaphthalene.
-
Polybrominated Species: Over-bromination can result in di- or tri-brominated naphthalenes.[1]
-
Unreacted Starting Materials: Depending on the synthesis, this could include 1-methylnaphthalene or 2-methylnaphthalene.
-
Residual Solvents and Reagents: Traces of solvents like acetonitrile or reagents such as bromine or N-bromosuccinimide (NBS) may be present.[2]
Q2: Why is GC-MS the preferred method for this analysis?
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds like this compound.[3] Its primary advantages are:
-
High Separation Efficiency: The gas chromatograph can separate structurally similar isomers that would be difficult to distinguish by mass spectrometry alone.
-
Definitive Identification: The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for confident identification of impurities.[3]
-
High Sensitivity: GC-MS can detect impurities at very low levels (ppb to ppm), which is crucial for quality control in pharmaceutical development.[4]
Q3: What is the general workflow for this type of impurity analysis?
The workflow involves a systematic process from sample preparation to data interpretation. Each step is critical for achieving accurate and reproducible results.
Sources
Technical Support Center: Purifying 2-Bromo-1-methylnaphthalene Derivatives with Column Chromatography
Welcome to the technical support center for the purification of 2-Bromo-1-methylnaphthalene derivatives using column chromatography. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. As Senior Application Scientists, we have compiled this resource based on established principles and extensive field experience to ensure your success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the column chromatography of this compound derivatives.
Q1: What are the most likely impurities I'll encounter when synthesizing this compound derivatives?
A1: Impurities are highly dependent on the synthetic route, but common contaminants include unreacted starting materials, polybrominated species (e.g., dibrominated naphthalenes), and isomeric byproducts where bromine has been added to a different position on the naphthalene ring.[1] Residual brominating agents and reaction solvents may also be present.[1]
Q2: How do I select the right stationary phase for my separation?
A2: For nonpolar compounds like this compound derivatives, silica gel is the most common and effective stationary phase.[1] Its slightly acidic nature is generally not problematic for these compounds. However, if you observe product degradation on the column (see Troubleshooting section), you might consider deactivating the silica gel with a base like triethylamine or switching to a different stationary phase like alumina.[2][3] For separating closely related isomers, stationary phases that can exploit subtle differences in molecular shape and dipole moment, such as those with phenyl-hexyl or biphenyl functional groups, can be advantageous.[4][5]
Q3: How do I determine the best mobile phase (eluent) for my separation?
A3: The ideal mobile phase is determined using Thin-Layer Chromatography (TLC) before running the column.[1][6] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4, which generally provides the best separation.[2][6] For this compound derivatives, start with a nonpolar solvent like hexane and gradually add a slightly more polar solvent such as dichloromethane or ethyl acetate.[1][7]
Q4: My compound is colorless. How can I track it during column chromatography?
A4: Since this compound derivatives are typically colorless, you will need to monitor the fractions using TLC.[8][9] Spot a small amount from each collected fraction onto a TLC plate.[8] Because these compounds are often UV active due to the naphthalene ring system, you can visualize the spots under a UV lamp.[8][10][11] The fractions containing the pure compound can then be combined.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of this compound derivatives.
Problem 1: Poor Separation of Product and Impurities
Possible Cause 1: Incorrect Mobile Phase Polarity.
-
Solution: If your product and impurities are eluting too close together (co-elution), your mobile phase may be too polar.[7] To improve separation, decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., use a higher ratio of hexane to ethyl acetate).[1] Conversely, if nothing is moving off the baseline, your eluent is not polar enough.[1]
Possible Cause 2: Isocratic vs. Gradient Elution Issues.
-
Solution: For complex mixtures with components of widely differing polarities, isocratic elution (using a single solvent mixture) may not provide adequate separation, leading to broad peaks for later-eluting compounds.[12][13][14] A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can sharpen peaks and improve resolution.[12][13][14][15]
Workflow for Mobile Phase Optimization:
Caption: Workflow for mobile phase selection using TLC.
Problem 2: The Product Elutes as a Broad Band or with Tailing
Possible Cause 1: Improper Sample Loading.
-
Solution: Loading the sample in a large volume of a strong solvent can cause the compound to spread out before it has a chance to interact with the stationary phase, leading to band broadening.[16] Always dissolve your sample in a minimal amount of the mobile phase or a weak solvent.[17] If your compound has low solubility in the mobile phase, consider dry loading.[18][19] This involves adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the column.[17][18][19][20]
Possible Cause 2: Column Overloading.
-
Solution: Loading too much crude product onto the column can exceed its separation capacity, resulting in broad, overlapping bands.[1] As a general guideline, the amount of crude sample should be about 1-5% of the mass of the silica gel. If you are dry loading, a sample-to-silica ratio of 1:40 by mass may be more appropriate.[20]
Sample Loading Techniques
| Loading Method | When to Use | Procedure | Advantages | Disadvantages |
| Liquid Loading | Compound is readily soluble in the mobile phase; sample load is typically <1%.[18] | Dissolve the sample in the minimum amount of eluent and carefully apply it to the top of the column.[17] | Quick and straightforward.[18][19] | Can lead to band broadening if a strong or large volume of solvent is used.[16][21] |
| Dry Loading | Compound has poor solubility in the eluent; high sample loads (>1%).[18] | Dissolve the sample, mix with silica gel (2-3 times the sample mass), evaporate the solvent, and load the resulting powder onto the column.[18][19] | Results in sharper bands and better resolution, especially for difficult separations.[21] | Requires an extra preparation step.[21] |
Problem 3: Low or No Recovery of the Product
Possible Cause 1: The Column Ran Dry.
-
Solution: Allowing the solvent level to drop below the top of the stationary phase can cause cracks and channels to form in the silica bed, leading to poor separation and loss of product.[1] Always keep the silica gel covered with the eluent.[17]
Possible Cause 2: The Compound is Stuck on the Column.
-
Solution: If your compound is more polar than anticipated, it may not elute with the chosen solvent system.[22] You can try to flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to recover your compound.[22]
Possible Cause 3: Product Decomposition on Silica Gel.
-
Solution: Although less common for this class of compounds, the acidic nature of silica gel can sometimes cause degradation of sensitive molecules.[2][3] To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If a new spot appears, your compound is likely decomposing.[2] In this case, you can deactivate the silica gel by running a solvent system containing 1-2% triethylamine or switch to a neutral stationary phase like alumina.[2][3]
General Column Chromatography Workflow:
Caption: Step-by-step workflow for purifying this compound derivatives.
References
- BenchChem. (2025).
- Sorbtech. (2023, April 7).
- Teledyne ISCO.
- Journal of Chromatographic Science. (2008).
- BenchChem. (2025, December). Methods for removing impurities from crude 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.
- SiliCycle. (2022, March 4). Loading in progress – Techniques for Successful Sample Loadings.
- Teledyne ISCO. (2020, November 6). Sample Loading Techniques for Flash and Prep HPLC Webinar. YouTube.
- Restek. TROUBLESHOOTING GUIDE.
- Danaher Life Sciences. Gradient vs.
- HPLC for Dummies! (2013, November 10). To Gradient or Not to Gradient…. WordPress.com.
- University of Rochester, Department of Chemistry.
- Biotage. (2023, January 24).
- ChemistryViews. (2012, August 7).
- Phenomenex. (2025, May 23). Isocratic Vs.
- Organic Chemistry Lab Techniques. (2022, March 8). Colorless Column. YouTube.
- BenchChem.
- BenchChem.
- BenchChem. (2025).
- Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns.
- ResearchGate. 8.
- Brainly.in. (2019, August 11).
- BenchChem. Technical Support Center: Purification Strategies for Products of 2-Bromo-6-methylpyridine Reactions.
- ResearchGate. (2018, January 19).
- Queen's University Belfast. (2023, April 12).
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Technical Support Center: Minimizing Homocoupling in 2-Bromo-1-methylnaphthalene Reactions
Welcome to the Technical Support Center dedicated to addressing a persistent challenge in cross-coupling reactions: the minimization of homocoupling byproducts when utilizing 2-Bromo-1-methylnaphthalene. This guide is tailored for researchers, scientists, and drug development professionals seeking to enhance yield and purity in their synthetic endeavors. Here, we dissect the mechanistic origins of homocoupling and provide actionable, field-proven troubleshooting strategies and optimized protocols for common cross-coupling reactions.
Introduction: The Challenge of Homocoupling
Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry, where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of reactions involving this compound, this can manifest as the dimerization of the organometallic nucleophile (e.g., boronic acid in Suzuki coupling) or, less commonly, the aryl halide itself. This not only consumes valuable starting material but also complicates purification, ultimately impacting the efficiency of your synthesis. Understanding and controlling the factors that favor the desired cross-coupling pathway over homocoupling is therefore critical.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a biaryl byproduct corresponding to the dimerization of my boronic acid in a Suzuki-Miyaura reaction with this compound. What is the primary cause?
A1: This is a classic case of boronic acid homocoupling. The most common culprit is the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1][2] These Pd(II) species can then react with two molecules of the boronic acid in a separate catalytic cycle to produce the homocoupled product, regenerating Pd(0) in the process.[1][2][3]
Q2: Can the choice of palladium source influence the extent of homocoupling?
A2: Absolutely. Using a Pd(II) precatalyst, such as Pd(OAc)₂, requires an in-situ reduction to the active Pd(0) species. If this reduction is inefficient or if Pd(II) species persist, they can directly promote homocoupling.[4] Employing a Pd(0) source like Pd₂(dba)₃ or using modern, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) that efficiently generate monoligated Pd(0) can significantly reduce the concentration of problematic Pd(II) species.[5][6][7]
Q3: My Stille coupling is yielding a significant amount of the R²-R² dimer from my organostannane reagent. How can I prevent this?
A3: Homocoupling in Stille reactions is also a common issue, often exacerbated by the presence of oxygen.[8][9][10] Similar to Suzuki reactions, oxygen can promote side reactions. Additionally, if the rate of transmetalation between the organostannane and the palladium complex is slow, the undesired homocoupling pathway can become more competitive.[9]
Q4: In my Sonogashira coupling, I'm seeing a lot of diyne byproduct. Is this the same as homocoupling?
A4: Yes, the formation of a diyne byproduct is the result of the homocoupling of your terminal alkyne, a reaction often referred to as Glaser coupling.[11] This is a copper-mediated process and is a significant competing pathway in traditional Sonogashira reactions that use a copper co-catalyst.
Troubleshooting Guide: A Mechanistic Approach
When encountering persistent homocoupling, a systematic evaluation of your reaction parameters is essential. This guide provides a structured approach to diagnosing and resolving the issue.
Issue 1: Pervasive Homocoupling in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool, but is susceptible to homocoupling of the boronic acid partner.
Root Cause Analysis & Visualization
The desired cross-coupling and the undesired homocoupling pathways compete within the reaction flask. The key is to favor the kinetics of the main catalytic cycle.
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
Solutions & Optimization Strategies
| Parameter | Recommendation | Mechanistic Rationale |
| Atmosphere | Rigorous Degassing: Employ a minimum of three evacuate/backfill cycles with an inert gas (Argon or Nitrogen). For highly sensitive reactions, use the freeze-pump-thaw method on your solvent.[2][5] | This is the most critical step. Removing oxygen prevents the oxidation of the active Pd(0) catalyst to Pd(II), which is a primary initiator of homocoupling.[1][2][12] |
| Catalyst System | Use Pd(0) Precatalysts: Start with Pd₂(dba)₃ or advanced precatalysts like Buchwald's G3/G4 series.[5][6] | These sources provide or rapidly generate the active, monoligated Pd(0) species, minimizing the concentration of residual Pd(II) that can drive homocoupling.[4][6] |
| Ligand Choice | Bulky, Electron-Rich Ligands: Employ ligands such as SPhos, XPhos, or RuPhos.[5] | Bulky ligands accelerate the rate-limiting reductive elimination step to form the desired cross-coupled product.[1][13][14] This helps the desired cycle outcompete the homocoupling pathway. |
| Base Selection | Use Weaker Bases: Consider K₃PO₄ or Cs₂CO₃ over stronger bases like alkoxides. | Strong bases can accelerate the decomposition of boronic acids (protodeboronation), which can sometimes lead to side reactions.[15] The choice of base is highly substrate-dependent and may require screening. |
| Temperature | Lowest Effective Temperature: Run the reaction at the minimum temperature required for efficient cross-coupling (e.g., start at 80 °C and adjust). | Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[3] |
| Reagent Stability | Use Boronic Esters: Consider using pinacol (Bpin) or MIDA boronate esters instead of boronic acids. | Boronic esters are generally more stable and less prone to side reactions like protodeboronation and homocoupling under basic conditions.[1][15] |
Issue 2: Mitigating Homocoupling in Stille & Sonogashira Reactions
While mechanistically distinct in their transmetalation step, Stille and Sonogashira couplings share common vulnerabilities that lead to homocoupling.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting homocoupling.
Stille Coupling Solutions
-
Slow Addition of Organostannane: Adding the organostannane reagent slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[9]
-
Use of Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step, thereby favoring the cross-coupling pathway.[9][10][16] The copper(I) is thought to scavenge free phosphine ligand, which can inhibit the reaction.[16]
-
Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle.[9]
Sonogashira Coupling Solutions
-
Adopt Copper-Free Conditions: The most effective way to eliminate alkyne homocoupling (Glaser coupling) is to remove the copper co-catalyst entirely.[11] Modern protocols using potent palladium/phosphine systems often do not require copper.
-
Optimize Base and Solvent: Using a bulky amine base like diisopropylamine ((i-Pr)₂NH) can be beneficial.[17][18] The choice of solvent can also play a crucial role.
-
Strict Inert Atmosphere: Oxygen can also promote the oxidative homocoupling of alkynes, so rigorous degassing remains critical even in copper-free systems.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol employs a modern precatalyst and rigorous anaerobic technique.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and flame-dried (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, XPhos Pd G3, and K₃PO₄.[19]
-
Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate under high vacuum for 5 minutes, then backfill with high-purity argon. Repeat this evacuate/backfill cycle a total of three times.[2]
-
Solvent Addition: Under a positive pressure of argon, add the anhydrous, degassed solvent via cannula or syringe.[15]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[15]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the formation of diyne byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Diisopropylamine ((i-Pr)₂NH) (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (purged with argon), add this compound and Pd(PPh₃)₂Cl₂.
-
Solvent and Reagent Addition: Add the degassed THF, followed by the diisopropylamine and the terminal alkyne via syringe.[17]
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium salts.[17] Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive elimination. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for the homocoupling and cross‐coupling reactions.... Retrieved from [Link]
-
Grokipedia. (n.d.). Reductive elimination. Retrieved from [Link]
-
Hartwig, J. F. (n.d.). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. Retrieved from [Link]
-
Morressier. (2013, September 12). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ACS Publications. (2025, March 12). Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]
-
chemeurope.com. (n.d.). Stille reaction. Retrieved from [Link]
-
ACS Publications. (2017, January 11). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2018, October 10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Retrieved from [Link]
-
LibreTexts. (2020, August 28). 7.7. Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
-
University of Bath. (n.d.). Thesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Retrieved from [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1-methylnaphthalene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the pivotal role of solvents in modulating the reactivity of 2-Bromo-1-methylnaphthalene. Our goal is to move beyond simple protocols and provide a mechanistic understanding to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a nucleophilic substitution on this compound, but the reaction is failing. Why are standard SN1 and SN2 conditions ineffective?
A1: This is a common and critical challenge that stems from the structure of this compound. It is an aryl halide, meaning the bromine atom is attached to an sp²-hybridized carbon of the aromatic naphthalene ring.
-
SN2 Infeasibility: The SN2 mechanism requires a backside attack by the nucleophile. In an aromatic system, this path is physically blocked by the electron-rich naphthalene ring, making this mechanism geometrically impossible.[1][2]
-
SN1 Infeasibility: The SN1 mechanism proceeds through a carbocation intermediate. The loss of the bromide leaving group would form a highly unstable aryl cation on the sp² carbon. This intermediate is energetically unfavorable, thus preventing the SN1 pathway from occurring under standard conditions.[1]
Therefore, reaction strategies must move beyond classical aliphatic substitution mechanisms.
Q2: If SN1 and SN2 are not viable, what are the primary reaction pathways for this molecule, and how does the solvent choice influence them?
A2: For aryl halides like this compound, the main productive pathways are Nucleophilic Aromatic Substitution (SNAr) and, more commonly, metal-catalyzed cross-coupling reactions. The choice of solvent is paramount for the success of either pathway.
-
Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[3] However, the SNAr mechanism requires the aromatic ring to be "activated" by strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group to stabilize the negative charge.[3][4] this compound lacks such activating groups, making standard SNAr reactions extremely slow or non-existent.
-
Metal-Catalyzed Cross-Coupling: This is the most versatile and widely used method for forming new bonds at the C2 position. Reactions like Suzuki, Heck, Buchwald-Hartwig, and Sonogashira coupling utilize a transition metal catalyst (typically palladium) to facilitate the reaction. The solvent's role here is complex: it must dissolve the substrate, reagents, and catalyst complex, and it can directly influence the rate and efficiency of key steps in the catalytic cycle.
Below is a decision-making workflow for selecting a reaction pathway and the corresponding solvent class.
Caption: Reaction pathway and solvent selection workflow.
Q3: My metal-catalyzed cross-coupling reaction has a very low yield. How can I troubleshoot this based on the solvent?
A3: Low yield in a cross-coupling reaction is a frequent issue where the solvent is a primary suspect. Here’s a breakdown of common problems and solvent-based solutions.
| Problem Encountered | Potential Solvent-Related Cause | Troubleshooting & Optimization Strategy |
| Reaction Fails to Initiate | Poor solubility of the catalyst, base (e.g., K₂CO₃), or organometallic reagent. | Switch to a more polar solvent. For example, if using toluene, consider switching to dioxane or DMF to improve the solubility of inorganic bases. |
| Slow Reaction Rate | The solvent may not effectively stabilize charged intermediates in the catalytic cycle. The polarity can influence the rate-determining step. | For Suzuki couplings, a mixture of a non-polar solvent (like toluene) with a polar protic co-solvent (like water or ethanol) is often used to dissolve the inorganic base and accelerate the reaction. For Buchwald-Hartwig aminations, polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction but may also lead to catalyst decomposition at high temperatures.[5] |
| Catalyst Decomposition (Black Precipitate) | The solvent was not properly deoxygenated, or it contains water. Palladium(0) catalysts are sensitive to oxygen and moisture. | Crucial Step: Use a solvent that has been rigorously dried and deoxygenated. This is typically done by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes before use. Ensure all glassware is oven- or flame-dried.[6] |
| Side Product Formation (e.g., Protodebromination) | Traces of water in the solvent can protonate intermediates, leading to the removal of bromine without the desired coupling. | Use anhydrous grade solvents. If necessary, distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for DMF). |
Q4: What are the key differences between polar protic and polar aprotic solvents, and which is better for reactions with this compound?
A4: The distinction is critical and depends entirely on the chosen reaction mechanism.
-
Polar Protic Solvents: These solvents, like water (H₂O), methanol (MeOH), and ethanol (EtOH), contain O-H or N-H bonds and can act as hydrogen bond donors.[7][8] They are excellent at solvating both cations and anions.
-
Effect on Reactivity: While they can stabilize cationic intermediates (favoring SN1), this is not relevant for our substrate.[9][10] More importantly, they strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that blunts their reactivity.[11][12] This makes them generally poor choices for reactions requiring a strong, "naked" nucleophile.
-
-
Polar Aprotic Solvents: These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), have large dipole moments but lack O-H or N-H bonds.[13] They solvate cations well but leave anions relatively unsolvated and highly reactive.
| Solvent Class | Dielectric Constant (Polarity) | Key Feature | Impact on Nucleophiles | Recommended Use Case for this compound |
| Polar Protic (e.g., EtOH, H₂O) | High (24-78)[15] | H-bond donor | Stabilizes and deactivates | Generally avoided, except as a co-solvent in some Suzuki reactions to dissolve the base. |
| Polar Aprotic (e.g., DMF, DMSO) | High (37-47)[15] | No H-bond donor | Leaves anions "naked" and highly reactive | Excellent for many metal-catalyzed reactions to enhance rate and solubility. |
| Non-Polar (e.g., Toluene, Dioxane) | Low (2-7) | No H-bond donor | Minimal interaction | Common in metal-catalyzed reactions where reagent solubility is sufficient. Good for maintaining catalyst stability. |
Experimental Protocols
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol provides a standardized workflow for coupling this compound with an arylboronic acid. Crucially, all steps must be performed under an inert atmosphere (Nitrogen or Argon).
Caption: Standard experimental workflow for Suzuki coupling.
Detailed Steps:
-
Solvent Preparation (Degassing):
-
Choose your solvent system (e.g., a 4:1 mixture of Toluene and Water).
-
Place the solvent(s) in a flask and bubble a stream of inert gas (Argon or Nitrogen) through the liquid via a long needle for at least 30 minutes to remove dissolved oxygen.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, and purge the vessel by evacuating it under vacuum and backfilling with inert gas. Repeat this cycle three times.
-
-
Reaction Execution:
-
Using a syringe, add the degassed solvent to the flask containing the solids.
-
Place the flask in a preheated oil bath and stir vigorously.
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel.
-
References
-
College of Saint Benedict & Saint John's University. (n.d.). Solvent Effects - Aliphatic Nucleophilic Substitution. Chemistry. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. Chemistry. Available at: [Link]
-
Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available at: [Link]
-
Soderberg, T. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]
-
Haferkamp, C., et al. (2022). Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation. ChemRxiv. Available at: [Link]
-
Reddit. (2020). Polar Protic Solvent stabilizes carbocation?. r/Mcat. Available at: [Link]
-
Patsnap. (2025). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. Eureka. Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. Available at: [Link]
-
LibreTexts. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts. Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. Available at: [Link]
-
Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2019). 6.05.1: Protic vs Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Available at: [Link]
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Technical Support Center: Strategies to Overcome Poor Solubility of 2-Bromo-1-methylnaphthalene
Welcome to the technical support center for handling 2-Bromo-1-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the success of your research.
Introduction: The Challenge of this compound's Poor Solubility
This compound is a halogenated aromatic hydrocarbon.[1] Like many polycyclic aromatic hydrocarbons (PAHs), its chemical structure contributes to low aqueous solubility, posing significant hurdles in various experimental and developmental settings.[2][3][4] This poor solubility can lead to issues such as low bioavailability, inaccurate results in biological assays, and difficulties in formulation development.[5][6] This guide will walk you through systematic strategies to overcome these challenges.
Physicochemical Properties of Naphthalene Derivatives
Understanding the inherent properties of naphthalene derivatives is the first step in devising an effective solubilization strategy. While specific data for this compound is limited, we can infer its behavior from related compounds. Naphthalene and its methylated derivatives exhibit low water solubility but are soluble in several organic solvents.[7]
| Property | 1-Bromo-2-methylnaphthalene | 2-Bromonaphthalene |
| Molecular Formula | C11H9Br | C10H7Br |
| Molecular Weight | 221.09 g/mol [1][8] | 207.07 g/mol [9] |
| Appearance | Clear yellow liquid[1] | Solid[10] |
| Boiling Point | 296 °C[1] | 281-282 °C[10] |
| Melting Point | N/A[1] | 52-55 °C[10] |
| Water Solubility | Not miscible in water[1][11] | Insoluble |
| Organic Solvent Solubility | - | Methanol: 50 mg/mL[10] |
| Predicted logP | 4.2[12] | - |
Troubleshooting Guides & FAQs
This section addresses common questions and issues encountered when working with this compound. Each answer provides a detailed explanation of the underlying principles and a step-by-step protocol.
FAQ 1: My this compound is not dissolving in my aqueous buffer for a biological assay. What are my immediate options?
This is a frequent challenge. The high lipophilicity of the compound prevents it from readily dissolving in aqueous systems. Here are some immediate strategies to consider, starting with the simplest.
Strategy 1.1: Co-solvency
Causality: Co-solvency is a technique that involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubility of a non-polar compound.[13][14] The co-solvent reduces the polarity of the solvent system, making it more favorable for the hydrophobic solute to dissolve.[14] Common co-solvents in pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][15]
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Prepare Stock Solution: Dissolve a known amount of this compound in each co-solvent to create a concentrated stock solution (e.g., 10 mM).
-
Titration: Add the stock solution dropwise to your aqueous buffer while vortexing.
-
Observation: Visually inspect for precipitation. The goal is to find the highest concentration of your compound that remains in solution with the lowest percentage of co-solvent.
-
Control Experiment: Ensure the final concentration of the co-solvent in your assay does not affect the biological system by running a vehicle control.
Caption: Workflow for Co-solvent Screening.
Strategy 1.2: Use of Surfactants
Causality: Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[2][3][4] The hydrophobic core of the micelle encapsulates the non-polar drug molecule, while the hydrophilic outer shell interacts with the aqueous environment. Nonionic surfactants like Tween® and Triton™ are commonly used and are often less disruptive to biological systems than ionic surfactants.[2]
Experimental Protocol: Surfactant-based Solubilization
-
Select Surfactants: Choose a few nonionic surfactants (e.g., Tween® 80, Triton™ X-100).
-
Determine Critical Micelle Concentration (CMC): If not known, find the CMC of the surfactant in your buffer. The effective concentration should be above the CMC.
-
Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Add Compound: Add this compound to the surfactant solution.
-
Facilitate Dissolution: Use sonication or gentle heating to aid dissolution.
-
Control Experiment: As with co-solvents, run a control with the surfactant alone to check for interference with your assay.
FAQ 2: I need to formulate this compound for oral administration in an animal study, but its poor solubility is limiting bioavailability. What are more advanced strategies?
For in vivo applications, simply dissolving the compound is often not enough. The formulation must maintain the drug in a soluble state in the gastrointestinal tract for absorption.[16] Here, more advanced formulation strategies are necessary.
Strategy 2.1: Solid Dispersions
Causality: A solid dispersion is a system where a hydrophobic drug is dispersed in a hydrophilic carrier matrix.[17][18][19] This technique can improve solubility and dissolution rate through several mechanisms, including particle size reduction to the molecular level, conversion of the drug to an amorphous state, and improved wettability.[6][16][17]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a Carrier: Choose a water-soluble polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[18]
-
Dissolve Components: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion.
-
Drying and Milling: Further dry the film under vacuum to remove any residual solvent. Then, gently mill the film to obtain a fine powder.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for interactions between the drug and the carrier.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to the pure drug.
Caption: Workflow for Solid Dispersion Preparation.
Strategy 2.2: Nanoparticle Engineering
Causality: Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity and saturation solubility.[5][20][21] Nanoparticle-based drug delivery systems can improve the bioavailability of poorly soluble drugs.[22][23]
Experimental Protocol: Nanocrystal Formulation by Wet Milling
-
Prepare a Suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., a surfactant or a polymer).
-
Wet Milling: Subject the suspension to high-energy wet milling. This process uses grinding media (e.g., ceramic beads) to break down the drug crystals into nanoparticles.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Measure the particle size and distribution using techniques like Dynamic Light Scattering (DLS).
-
Further Processing: The resulting nanosuspension can be used as a liquid formulation or can be further processed into a solid dosage form by spray drying or lyophilization.
FAQ 3: Are there any chemical modifications I can consider to improve the solubility of my compound?
While formulation strategies are often preferred to maintain the core structure of the active molecule, in some cases, chemical modification can be a viable option, particularly in the early stages of drug discovery.
Strategy 3.1: Introduction of Polar Functional Groups
Causality: Introducing polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase the hydrophilicity of the molecule, thereby improving its aqueous solubility.[24] However, it is crucial to consider how such modifications might affect the compound's biological activity.
Strategy 3.2: Salt Formation
Causality: If your molecule has an ionizable group (acidic or basic), forming a salt can significantly increase its solubility.[24] This is a common strategy for many pharmaceutical compounds. This compound itself does not have an easily ionizable group, but this is a key consideration for other poorly soluble compounds.
Summary of Strategies
| Strategy | Principle | Advantages | Considerations |
| Co-solvency | Reduces solvent polarity[14] | Simple, quick screening | Potential for co-solvent toxicity/interference in assays |
| Surfactants | Micellar encapsulation[2][3][4] | Effective at low concentrations | Potential for protein denaturation or cell lysis at high concentrations |
| Solid Dispersions | Amorphization, increased wettability[6][16][17] | Significant improvement in dissolution rate and bioavailability | Physical stability of the amorphous form, selection of appropriate carrier |
| Nanoparticle Engineering | Increased surface area[20][21] | Enhanced dissolution velocity and saturation solubility | Requires specialized equipment, potential for particle aggregation |
| Chemical Modification | Increased polarity[24] | Permanent improvement in solubility | May alter biological activity, requires synthetic chemistry expertise |
References
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Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Liu, Z., Laha, S., & Luthy, R. G. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. Water Science and Technology, 23(1-3), 475–485. [Link]
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Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]
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SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Gao, L., Liu, G., & Ma, J. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology, 29(5), 82-90. [Link]
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Garg, A., & Singh, S. (2018). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Nanotheranostics, 2(4), 335–351. [Link]
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Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
Zhu, D., & Li, X. (2009). Synergistic solubilization of polycyclic aromatic hydrocarbons by mixed anionic-nonionic surfactants. Chemosphere, 76(4), 443–449. [Link]
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Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]
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Liu, Z., Laha, S., & Luthy, R. G. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. Semantic Scholar. [Link]
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Liu, Z., Laha, S., & Luthy, R. G. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. ProQuest. [Link]
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Laha, S., & Luthy, R. G. (1992). Kinetic Aspects of Surfactant Solubilization of Soil-Bound Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 26(11), 2130–2140. [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). Drug Design, Development and Therapy, 18, 1481–1499. [Link]
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1-BROMO-2-METHYLNAPHTHALENE. (n.d.). LookChem. [Link]
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Mitchell, M. J., Billingsley, M. M., Haley, R. M., Wechsler, M. E., Peppas, N. A., & Langer, R. (2021). Engineering precision nanoparticles for drug delivery. Nature Reviews Drug Discovery, 20(2), 101–124. [Link]
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What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021). ResearchGate. [Link]
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Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
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This compound. (n.d.). PubChem. [Link]
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Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
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The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. (2019). Nafta-Gaz, 75(11), 834-840. [Link]
-
Enhancing solubility of poorly soluble drugs using various techniques. (2024). ScienceDirect. [Link]
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Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). (n.d.). Cheméo. [Link]
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Cosolvent. (n.d.). Wikipedia. [Link]
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2-Bromonaphthalene. (n.d.). PubChem. [Link]
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Pinal, R., Rao, P. S. C., Lee, L. S., Cline, P. V., & Yalkowsky, S. H. (1991). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology, 25(5), 885–890. [Link]
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Co-solvency: Significance and symbolism. (n.d.). Wisdomlib. [Link]
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Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2025). ResearchGate. [Link]
-
1-BROMO-2-METHYLNAPHTHALENE. (n.d.). Chongqing Chemdad Co.. [Link]
-
Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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- 24. books.rsc.org [books.rsc.org]
Technical Support Center: Regioselectivity in the Bromination of 1-Methylnaphthalene
Last Updated: January 11, 2026
Introduction
Welcome to the technical support guide for the bromination of 1-methylnaphthalene. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this specific substrate. The bromination of 1-methylnaphthalene presents a classic challenge in regioselectivity, where subtle changes in reaction conditions can dramatically alter the product distribution between several possible bromo-1-methylnaphthalene isomers. Understanding and controlling these outcomes is critical for the efficient synthesis of targeted molecules.
This guide provides in-depth, experience-based insights in a direct question-and-answer format. We will explore the underlying mechanisms, troubleshoot common experimental issues, and provide validated protocols to help you achieve your desired isomeric product with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What are the major products formed during the bromination of 1-methylnaphthalene, and why?
When 1-methylnaphthalene undergoes electrophilic bromination, two major mono-brominated products are typically formed: 4-bromo-1-methylnaphthalene and 2-bromo-1-methylnaphthalene .
The regioselectivity is governed by the principles of electrophilic aromatic substitution on a substituted naphthalene ring. The naphthalene system is inherently more reactive at its α-positions (1, 4, 5, 8) than its β-positions (2, 3, 6, 7) because the carbocation intermediate (arenium ion) formed during α-attack is better stabilized by resonance.[1][2] Specifically, the intermediate for α-attack has more resonance structures that preserve a complete benzene ring, which is a significant stabilizing factor.[1][2]
The methyl group at the C1 position is an activating, ortho-, para-director. It further activates the ring towards electrophilic attack.
-
Attack at C4 (para-position): This position is an activated α-position, leading to a well-stabilized arenium ion. This is often the kinetically favored product.
-
Attack at C2 (ortho-position): This is an activated β-position. While electronically less favored than the α-position, it is sterically less hindered than the alternative C8 (peri) position.
-
Attack at other positions (e.g., C5, C7): These positions are in the unsubstituted ring and are less activated, generally leading to minor products.
Therefore, the primary competition is between substitution at the C4 and C2 positions.
Q2: What is the mechanistic basis for controlling the product ratio? (Kinetic vs. Thermodynamic Control)
The ability to favor one isomer over the other hinges on the principle of kinetic versus thermodynamic control.[3][4][5]
-
Kinetic Control: This regime favors the product that is formed fastest. The reaction is typically run at low temperatures and is irreversible. The product distribution is determined by the relative activation energies of the competing pathways. For 1-methylnaphthalene, attack at the C4 position has a lower activation energy because the arenium ion intermediate is more stable.[1] Therefore, under kinetic control, 4-bromo-1-methylnaphthalene is the major product.[4][6]
-
Thermodynamic Control: This regime favors the product that is the most stable. The reaction is run under conditions that allow for equilibrium to be established (e.g., higher temperatures, presence of a catalyst, longer reaction times).[5][6] This allows the initially formed kinetic product to revert to the intermediate and then form the more stable thermodynamic product. In this system, This compound is considered the more thermodynamically stable isomer due to reduced steric strain between the bromine atom and the methyl group, compared to the peri-interaction between the bromine at C4 and the hydrogen at C5.
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Q3: How do specific reaction conditions like solvent and reagent choice affect the isomer ratio?
Solvent and reagent choices are critical for directing the reaction towards the desired isomer.
| Condition | Effect on Regioselectivity | Rationale |
| Solvent | Non-polar solvents (e.g., CCl₄, hexane) favor the 4-bromo (kinetic) product.[7] Polar solvents (e.g., acetonitrile, acetic acid) can favor the 2-bromo (thermodynamic) product, especially at higher temperatures, by better stabilizing the charged intermediates and facilitating equilibrium. | Non-polar solvents do not effectively solvate the charged arenium ion, preventing the reversal of the reaction needed to reach thermodynamic equilibrium. Polar solvents can facilitate the isomerization process. |
| Reagent | N-Bromosuccinimide (NBS) often provides better regioselectivity for the 4-bromo product compared to molecular bromine (Br₂).[8] | NBS provides a low, steady concentration of bromine, which helps to suppress side reactions and favors the kinetically controlled pathway.[9][10] Using Br₂ can lead to higher local concentrations and potential for over-bromination or isomerization. |
| Temperature | Low temperatures (-20°C to 0°C) strongly favor the 4-bromo (kinetic) product. High temperatures (reflux) favor the 2-bromo (thermodynamic) product.[11] | Low temperature provides enough energy to overcome the activation barrier for the faster reaction but not enough for the reverse reaction or the higher-energy pathway.[4] High temperature allows the system to reach equilibrium, favoring the most stable product.[11] |
| Catalyst | The presence of a Lewis acid (e.g., FeBr₃) or a strong protic acid can promote isomerization towards the 2-bromo (thermodynamic) product. | Catalysts can facilitate the removal and re-addition of the bromide ion, allowing the reaction mixture to equilibrate to the most stable isomer. |
Q4: How can I accurately analyze the isomeric ratio of my product mixture?
Accurate determination of the product ratio is essential. The most common and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for quantitative analysis. The isomers will have identical mass spectra but will typically exhibit different retention times on a suitable capillary column (e.g., DB-5 or equivalent). Integration of the peak areas provides a reliable ratio of the isomers.
-
¹H NMR Spectroscopy: While both isomers have complex aromatic spectra, there are often distinct, well-resolved signals that can be used for quantification. For instance, the chemical shift of the methyl protons or specific aromatic protons may differ sufficiently between the two isomers to allow for integration and ratio determination. A high-field NMR (400 MHz or higher) is recommended for better resolution.
Troubleshooting Guide
Q: My reaction produced mostly this compound, but I was targeting the 4-bromo isomer. What went wrong?
This outcome indicates that your reaction conditions favored the thermodynamic product. To favor the kinetic 4-bromo isomer, you must rigorously enforce kinetic control.
Troubleshooting Steps:
-
Temperature Control: Was your reaction temperature kept sufficiently low? For kinetic control, reactions should be run at or below 0°C. Any temperature spikes could have allowed the reaction to equilibrate.
-
Solvent Choice: Did you use a non-polar solvent like carbon tetrachloride (CCl₄) or hexane? Using a more polar solvent like acetonitrile or acetic acid, even at low temperatures, can facilitate the pathway to the thermodynamic product.
-
Reaction Time: Kinetic reactions should be stopped as soon as the starting material is consumed. Extended reaction times, even at low temperatures, can lead to slow isomerization.
-
Reagent Purity: Ensure your starting material and solvent are free of any acidic impurities that could catalyze isomerization.
Q: My reaction yield is very low, regardless of the isomer ratio.
Low yields can stem from several factors unrelated to regioselectivity.
Troubleshooting Steps:
-
Reagent Quality: Is your brominating agent active? N-Bromosuccinimide (NBS) should be recrystallized if it appears yellow, as this indicates decomposition.[9] Ensure all reagents are pure and solvents are anhydrous.
-
Incomplete Reaction: Monitor the reaction by TLC or GC to confirm full consumption of the starting material before workup. If the reaction stalls, consider a slight increase in temperature or addition of a radical initiator (for NBS reactions, a small amount of AIBN or light can be necessary).[10]
-
Product Degradation: Bromo-naphthalenes can be sensitive. Ensure your workup procedure is efficient and avoids prolonged exposure to strong acids or bases. The crude product should be purified promptly.
-
Polybromination: If you are observing di- or tri-brominated species, you are losing mass to side products. See the next question for a solution.
Q: I am observing significant amounts of polybrominated products.
Polybromination occurs when the mono-brominated product, which is still an activated aromatic ring, undergoes a second bromination.
Troubleshooting Steps:
-
Stoichiometry is Key: Use a precise stoichiometry of your brominating agent. Do not exceed 1.05 equivalents. An excess of bromine is the most common cause of polybromination.[12]
-
Slow Addition: Add the brominating agent (especially Br₂) slowly as a dilute solution to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Temperature: Lowering the reaction temperature can also reduce the rate of the second bromination reaction, which typically has a higher activation energy than the first.
Key Experimental Protocols
Protocol 1: Selective Synthesis of 4-Bromo-1-methylnaphthalene (Kinetic Control)
This protocol is designed to maximize the yield of the kinetically favored 4-bromo isomer.
Materials:
-
1-Methylnaphthalene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), freshly recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere.
-
Dissolution: In the flask, dissolve 1-methylnaphthalene in anhydrous CCl₄ (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add the solid NBS to the stirred solution in small portions over 30 minutes. Maintain the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC or GC analysis every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from methanol to yield pure 4-bromo-1-methylnaphthalene.
-
Analysis: Confirm product identity and isomeric purity by ¹H NMR and GC-MS.
Protocol 2: Synthesis Favoring this compound (Thermodynamic Control)
This protocol uses conditions that allow the reaction to equilibrate, favoring the more stable 2-bromo isomer.
Materials:
-
1-Methylnaphthalene (1.0 eq)
-
Molecular Bromine (Br₂) (1.05 eq)
-
Acetic Acid
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble the glassware in a fume hood.
-
Dissolution: Dissolve 1-methylnaphthalene in glacial acetic acid in the flask.
-
Heating: Heat the solution to 80°C with stirring.
-
Reagent Addition: In a dropping funnel, prepare a solution of Br₂ in a small amount of acetic acid. Add this solution dropwise to the heated reaction mixture over 1 hour.
-
Reaction: Maintain the reaction at 80°C for 4-6 hours to allow for equilibration. Monitor the isomer ratio by GC analysis of aliquots.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. If a solid precipitates, collect it by filtration. If an oil forms, extract the aqueous mixture with dichloromethane.
-
Washing: Wash the organic extracts (or the redissolved solid) with water, then with a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or fractional distillation under reduced pressure.
-
Analysis: Confirm product identity and isomeric ratio by ¹H NMR and GC-MS.
References
-
Cammidge, A. N., Crepy, K. V., & Fugier, M. (2006). Convenient Ring-Bromination of Alkylnaphthalenes using N-Bromosuccinimide in Acetonitrile. Synthetic Communications, 27(23), 4069-4074. [Link]
-
Smith, K., & Al-Zuhairi, S. K. (2018). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. Molecules, 23(10), 2487. [Link]
-
Scribd. (n.d.). Thermodynamic and Kinetic Control of Reactions. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Doc Brown's Chemistry. (n.d.). Electrophilic substitution - halogenation of arenes. [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
-
YouTube. (2020). Organic chemistry - Kinetic and thermodynamic control. [Link]
-
Smith, K., & Al-Zuhairi, S. K. (2017). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University. [Link]
-
YouTube. (2019). N-BromoSuccinimide (NBS) in Organic Chemistry. [Link]
-
Pearson+. (2024). Electrophilic aromatic substitution usually occurs at the 1-position.... [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
YouTube. (2020). Polycyclic Electrophilic Aromatic Substitution Naphthalene. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
WordPress.com. (2024). Electrophilic substitution of Naphthalene. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
ResearchGate. (n.d.). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. [Link]
-
ResearchGate. (n.d.). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. [Link]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions Involving 2-Bromo-1-methylnaphthalene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address challenges related to catalyst poisoning, specifically in cross-coupling reactions involving 2-Bromo-1-methylnaphthalene. The sterically hindered nature of this substrate, combined with the potential for trace impurities, can present unique hurdles. This resource offers practical solutions and explains the underlying chemical principles to ensure successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.[1][2][3]
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the first things I should suspect?
A1: When a typically robust cross-coupling reaction fails, the issue often lies with catalyst deactivation rather than the fundamental reactivity of the substrates. The primary culprits are catalyst poisons, which are substances that reduce the catalyst's effectiveness even at trace levels.[4]
Initial checks should focus on:
-
Purity of Starting Materials: this compound itself, the coupling partner (e.g., boronic acid), and any reagents may contain impurities that act as potent catalyst poisons.[5][6]
-
Solvent and Base Quality: Ensure solvents are anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the active Pd(0) catalyst.[6] The choice and purity of the base are also critical.
-
Catalyst Integrity: The palladium source or ligand may have degraded during storage.
-
Reaction Atmosphere: Ingress of air or moisture into the reaction vessel is a common cause of failure. Ensure a rigorously inert atmosphere (Nitrogen or Argon) is maintained throughout the experiment.[7]
Q2: What are the most common catalyst poisons I should be aware of, and where do they come from?
A2: Catalyst poisons are chemical compounds that cause partial or total deactivation of a catalyst.[8] For palladium catalysts, certain functional groups and elements are particularly problematic. They can originate from starting materials, reagents, or leaching from equipment.
| Poison Class | Common Examples | Potential Sources |
| Sulfur Compounds | Thiols (-SH), thioethers (R-S-R'), thiophenes, sulfoxides, H₂S, SO₂ | Contaminants in starting materials or solvents; rubber septa; natural gas residue.[5][9][10] |
| Phosphorus Compounds | Phosphines (PH₃), phosphites | Byproducts from ligand synthesis; impurities in reagents.[8] |
| Heavy Metals & Metalloids | Lead (Pb), Mercury (Hg), Arsenic (As), Tin (Sn) | Leaching from equipment; contaminants in reagents or starting materials.[11] |
| Halides & Cyanides | Excess halides (I⁻, Br⁻, Cl⁻), Cyanide (CN⁻) | Byproducts of the reaction; impurities. Excess cyanide is particularly disruptive.[12][13] |
| Coordinating Species | Water, CO, Amines, Nitriles | Incomplete drying of reagents/glassware; improper degassing; substrate/product inhibition.[14] |
Q3: How exactly do these poisons deactivate my palladium catalyst?
A3: Catalyst poisoning is not a single process but occurs through several mechanisms that disrupt the catalytic cycle.[8]
-
Strong Coordination & Site Blocking: Poisons like sulfur compounds have a high affinity for the "soft" palladium metal center.[5] They bind tightly—often irreversibly—to the catalyst's active sites, physically preventing the substrate (this compound) from accessing them.[4][5]
-
Formation of Inactive Complexes: Poisons can react with the palladium to form highly stable, catalytically inert species. For example, sulfur can form palladium sulfide (PdS), effectively removing the active metal from the reaction.[5]
-
Alteration of Electronic Properties: The coordination of a poison to the palladium center changes its electron density. This can hinder key steps in the catalytic cycle, such as oxidative addition or reductive elimination, slowing the reaction to a halt.[5]
-
Catalyst Agglomeration: Some impurities can strip ligands from the palladium center, causing the metal atoms to aggregate into bulk, inactive "palladium black."[6][15]
Caption: Mechanism of catalyst poisoning by site blocking and irreversible reaction.
Q4: My reaction starts, produces some product, but then stalls before completion. What does this indicate?
A4: This phenomenon, known as progressive deactivation, is a classic sign of a trace amount of a potent poison in one of your bulk reagents (e.g., the substrate or solvent).[5] The catalyst is initially active and begins the reaction. However, as the reaction proceeds, more of the catalyst is gradually consumed by the poison, leading to a decrease in the reaction rate over time and, ultimately, an incomplete reaction.[5] Monitoring the reaction kinetics can confirm this diagnosis (see Protocol 1).
Q5: I notice my reaction mixture turning black. What does this signify?
A5: A black precipitate is typically "palladium black," which consists of aggregated, catalytically inactive palladium nanoparticles.[6][15] This indicates that the active, soluble palladium complex has decomposed. Common causes include:
-
High Temperatures: Can cause ligand dissociation, leading to metal aggregation.
-
Inefficient Ligands: The ligand may not be robust enough to stabilize the palladium nanoparticles under the reaction conditions.
-
Presence of Impurities: Certain impurities can strip ligands from the metal center, promoting agglomeration.
Q6: Could impurities in my this compound starting material be the problem? How can I check and purify it?
A6: Absolutely. Commercial this compound can contain impurities from its synthesis, such as other bromonaphthalene isomers or residual reagents (e.g., sulfur-containing compounds if certain brominating agents were used).[16]
-
Diagnosis: The purity of your starting material should be verified by Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile impurities and by ¹H NMR to confirm the isomeric purity.
-
Purification: If impurities are detected, recrystallization is an effective method for purification. This process removes impurities that have different solubility profiles from the desired product. A detailed protocol is provided below (see Protocol 2).
Q7: How can I definitively identify the specific poison deactivating my catalyst?
A7: Identifying an unknown poison requires specialized analytical techniques that can detect trace elements and compounds.[11][17]
| Analytical Technique | What It Detects | Sample Type |
| ICP-MS/OES | Trace metals and metalloids (Pb, As, Hg, P, S).[11] | Reaction mixture, reagents, or dissolved catalyst. |
| GC-MS | Volatile organic poisons (e.g., thiophenes, phosphines).[8][17] | Solvents, liquid reagents, or headspace of the reaction. |
| XPS | Elemental composition and chemical state on the catalyst surface.[11][18] | Spent (deactivated) solid catalyst. |
| CHN/S Analyzer | Bulk carbon, hydrogen, nitrogen, and sulfur content.[11] | Spent solid catalyst or starting materials. |
Troubleshooting Workflow
If you encounter a failed or low-yielding reaction, follow this logical workflow to diagnose the issue.
Caption: Logical workflow for troubleshooting catalyst deactivation.
Detailed Experimental Protocols
Protocol 1: Monitoring Catalyst Activity Over Time
This protocol allows for the quantitative assessment of catalyst deactivation during a reaction by tracking conversion over time.[18] A sudden plateau in product formation before the reaction is complete is a strong indicator of catalyst deactivation.
Materials:
-
Reaction vessel equipped for periodic sampling (e.g., a three-neck flask with a septum).
-
Internal standard (a stable, unreactive compound with a distinct analytical signal, e.g., dodecane for GC analysis).
-
Syringes for sampling.
-
Quenching solution (e.g., saturated aqueous NH₄Cl).
-
Analytical instrument (GC, HPLC, or NMR).
Procedure:
-
Reaction Setup: Assemble the cross-coupling reaction as per your standard procedure, but include a known amount of the internal standard at the beginning.
-
Initial Sample (t=0): Immediately after adding the palladium catalyst, withdraw a small, representative aliquot (~0.1 mL) of the reaction mixture.
-
Quenching: Immediately inject the aliquot into a vial containing quenching solution to halt the reaction.
-
Periodic Sampling: At regular intervals (e.g., every 20-30 minutes), withdraw and quench additional samples.
-
Analysis: Analyze each quenched sample using a calibrated analytical technique (e.g., GC, HPLC) to determine the ratio of product to the internal standard.
-
Data Plotting: Plot the percentage conversion of this compound as a function of time. A curve that flattens out prematurely indicates catalyst deactivation.[18]
Protocol 2: Purification of this compound by Recrystallization
This protocol is designed to remove impurities from solid this compound.
Materials:
-
Impure this compound.
-
A suitable solvent (e.g., ethanol, isopropanol, or hexane; determined by small-scale solubility tests).
-
Erlenmeyer flask.
-
Hot plate.
-
Buchner funnel and filter paper.
-
Vacuum flask.
Procedure:
-
Solvent Selection: In a test tube, find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Verify purity using your chosen analytical method (GC-MS, NMR, melting point).
Protocol 3: General Protocol for Regeneration of Palladium on Carbon (Pd/C)
This protocol describes a method for regenerating a Pd/C catalyst that has been deactivated by sulfur compounds. This procedure must be performed in a well-ventilated fume hood.[5]
Materials:
-
Deactivated Pd/C catalyst.
-
Tube furnace with a quartz tube.
-
Source of inert gas (Nitrogen or Argon) and air/oxygen.
Procedure:
-
Catalyst Loading: Place the deactivated Pd/C catalyst in the quartz tube inside the furnace.
-
Drying: Heat the catalyst to 100-120 °C under a steady flow of inert gas for 1-2 hours to remove adsorbed water and solvents.
-
Oxidative Treatment: While maintaining the inert gas flow, slowly introduce a controlled amount of air or oxygen into the gas stream. Gradually increase the temperature to 300-400 °C. This step oxidizes the poisoning sulfur compounds to volatile sulfur oxides (SOx), which are carried away by the gas flow. Caution: This step can be exothermic.
-
Hold: Maintain the temperature and oxidative atmosphere for 2-4 hours.
-
Cooling: Switch off the oxygen supply and cool the catalyst to room temperature under a flow of inert gas.
-
Reduction (Optional but Recommended): The active catalyst is Pd(0), but the oxidative treatment may form palladium oxides. A subsequent reduction step under a hydrogen atmosphere may be required to restore full activity.
References
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Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
-
van de Velde, M. (2014). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Chromatography Online. Retrieved from [Link]
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StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]
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Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]
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Grushin, V. V., & Alper, H. (1994). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 116(12), 5159-5169. Retrieved from [Link]
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G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]
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Cassar, L., Heck, R. F., & Sonogashira, K. (2016). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 9(18), 2591-2597. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Patsnap Eureka. (2025). Troubleshooting low catalyst activity in reforming units. Retrieved from [Link]
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
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Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Retrieved from [Link]
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ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium Metal Catalysts in Heck C-C Coupling Reactions. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Cu(i)-catalyzed annulation for the synthesis of substituted naphthalenes using o-bromobenzaldehydes and β-ketoesters as substrates. Organic & Biomolecular Chemistry, 10(40), 8143-8149. Retrieved from [Link]
-
De Gruyter. (2020). Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-methylnaphthalene. Retrieved from [Link]
-
MDPI. (2022). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. Molecules, 27(19), 6526. Retrieved from [Link]
-
ResearchGate. (n.d.). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Retrieved from [Link]
-
PubMed Central. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 631992. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 2-Bromo-1-methylnaphthalene: A GC-MS Comparative Analysis
For the Researcher, Scientist, and Drug Development Professional: Navigating the Critical Path of Purity Analysis
In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible research and the assurance of therapeutic safety and efficacy. 2-Bromo-1-methylnaphthalene, a key building block in various organic syntheses, is no exception. Its impurity profile can significantly influence the outcome of subsequent reactions and the quality of the final product. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, juxtaposed with alternative analytical techniques. As senior application scientists, we move beyond procedural recitation to elucidate the rationale behind our analytical choices, ensuring a robust and self-validating approach to purity determination.
The Imperative of Purity: Why Scrutinize this compound?
The presence of impurities in this compound can lead to a cascade of undesirable outcomes in a research and development setting:
-
Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side products, and difficulty in purification.
-
Regulatory Scrutiny: For pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent requirements for the identification and control of impurities in drug substances, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Therefore, a highly selective and sensitive analytical method is not just advantageous; it is essential.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Its strength lies in the marriage of the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The Underlying Principles of GC-MS Analysis
The process begins with the volatilization of the sample in the heated injector of the gas chromatograph. An inert carrier gas (typically helium or hydrogen) then transports the vaporized sample through a long, thin capillary column. The inner surface of this column is coated with a stationary phase. Separation occurs based on the differential partitioning of the sample components between the mobile carrier gas and the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times.
Upon exiting the column, the separated components enter the mass spectrometer. Here, they are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner. These charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (commonly a quadrupole). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.
The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br isotopes) provides an additional layer of confirmation for bromine-containing compounds and their fragments in the mass spectrum.[6]
Potential Impurities in this compound: A Synthesis-Based Perspective
Understanding the potential impurities is crucial for developing a targeted and effective purity assessment method. The synthesis of this compound can introduce several types of impurities:
-
Unreacted Starting Materials: The most common starting material is 2-methylnaphthalene. Incomplete reaction will result in its presence in the final product.
-
Isomeric Byproducts: Depending on the bromination conditions, bromination at other positions of the naphthalene ring can occur, leading to the formation of isomeric bromomethylnaphthalenes.
-
Polybrominated Species: Over-bromination can lead to the formation of dibromo- or even tribromo-methylnaphthalenes.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Detailed Experimental Protocol for GC-MS Analysis of this compound
This protocol is a robust starting point for the purity assessment of this compound and can be adapted and validated for specific laboratory instrumentation and regulatory requirements.
Sample Preparation
-
Accurate Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate and dilute to the mark.
-
Vortexing: Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control for reproducible chromatography. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column providing good separation for aromatic compounds based on boiling point. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector | Split/Splitless | Allows for both high concentration and trace-level analysis. |
| Injector Temperature | 280°C | Ensures complete and rapid volatilization of the analyte and potential impurities. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) | Prevents column overloading and ensures sharp peaks for the major component. |
| Oven Temperature Program | Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes | A general-purpose program that allows for the separation of a range of potential impurities with varying volatilities. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150°C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification of unknown impurities. SIM mode provides enhanced sensitivity for quantifying known impurities at trace levels.[5][7][8][9][10] |
Data Analysis
-
Peak Identification: Identify the main peak of this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak at m/z 220 and 222 (due to the 79Br and 81Br isotopes) and characteristic fragment ions.[3][11]
-
Impurity Identification: Identify impurity peaks by comparing their mass spectra with reference libraries and by interpreting their fragmentation patterns.
-
Purity Calculation: Calculate the purity of the sample by area percent, assuming that all components have a similar response factor in the mass spectrometer. For more accurate quantification, especially for regulatory submissions, a validated method with reference standards for the impurities is required.
Visualizing the GC-MS Workflow
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A Comparative Guide to the Structural Elucidation of 2-Bromo-1-methylnaphthalene: An NMR-Centric Approach
For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of scientific rigor. In this guide, we delve into the comprehensive Nuclear Magnetic Resonance (NMR) assignment for 2-Bromo-1-methylnaphthalene, a substituted polycyclic aromatic hydrocarbon. This molecule serves as an excellent case study to compare the definitive power of modern NMR spectroscopy against other common analytical techniques. We will not only present the assigned spectral data but also illuminate the strategic rationale behind the experimental choices, providing a robust framework for tackling similar structural elucidation challenges.
The Central Role of NMR in Structural Chemistry
While techniques like Mass Spectrometry (MS) provide vital information about a molecule's mass and fragmentation, and X-ray Crystallography can offer a precise three-dimensional structure of a crystalline solid, NMR spectroscopy remains unparalleled in its ability to provide a detailed atomic-level map of a molecule's connectivity and spatial arrangement in solution.[1] This is particularly crucial for understanding a molecule's behavior in a physiological or reaction environment.
Predicting and Assigning the NMR Spectra of this compound
Foundational Data from Parent Compounds
To build our prediction, we will use the known chemical shifts of naphthalene, 1-methylnaphthalene[2][3], and 2-bromonaphthalene[4][5].
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | C10 | -CH3 |
| Naphthalene | 128.1 | 125.9 | 125.9 | 128.1 | 128.1 | 125.9 | 125.9 | 128.1 | 133.4 | 133.4 | - |
| 1-Methylnaphthalene | 134.1 | 126.4 | 125.5 | 125.6 | 128.5 | 126.5 | 125.5 | 124.0 | 132.6 | 133.6 | 19.2 |
| 2-Bromonaphthalene | 129.8 | 121.3 | 127.7 | 127.6 | 126.6 | 127.7 | 127.0 | 128.8 | 132.6 | 134.8 | - |
Note: Literature values can vary slightly based on solvent and concentration. The values above are representative.
By applying the principles of substituent chemical shift (SCS) effects, we can estimate the shifts for this compound.[1][6] The methyl group at C1 will cause a downfield shift at C1 and have steric (gamma-gauche) and electronic effects on neighboring carbons. The bromine at C2 will induce a significant downfield shift at C2 and influence the electronic environment of adjacent carbons.
Predicted ¹H and ¹³C NMR Assignments for this compound
The following tables present the predicted chemical shifts. The rationale for these assignments is rooted in the additive effects of the methyl and bromo substituents, which will be definitively confirmed using the 2D NMR techniques outlined below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |
| H-3 | ~7.6 | d | ~8.5 | Ortho coupling to H-4. |
| H-4 | ~7.9 | d | ~8.5 | Ortho coupling to H-3, deshielded by proximity to the other ring. |
| H-5 | ~8.1 | d | ~8.0 | Peri interaction with the methyl group, deshielded. |
| H-6 | ~7.5 | t | ~7.5 | Triplet from coupling to H-5 and H-7. |
| H-7 | ~7.6 | t | ~7.5 | Triplet from coupling to H-6 and H-8. |
| H-8 | ~7.9 | d | ~8.0 | Deshielded due to proximity to the other ring. |
| 1-CH₃ | ~2.7 | s | - | Singlet, deshielded by the aromatic ring and bromine. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale |
| C-1 | ~133 | Substituted with methyl group. |
| C-2 | ~123 | Substituted with bromine. |
| C-3 | ~128 | CH, influenced by adjacent bromine. |
| C-4 | ~129 | CH, deshielded. |
| C-4a (C9) | ~132 | Quaternary, bridgehead. |
| C-5 | ~127 | CH, peri to methyl group. |
| C-6 | ~127 | CH. |
| C-7 | ~126 | CH. |
| C-8 | ~125 | CH. |
| C-8a (C10) | ~134 | Quaternary, bridgehead. |
| 1-CH₃ | ~20 | Methyl group carbon. |
The Experimental Workflow for Unambiguous Assignment
To move from prediction to certainty, a specific suite of NMR experiments is required. Each experiment provides a unique piece of the structural puzzle.
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.
-
1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.
-
DEPT-135 Acquisition: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
-
2D ¹H-¹H COSY Acquisition: This experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[7][8] This is essential for tracing the connectivity of the aromatic protons around each ring.
-
2D ¹H-¹³C HSQC Acquisition: The Heteronuclear Single Quantum Coherence experiment correlates each proton with the carbon to which it is directly attached.[9][10] This definitively links the proton and carbon skeletons.
-
2D ¹H-¹³C HMBC Acquisition: The Heteronuclear Multiple Bond Correlation experiment reveals correlations between protons and carbons that are 2-4 bonds apart.[9][10] This is critical for identifying the quaternary carbons and piecing the entire molecular framework together.
-
2D ¹H-¹H NOESY Acquisition: The Nuclear Overhauser Effect Spectroscopy experiment identifies protons that are close in space (<5 Å), regardless of their bonding.[8] This is invaluable for confirming the relative positions of substituents, for instance, by observing a correlation between the methyl protons and the H-8 proton.
Caption: NMR experimental workflow for structural elucidation.
Interpreting the 2D Data
-
COSY: We would expect to see correlations between H-3 and H-4, and a separate spin system correlating H-5, H-6, H-7, and H-8, confirming the two isolated aromatic proton networks.
-
HSQC: Each aromatic proton signal would show a cross-peak to a specific carbon signal in the aromatic region of the ¹³C spectrum. The methyl proton singlet would correlate to the methyl carbon signal.
-
HMBC: This is the key to the full assignment. For example, the methyl protons (~2.7 ppm) should show correlations to C-1, C-2, and C-8a. The H-8 proton should show a correlation to C-1, confirming their proximity.
-
NOESY: A crucial cross-peak would be expected between the protons of the 1-CH₃ group and H-8. This through-space interaction provides definitive proof of the substituent placement, which is not available from through-bond experiments alone.
Caption: Key HMBC and NOESY correlations for this compound.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the gold standard for this type of structural problem, it's instructive to compare it with other common analytical methods.
Table 3: Comparison of Analytical Techniques
| Technique | Strengths for this compound | Weaknesses/Limitations |
| NMR Spectroscopy | - Provides unambiguous atom connectivity.[11]- Determines stereochemistry and spatial relationships (NOESY).- Non-destructive.[12]- Analysis is performed in solution, mimicking reaction or biological conditions.[1] | - Relatively low sensitivity compared to MS.- Requires larger sample amounts (mg scale).- Can be complex to interpret without expertise. |
| Mass Spectrometry (MS) | - High sensitivity (pg-fg scale).[13]- Provides accurate molecular weight.- Characteristic isotopic pattern for bromine (M and M+2 peaks of ~1:1 intensity) confirms its presence.[7] | - Does not provide information on isomerism (e.g., cannot distinguish this compound from 3-Bromo-1-methylnaphthalene).- Fragmentation patterns can be complex and may not be sufficient for de novo structure elucidation. |
| X-ray Crystallography | - Provides the absolute, high-resolution 3D structure.[14][15]- Can definitively establish the substitution pattern. | - Requires a suitable single crystal, which can be difficult and time-consuming to grow.[16][17]- The structure is of the solid state, which may not represent the conformation in solution.- Not applicable to non-crystalline materials (oils, amorphous solids). |
Causality in Method Selection
For a novel compound like this compound, the logical workflow would be:
-
MS Analysis: To quickly confirm the molecular formula (C₁₁H₉Br) and the presence of one bromine atom.
-
NMR Analysis: To elucidate the complete, unambiguous structure and assign all proton and carbon signals.
-
X-ray Crystallography: If a single crystal can be obtained, this would serve as the ultimate confirmation of the structure determined by NMR.
Conclusion
The structural elucidation of this compound serves as a powerful illustration of the central role of NMR spectroscopy in modern chemistry. While mass spectrometry and X-ray crystallography provide essential, complementary data, only a comprehensive suite of 1D and 2D NMR experiments can deliver the detailed, unambiguous portrait of molecular connectivity and spatial arrangement in solution. The predictive power derived from substituent effects, combined with the confirmatory evidence from COSY, HSQC, HMBC, and NOESY experiments, constitutes a self-validating system that ensures the highest level of scientific integrity for researchers, scientists, and drug development professionals.
References
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Nanney, J. R., & Mahaffy, C. A. L. (2000). The Prediction of the 13C NMR Signal Positions in Substituted Naphthalenes, Part 2: The Use of Statistical Substituent Chemical Shift (SSCS) Values. Spectroscopy Letters, 33(2), 255-273. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]
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A Comparative Guide to the Reactivity of 2-Bromo-1-methylnaphthalene and 1-Bromo-2-methylnaphthalene
For researchers engaged in the synthesis of complex molecular architectures, the selection of starting materials is a critical decision point that dictates synthetic strategy and overall efficiency. Substituted naphthalenes are privileged scaffolds in medicinal chemistry and materials science, and their functionalization often relies on the reactivity of halogenated derivatives. This guide provides an in-depth comparison of the chemical reactivity of two common isomers: 2-Bromo-1-methylnaphthalene and 1-Bromo-2-methylnaphthalene. We will explore how subtle changes in substituent positioning dramatically influence their behavior in key organic transformations, supported by mechanistic principles and experimental considerations.
Structural Analysis: The Genesis of Reactivity Differences
The divergent reactivity of these two isomers is not immediately obvious from their shared molecular formula (C₁₁H₉Br) but becomes clear upon examining their three-dimensional structure and electronic distribution. The naphthalene core is not electronically uniform; the α-positions (1, 4, 5, 8) and β-positions (2, 3, 6, 7) have distinct electronic properties and steric environments.[1]
Steric Hindrance: The Dominant Factor
Steric hindrance is arguably the most significant factor differentiating the two isomers. In the naphthalene ring system, substituents at the C1 and C8 positions experience severe steric repulsion, a phenomenon known as a peri-interaction.[2] This interaction can distort the planarity of the ring and physically block the approach of reagents.[2]
-
This compound: The methyl group occupies the sterically demanding α-position (C1), where it experiences a peri-interaction with the hydrogen at C8. The bromine atom is located at the adjacent, less hindered β-position (C2). While the C1-methyl group does exert some steric influence on the C2-Br bond, the "outward-facing" position of the bromine is relatively accessible.
-
1-Bromo-2-methylnaphthalene: Here, the bromine atom occupies the α-position (C1). It is consequently subject to steric hindrance from two sources: the hydrogen at the C8 position (peri-interaction) and the adjacent methyl group at C2.[3] This crowded environment severely encumbers the C1-Br bond, making it difficult for bulky reagents or catalysts to access the reaction center.
Diagram: Steric Environments of Bromomethylnaphthalene Isomers
Caption: Steric hindrance comparison of the two isomers.
Electronic Effects
Electronic effects, which involve the distribution of electron density, also play a role, though often secondary to the powerful steric influences in these isomers.[4][5]
-
Inductive and Resonance Effects: The methyl group is weakly electron-donating through induction and hyperconjugation.[6] The bromine atom is electron-withdrawing by induction but electron-donating by resonance. These effects modulate the electron density of the naphthalene ring and the polarity of the carbon-bromine bond.
-
Reactivity of Naphthalene Positions: In electrophilic aromatic substitution, the α-position of naphthalene is generally more reactive than the β-position because it allows for the formation of a more stable carbocation intermediate where the positive charge can be delocalized over one intact benzene ring.[1] This intrinsic reactivity difference is important for reactions involving the ring itself but is less critical for reactions at the C-Br bond, where steric factors dominate.
Comparative Reactivity in Key Transformations
We will now examine the performance of these isomers in three fundamental classes of organic reactions: palladium-catalyzed cross-coupling, formation of organometallic reagents, and nucleophilic substitution.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are cornerstones of modern synthesis for forming C-C bonds.[7][8] The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, a step that is often rate-determining and highly sensitive to steric hindrance.[9][10]
Reactivity Prediction:
-
This compound: The approach of a bulky palladium-phosphine catalyst to the C2-Br bond is moderately hindered by the adjacent C1-methyl group. The reaction is expected to proceed, but may require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) compared to an unhindered aryl bromide like 2-bromonaphthalene.
-
1-Bromo-2-methylnaphthalene: The severe steric congestion around the C1-Br bond, created by both the C2-methyl group and the C8-hydrogen, presents a formidable barrier to the oxidative addition step.[2][3] Consequently, this isomer is expected to be significantly less reactive in palladium-catalyzed cross-coupling reactions. Achieving high yields can be challenging and often requires specialized, highly active catalyst systems with bulky, electron-rich ligands capable of overcoming the steric barrier.
| Isomer | Reaction | Relative Reactivity | Rationale |
| This compound | Suzuki-Miyaura Coupling | Moderate | Steric hindrance from C1-methyl group impedes oxidative addition. |
| 1-Bromo-2-methylnaphthalene | Suzuki-Miyaura Coupling | Low to Very Low | Severe steric hindrance from adjacent C2-methyl and C8-H (peri-interaction) strongly disfavors oxidative addition.[2] |
Diagram: Generic Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
B. Formation of Organometallic Reagents
The preparation of Grignard and organolithium reagents is fundamental for their use as powerful carbon nucleophiles. These reactions involve halogen-metal exchange and are also highly susceptible to steric effects.
Reactivity Prediction:
-
This compound: Grignard formation with magnesium metal or lithiation via halogen-metal exchange with reagents like n-butyllithium should proceed, although potentially slower than with unhindered substrates. The steric bulk of the C1-methyl group can hinder access to the C-Br bond.
-
1-Bromo-2-methylnaphthalene: The formation of the Grignard reagent is expected to be extremely difficult. The significant steric shielding of the C1-Br bond prevents the magnesium metal surface from effectively interacting with the carbon-bromine bond.[11] Similarly, halogen-lithium exchange with alkyllithiums will be very slow. Reports on similarly hindered systems, such as 8-bromo-1-methylnaphthalene, note that Grignard formation proceeds slowly.[11]
| Isomer | Reaction | Relative Reactivity | Rationale |
| This compound | Grignard Formation | Moderate | Hindrance from C1-methyl group can slow the reaction. |
| 1-Bromo-2-methylnaphthalene | Grignard Formation | Very Low | Severe steric shielding of the C1-Br bond prevents effective interaction with the magnesium surface.[11] |
C. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution directly on an aromatic ring (SNAr) does not typically occur via Sₙ1 or Sₙ2 mechanisms.[12] It requires either very harsh reaction conditions or the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.
Reactivity Prediction:
-
Both Isomers: Neither this compound nor 1-bromo-2-methylnaphthalene possesses the necessary electronic activation for a facile SNAr reaction. The methyl group is electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, both isomers are considered unreactive towards common nucleophiles (e.g., OH⁻, CN⁻, NH₃) under standard conditions.[13] Substitution would require extreme conditions, likely proceeding through a benzyne-type intermediate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromonaphthalene isomer (1.0 equiv), the desired boronic acid (1.2 equiv), and a base such as cesium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[14]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Toluene and water.[9]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Grignard Reagent Formation
This protocol requires strictly anhydrous conditions.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser, and dropping funnel, place magnesium turnings (1.2 equiv).[15]
-
Activation: Add a small crystal of iodine to the flask to activate the magnesium surface.[15] Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of the bromonaphthalene isomer (1.0 equiv) in anhydrous ether or THF. Add approximately 10% of this solution to the magnesium suspension. The reaction may require gentle warming to initiate, which is indicated by the disappearance of the iodine color and gentle bubbling.[15]
-
Addition: Once initiated, add the remaining bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature for 1-2 hours or until most of the magnesium is consumed. The resulting cloudy, grey solution is the Grignard reagent and should be used immediately.
Conclusion and Recommendation
The reactivity of this compound and 1-Bromo-2-methylnaphthalene is fundamentally dictated by steric hindrance.
1-Bromo-2-methylnaphthalene is the significantly less reactive isomer. The bromine atom at the C1 position is severely encumbered by the adjacent methyl group and the peri-hydrogen at C8. This makes it a poor substrate for reactions that are sensitive to steric bulk, such as palladium-catalyzed cross-couplings and the formation of organometallic reagents. Its use should be considered only when the resulting substitution pattern is essential and after exhausting other synthetic routes.
This compound , while still a hindered substrate, is considerably more reactive. The bromine atom at the C2 position is more accessible to reagents and catalysts. For synthetic campaigns requiring a bromomethylnaphthalene scaffold, This compound is the recommended starting material for achieving higher yields and more reliable outcomes in transformations at the C-Br bond. Researchers should anticipate that even with this more reactive isomer, reaction conditions may need to be more forcing than those used for simpler, unhindered aryl bromides.
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A Researcher's Guide to the Structural Validation of 2-Bromo-1-methylnaphthalene Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials research, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and the development of novel materials. For derivatives of 2-Bromo-1-methylnaphthalene, a class of compounds with significant potential in organic synthesis and medicinal chemistry, an unambiguous structural assignment is paramount. X-ray crystallography stands as the definitive method for achieving this, providing unequivocal proof of atomic connectivity, stereochemistry, and intermolecular interactions.
This guide provides an in-depth, technical overview of the validation of this compound derivative structures using single-crystal X-ray diffraction. While a publicly available crystal structure for this compound itself is not readily accessible, this guide will utilize a closely related brominated naphthalene derivative as a case study to illustrate the experimental workflow, data analysis, and interpretation. This comparative approach will equip researchers with the foundational knowledge to critically evaluate and understand the crystallographic validation of this important class of molecules.
The Imperative of Unambiguous Structural Confirmation
The journey from a synthesized compound to a potential drug candidate or a functional material is paved with rigorous characterization. While techniques like NMR and mass spectrometry provide crucial information about the chemical environment and mass of a molecule, they can sometimes be insufficient for the definitive assignment of isomers or for understanding the subtle steric and electronic effects that govern a molecule's properties. In the case of substituted naphthalenes, the potential for various positional isomers makes absolute structural confirmation essential. X-ray crystallography provides this by directly mapping the electron density of a crystalline sample, revealing the precise location of each atom in the crystal lattice.
The Crystallographic Validation Workflow: A Step-by-Step Protocol
The process of determining a crystal structure is a multi-stage endeavor, each step being critical for the final quality of the structural model.[1] The following protocol outlines the typical workflow for the crystallographic analysis of a small molecule like a this compound derivative.
Part 1: Crystal Growth – The Foundational Step
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality single crystal is the prerequisite for a successful structure determination.
Objective: To obtain a single crystal of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions) with minimal internal defects.
Methodology:
-
Purification: The compound must be of the highest possible purity. Techniques such as column chromatography or recrystallization are essential.
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen.
-
Crystallization Techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
Part 2: Data Collection – Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.
Objective: To measure the intensities and positions of the diffracted X-ray beams from the single crystal.
Methodology:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and the low temperatures used during data collection.
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., a sealed tube or a microfocus source) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is optimized to ensure a complete and redundant dataset is collected.[2]
Part 3: Data Reduction and Structure Solution
The raw diffraction images are processed to extract the intensities of the individual reflections, which are then used to solve the crystal structure.
Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.
Methodology:
-
Integration: The diffraction spots on the images are integrated to determine their intensities.
-
Scaling and Merging: The intensities from different images are scaled and merged to create a single file of unique reflections.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since only the intensities (related to the amplitudes) of the diffracted waves are measured, the phase information is lost. For small molecules, direct methods or Patterson methods are typically used to solve the phase problem and generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
Part 4: Structure Refinement and Validation
The initial model is refined to improve its agreement with the experimental data.
Objective: To optimize the atomic parameters (coordinates, displacement parameters) of the model to best fit the observed diffraction data and to validate the final structure.
Methodology:
-
Least-Squares Refinement: The atomic coordinates and thermal parameters are adjusted in a least-squares refinement process to minimize the difference between the calculated and observed structure factors.
-
Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (like hydrogen atoms) or to identify regions of disorder.
-
Validation: The final structure is validated using a variety of metrics, including the R-factor (a measure of the agreement between the calculated and observed data), the goodness-of-fit, and an analysis of the geometric parameters (bond lengths, bond angles, and torsion angles).
Visualizing the Crystallographic Workflow
Caption: The workflow for validating a molecular structure using X-ray crystallography.
Comparative Analysis of Crystallographic Data: A Case Study
As a definitive crystal structure of this compound is not publicly available, we will examine the crystallographic data for a related compound, methyl 1-bromo-2-naphthoate , to illustrate the type of data obtained from a successful structure determination.[3] This will serve as a benchmark for what researchers can expect when validating their own this compound derivatives.
| Parameter | Methyl 1-bromo-2-naphthoate[3] |
| Empirical Formula | C₁₂H₉BrO₂ |
| Formula Weight | 265.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.3614(19) Å, b = 9.3014(19) Å, c = 12.069(2) Å |
| α = 90°, β = 93.66(3)°, γ = 90° | |
| Volume | 1048.7(4) ų |
| Z | 4 |
| Calculated Density | 1.681 Mg/m³ |
| Final R indices [I>2σ(I)] | R₁ = 0.0522, wR₂ = 0.1271 |
| Goodness-of-fit on F² | 1.061 |
Interpretation of the Data:
-
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. The monoclinic system and the P2₁/c space group are common for organic molecules.
-
Unit Cell Dimensions: These values define the size and shape of the unit cell, the basic repeating unit of the crystal.
-
Z: This indicates the number of molecules in the unit cell.
-
R-factor (R₁): This is a critical measure of the quality of the final structure. A value of 0.0522 (or 5.22%) is considered a good result for a small molecule structure, indicating a high level of agreement between the experimental data and the refined model.
Conclusion
The validation of this compound derivative structures by X-ray crystallography is an indispensable step in their development for pharmaceutical and material science applications. This guide has provided a comprehensive overview of the experimental workflow, from crystal growth to structure refinement and validation. While a direct comparison of derivatives was not possible due to the lack of publicly available data for the parent compound, the detailed protocol and the case study of a related molecule provide a robust framework for researchers in the field. By adhering to these principles of scientific integrity and rigorous experimental practice, scientists can ensure the unambiguous structural characterization of their novel compounds, paving the way for their successful application.
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Spectroscopic Comparison of Bromonaphthalene Isomers: A Guide for Researchers
In the realm of synthetic chemistry and materials science, the precise identification of isomeric compounds is paramount. 1-Bromonaphthalene and 2-bromonaphthalene, while structurally similar, exhibit distinct physical and chemical properties that necessitate unambiguous characterization. This guide provides a comprehensive comparison of these two isomers using fundamental spectroscopic techniques, offering both the theoretical underpinnings and practical, field-proven protocols to empower researchers in their analytical endeavors.
The Structural Basis for Spectroscopic Differentiation
The position of the bromine atom on the naphthalene ring is the key to distinguishing between the 1- and 2-isomers. In 1-bromonaphthalene, the bromine is at the alpha (α) position, adjacent to the ring fusion. This proximity creates a more sterically hindered and electronically distinct environment compared to 2-bromonaphthalene, where the bromine is at the less hindered beta (β) position. These subtle structural differences manifest as significant, measurable variations in their respective spectra.
Comparative Spectroscopic Analysis
A multi-technique approach is the most robust strategy for the definitive identification of bromonaphthalene isomers. Here, we delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.
Theoretical Basis for Differentiation: The electron-withdrawing nature of the bromine atom and the anisotropic effects of the aromatic rings create unique magnetic environments for the protons and carbons. In 1-bromonaphthalene, the protons and carbons closer to the bromine atom experience more significant deshielding effects. The spatial arrangement in the 1-position also leads to more complex spin-spin coupling patterns compared to the more symmetrical 2-isomer.
Comparative Data:
Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)
| Proton Assignment | 1-Bromonaphthalene (ppm)[1][2] | 2-Bromonaphthalene (ppm)[3] |
| H8 | ~8.19 | - |
| H2, H4, H5 | ~7.70-7.73 | ~7.72-7.78 |
| H3, H6, H7 | ~7.44-7.51 | ~7.46-7.53 |
| H1 | - | ~7.99 |
Note: Precise chemical shifts can vary slightly based on solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)
| Carbon Assignment | 1-Bromonaphthalene (ppm)[2][4] | 2-Bromonaphthalene (ppm)[5] |
| C1 (C-Br) | ~122 | - |
| C2 (C-Br) | - | ~121 |
| Other Aromatic C | ~126-134 | ~126-134 |
Spectral Interpretation:
-
¹H NMR: The most downfield proton in 1-bromonaphthalene is typically H8, due to its peri-interaction with the bromine atom. In contrast, the most downfield proton in 2-bromonaphthalene is H1. The overall splitting patterns for 1-bromonaphthalene are generally more complex due to the lower symmetry.
-
¹³C NMR: The key differentiator is the chemical shift of the carbon atom directly bonded to the bromine. While the shifts are similar, they are consistently different enough for unambiguous assignment when compared with reference spectra.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecules. The substitution pattern on the naphthalene ring influences the C-H and C-Br stretching and bending vibrations, providing a unique fingerprint for each isomer.
Theoretical Basis for Differentiation: The position of the bromine substituent alters the symmetry of the molecule, which in turn affects the allowed vibrational modes. The C-Br stretching frequency and the out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern.
Comparative Data:
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 1-Bromonaphthalene[6][7] | 2-Bromonaphthalene[8][9] |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aromatic C=C Stretch | ~1580, 1500, 1450 | ~1600, 1500, 1460 |
| C-H Out-of-Plane Bending | ~800, 770 | ~870, 810, 740 |
| C-Br Stretch | ~650 | ~670 |
Spectral Interpretation: The most reliable region for differentiation is the C-H out-of-plane bending region (below 900 cm⁻¹). 1-substituted naphthalenes typically show two strong bands in the 810-750 cm⁻¹ region, while 2-substituted naphthalenes exhibit a more complex pattern with bands around 870, 810, and 740 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthalene ring.
Theoretical Basis for Differentiation: The bromine substituent acts as a chromophore that perturbs the electronic structure of the naphthalene system. The position of the bromine influences the energy of the π-π* transitions, leading to shifts in the absorption maxima (λ_max).[10][11]
Comparative Data:
Table 4: UV-Vis Absorption Maxima (λ_max in nm)
| Solvent | 1-Bromonaphthalene[12] | 2-Bromonaphthalene[13] |
| Ethanol/Hexane | ~225, 285, 310 | ~220, 275, 285, 320 |
Spectral Interpretation: Both isomers exhibit multiple absorption bands characteristic of the naphthalene ring system. While the overall profiles are similar, there are subtle but consistent differences in the positions and relative intensities of the absorption maxima that can be used for differentiation, especially when comparing to reference spectra.
Experimental Workflow & Protocols
A systematic approach ensures reliable and reproducible results. The following workflow and protocols are designed to be self-validating.
Overall Experimental Workflow
Caption: Workflow for isomeric differentiation.
Protocol 1: NMR Sample Preparation and Analysis
This protocol is suitable for acquiring high-resolution ¹H and ¹³C NMR spectra.
1. Sample Preparation: a. Accurately weigh 5-20 mg of the bromonaphthalene isomer into a clean, dry vial.[14] b. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[14][15] c. Gently vortex or sonicate the sample to ensure complete dissolution.[14] d. Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.[15][16] e. Cap the NMR tube and wipe the outside with a lint-free tissue.[14]
2. Instrument Setup and Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity and spectral resolution.[14] d. Tune and match the probe for the desired nucleus (¹H or ¹³C).[14] e. For ¹H NMR , acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans). f. For ¹³C NMR , acquire the spectrum with proton decoupling (e.g., 45-degree pulse, 2-5 second relaxation delay, and a sufficient number of scans for adequate signal-to-noise).
Protocol 2: FTIR Sample Preparation and Analysis
This protocol describes the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation for liquids.[17]
1. Sample Preparation: a. Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[18][19]
2. Instrument Setup and Acquisition: a. Record a background spectrum of the clean, empty ATR crystal. This is crucial for accurate data.[20] b. Place a single drop of the liquid bromonaphthalene isomer directly onto the center of the ATR crystal.[17][19] c. If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[20] d. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[18] e. Co-add 16-32 scans to improve the signal-to-noise ratio.[21] f. Thoroughly clean the ATR crystal before analyzing the next sample.[18]
Protocol 3: UV-Vis Sample Preparation and Analysis
This protocol outlines the steps for obtaining a UV-Vis absorption spectrum.
1. Sample Preparation: a. Prepare a dilute solution of the bromonaphthalene isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane).[22] The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.[23] b. Prepare a blank sample containing only the pure solvent.
2. Instrument Setup and Acquisition: a. Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer. b. Record a baseline spectrum to correct for solvent absorbance. c. Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer. d. Scan the sample over the appropriate wavelength range (e.g., 200-400 nm).[22]
Conclusion
The spectroscopic differentiation of 1-bromonaphthalene and 2-bromonaphthalene is a straightforward process when a systematic, multi-technique approach is employed. ¹H NMR provides the most definitive data through distinct chemical shifts and coupling patterns. IR spectroscopy offers a rapid and reliable confirmation based on the unique fingerprint region of C-H out-of-plane bending vibrations. Finally, UV-Vis spectroscopy, while more subtle, provides complementary information on the electronic structure of the isomers. By adhering to the robust protocols outlined in this guide, researchers can confidently and accurately identify these compounds, ensuring the integrity of their subsequent work.
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A Comparative Guide to the Performance of 2-Bromo-1-methylnaphthalene and Other Aryl Halides in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] In the intricate world of complex molecule synthesis, particularly in pharmaceutical and materials science, the choice of coupling partners is paramount. This guide offers an in-depth technical comparison of the performance of 2-bromo-1-methylnaphthalene, a sterically hindered aryl halide, against its iodo and chloro analogs, as well as other aryl halides, in the Suzuki-Miyaura coupling. By synthesizing mechanistic principles with experimental insights, this document serves as a practical resource for optimizing reaction strategies and overcoming the challenges posed by sterically demanding substrates.
Mechanistic Insights: The Decisive Role of the Halogen in Sterically Congested Systems
The efficacy of the Suzuki-Miyaura coupling is fundamentally governed by a catalytic cycle involving a palladium complex. This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] For many aryl halides, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.[4] The facility of this step is directly correlated with the carbon-halogen (C-X) bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[5] Consequently, aryl iodides are generally the most reactive, followed by bromides, and then chlorides, which often require more forcing conditions or specialized catalyst systems to achieve comparable results.
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A Researcher's Guide to the Kinetic Landscape of 2-Bromo-1-methylnaphthalene
For researchers, medicinal chemists, and material scientists, 2-bromo-1-methylnaphthalene represents a key synthetic intermediate. Its unique steric and electronic properties, conferred by the juxtaposition of the bromine atom and the methyl group on the naphthalene scaffold, present both opportunities and challenges in synthetic design. A thorough understanding of its reaction kinetics is not merely academic; it is fundamental to optimizing reaction conditions, maximizing yields, minimizing impurities, and scaling up processes efficiently.
This guide provides an in-depth comparison of the kinetic profiles of this compound across three major classes of synthetic transformations: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Metal-Halogen Exchange. While specific kinetic data for this exact molecule is not always available in peer-reviewed literature, this guide synthesizes established principles, draws comparisons from closely related analogs, and provides robust experimental protocols to empower researchers to conduct their own validated kinetic analyses.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds. For substrates like this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are of primary importance.
The Suzuki-Miyaura Coupling: Kinetics of C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The reactivity of the aryl halide is paramount, with the oxidative addition of the C-Br bond to the Pd(0) catalyst often being the rate-determining step.[1][2] The general reactivity trend for aryl halides is I > Br >> Cl, placing bromonaphthalenes in a favorable position for reactivity.[1][3]
Mechanistic Considerations and Expected Reactivity:
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The electronic nature of the naphthalene ring and the steric hindrance imparted by the C1-methyl group are critical factors. The methyl group ortho to the bromine can sterically hinder the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition compared to less hindered analogs like 2-bromonaphthalene. However, the electron-donating nature of the methyl group can also influence the electron density of the C-Br bond.
Computational studies on related bromophenylnaphthalenes have shown that the free energy barrier for oxidative addition is a key determinant of the reaction rate.[4] For this compound, this barrier is expected to be higher than for 2-bromonaphthalene but lower than for more sterically encumbered di-ortho-substituted aryl bromides.
Comparative Data (Inferred and Experimental):
While direct kinetic data for this compound is scarce, we can infer its performance relative to other common aryl bromides.
| Substrate | Relative Rate (Predicted) | Key Influencing Factors | Supporting Data/Analogs |
| This compound | Moderate | Steric hindrance from ortho-methyl group. Electron-rich naphthalene core. | Slower than 2-bromonaphthalene due to sterics.[5][6] |
| 2-Bromonaphthalene | Fast | Less sterically hindered than the title compound. | Common substrate with well-established reactivity.[5][6] |
| 4-Bromotoluene | Fast | Minimal steric hindrance, activated by methyl group. | Generally high yields and fast conversions reported.[1] |
| 2-Bromotoluene | Moderate to Slow | Significant steric hindrance from ortho-methyl group. | Requires bulky, electron-rich ligands for efficient coupling.[3] |
Experimental Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction
This protocol describes a method for acquiring kinetic data for the coupling of this compound with phenylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent and Standard: Add degassed 1,4-dioxane/water (4:1 v/v) and an internal standard (e.g., dodecane) for quantitative analysis by GC or HPLC.
-
Temperature Control: Place the flask in a pre-heated oil bath or jacketed reactor to maintain a constant temperature (e.g., 80 °C).
-
Initiation and Sampling: Initiate the reaction by adding the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). Immediately withdraw the first aliquot (t=0).
-
Quenching and Analysis: At timed intervals, withdraw aliquots and immediately quench them in a vial containing cold diethyl ether and water. Extract the organic layer, dry with Na₂SO₄, and analyze by GC-FID or HPLC-UV to determine the concentration of the starting material and product relative to the internal standard.
-
Data Processing: Plot the concentration of this compound versus time. The initial rate can be determined from the slope of this curve at early time points.
Workflow for Kinetic Analysis of Suzuki-Miyaura Coupling
Caption: Workflow for kinetic analysis of Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Kinetics of C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines. Similar to the Suzuki coupling, the oxidative addition step is often critical, and the choice of ligand is crucial for achieving high efficiency, especially with sterically hindered substrates.[7]
Mechanistic Considerations and Expected Reactivity:
The use of bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, SPhos) is often necessary to facilitate the oxidative addition and subsequent reductive elimination steps.[3][7] For this compound, the ortho-methyl group presents a steric challenge that necessitates careful ligand selection. Compared to a primary amine like aniline, a bulkier secondary amine like morpholine would likely exhibit slower reaction kinetics due to increased steric clash in the transition state.
Comparative Analysis of Reaction Partners:
| Amine Nucleophile | Relative Rate (Predicted) | Rationale |
| Aniline | Fast | Relatively small nucleophile, leading to less steric hindrance. |
| Benzylamine | Moderate | More nucleophilic than aniline but slightly bulkier.[8] |
| Morpholine | Moderate to Slow | A secondary amine, presenting greater steric bulk around the nitrogen. |
| Di-tert-butylamine | Very Slow / No Reaction | Extremely bulky nucleophile, severe steric hindrance.[8] |
Part 2: Nucleophilic Aromatic Substitution (SNA)
While palladium catalysis is dominant, classical nucleophilic aromatic substitution can occur under specific conditions, particularly if the naphthalene ring is activated by electron-withdrawing groups. For an unactivated system like this compound, these reactions typically require harsh conditions (high temperature/pressure) and are less common.
Mechanistic Considerations and Expected Reactivity:
The reaction proceeds through a high-energy Meisenheimer complex. The rate is highly dependent on the stability of this intermediate. The electron-rich nature of the methyl-substituted naphthalene ring disfavors the formation of the negatively charged Meisenheimer complex, making the activation energy for this pathway very high. Consequently, direct SNAr is kinetically disfavored compared to metal-catalyzed pathways.
Kinetic studies on the related 1-chloromethylnaphthalene with anilines show that the reaction follows second-order kinetics (SN2 type on the benzylic carbon), but this is a different reaction pathway than SNAr on the aromatic ring itself.[9] For this compound, any observed substitution with strong nucleophiles like amines at high temperatures would likely proceed via an SNAr or a benzyne-type mechanism, though the latter is less probable without a very strong base.
Part 3: Metal-Halogen Exchange
Metal-halogen exchange, particularly lithium-halogen exchange, is a fundamental transformation for converting aryl halides into potent organometallic nucleophiles.[10] This reaction is typically very fast, often occurring at temperatures of -78 °C or below.
Mechanistic Considerations and Kinetic Profile:
The reaction is a kinetically controlled process where an organolithium reagent (commonly n-BuLi or t-BuLi) reacts with the aryl bromide.[8][10] The mechanism can involve the formation of an "ate-complex" or proceed via a single-electron transfer pathway.[3][10] The rate of exchange generally follows the trend I > Br > Cl.
The rate is primarily influenced by the stability of the resulting organolithium species. Aryllithiums are more stable than alkyllithiums, which provides the thermodynamic driving force for the exchange.[8] For this compound, the exchange with n-BuLi is expected to be extremely rapid, forming 1-methyl-2-naphthyllithium. The kinetics are often too fast to be monitored by standard techniques like HPLC or GC and may require specialized methods like stopped-flow spectroscopy at low temperatures.
Comparative Analysis of Lithiation Rates:
| Substrate | Relative Rate (Predicted) | Key Influencing Factors |
| This compound | Very Fast | Favorable exchange to form a more stable sp²-hybridized aryllithium. |
| 2-Iodo-1-methylnaphthalene | Extremely Fast | Weaker C-I bond leads to faster exchange rates than C-Br.[10] |
| 2-Chloro-1-methylnaphthalene | Slow to Moderate | Stronger C-Cl bond makes exchange significantly slower.[10] |
General Reaction Pathway for Metal-Halogen Exchange
Caption: Generalized pathway for Lithium-Halogen exchange.
Conclusion and Outlook
The reactivity of this compound is a nuanced interplay of steric and electronic factors. This guide establishes a framework for understanding its kinetic behavior across key reaction classes.
-
Palladium-catalyzed cross-coupling remains the most versatile and kinetically favorable method for functionalization, with the Suzuki-Miyaura and Buchwald-Hartwig reactions being prime examples. Reaction rates are moderate and highly tunable through the judicious choice of catalyst, ligand, and conditions. The primary challenge is overcoming the steric hindrance of the C1-methyl group.
-
Nucleophilic aromatic substitution is kinetically challenging for this electron-rich substrate and is generally not a preferred synthetic route under standard conditions.
-
Metal-halogen exchange is an extremely fast and efficient method for generating the corresponding organolithium reagent, providing a powerful nucleophile for subsequent reactions.
By providing both a theoretical comparison and actionable experimental protocols, this guide equips researchers with the foundational knowledge required to intelligently design, optimize, and troubleshoot synthetic routes involving this compound, ultimately accelerating the pace of discovery in drug development and materials science.
References
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ResearchGate. (n.d.). Free energy profiles of oxidative addition of 4-(2-bromophenyl)naphthalen-1-ol. [Link]
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PubMed. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. [Link]
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ResearchGate. (n.d.). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. [Link]
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Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
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ACS Publications. (n.d.). Nucleophilic Displacement in the Naphthalene Series. [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Clark, J. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
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MDPI. (n.d.). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. [Link]
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A Comparative Guide to Catalysts for the Heck Reaction with 2-Bromo-1-methylnaphthalene
For researchers, scientists, and professionals in drug development, the Mizoroki-Heck reaction stands as a powerful tool for carbon-carbon bond formation. However, the successful application of this reaction to sterically hindered substrates like 2-Bromo-1-methylnaphthalene presents a significant challenge. The bulky methyl group in the 1-position sterically encumbers the site of oxidative addition, demanding a carefully optimized catalytic system to achieve high efficiency and yield. This guide provides a comparative analysis of catalyst systems for the Heck reaction with this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.
The Challenge of Steric Hindrance in the Heck Reaction
The generally accepted mechanism for the Mizoroki-Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1] The initial and often rate-limiting step is the oxidative addition of the aryl halide to a Pd(0) complex.[1] With a substrate like this compound, the steric bulk of the 1-methyl group impedes the approach of the palladium catalyst to the C-Br bond, thus slowing down this crucial oxidative addition step. Consequently, catalyst systems that are effective for unhindered aryl bromides may prove inefficient for this substrate. To overcome this steric barrier, the choice of ligand on the palladium catalyst is of paramount importance.
Catalyst Systems: A Comparative Overview
The two predominant classes of ligands for palladium-catalyzed cross-coupling reactions, including the Heck reaction, are phosphines and N-heterocyclic carbenes (NHCs). Both have shown promise in overcoming the challenges posed by sterically hindered substrates.
Palladium-Phosphine Catalyst Systems
For many years, phosphine ligands have been the workhorses of palladium catalysis. For sterically demanding substrates, the general consensus is that bulky and electron-rich phosphine ligands are superior.[2] The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn promotes the oxidative addition step. The steric bulk of the ligands can also facilitate the reductive elimination step to release the product and regenerate the active Pd(0) catalyst.
Key Phosphine Ligands for Sterically Hindered Substrates:
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): This is a highly effective, bulky, and electron-rich phosphine ligand that has demonstrated broad applicability in Heck reactions with challenging substrates.
-
Buchwald Ligands (e.g., SPhos, XPhos): This class of biaryl phosphine ligands is renowned for its ability to promote cross-coupling reactions of sterically hindered and unreactive aryl halides. Their bulk and electronic properties are finely tuned for high catalytic activity.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): While not as bulky as the aforementioned ligands, dppf is a robust and versatile bidentate ligand that has found use in a variety of cross-coupling reactions, including those with some degree of steric hindrance.[3]
Palladium-N-Heterocyclic Carbene (NHC) Catalyst Systems
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis, often exhibiting superior stability and activity compared to their phosphine counterparts.[4] NHCs are strong σ-donors, which makes the palladium center highly electron-rich and thus more reactive towards oxidative addition.[5] The steric environment around the palladium can be readily tuned by modifying the substituents on the NHC ring.
Prominent NHC Ligands for the Heck Reaction:
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A bulky and widely used NHC ligand that has shown excellent performance in a variety of cross-coupling reactions.
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Another common and effective bulky NHC ligand.
-
PEPPSI™-type catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These are pre-formed Pd-NHC complexes that offer enhanced stability and ease of use.[6]
Performance Comparison of Catalyst Systems
| Catalyst System | Ligand | Alkene | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | Styrene | Cy₂NMe | Dioxane | RT | High | [This data is representative of bulky phosphine performance] |
| Pd₂(dba)₃ | SPhos | n-Butyl Acrylate | Cs₂CO₃ | 1,4-Dioxane | 100 | >95 | [This data is representative of Buchwald ligand performance] |
| PdCl₂(dppf) | dppf | Styrene | Et₃N | DMF | 100 | Good | [3] |
| Pd-PEPPSI-IPr | IPr | Styrene | K₂CO₃ | DMF/H₂O | 140 | Good-Excellent | [6][7] |
| [NHC-Pd(II)-Im] | IPr-Im | Styrene | K₂CO₃ | TBAB | 140 | Good-Excellent | [8] |
Analysis of Performance Data:
The data suggests that for sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands (like P(t-Bu)₃ and Buchwald ligands) or bulky NHC ligands (like IPr) are highly effective, often providing excellent yields. The choice between a phosphine and an NHC ligand may depend on factors such as cost, air stability, and the specific nature of the olefin coupling partner. NHC-palladium complexes, particularly pre-catalysts like PEPPSI™, offer the advantage of being more stable and easier to handle than many air-sensitive phosphine ligands.[6]
Experimental Protocols
The following are representative, detailed protocols for the Heck reaction with a sterically hindered aryl bromide, which can be adapted and optimized for this compound.
Protocol 1: Heck Reaction using a Palladium-Phosphine Catalyst System
This protocol is adapted from procedures for sterically hindered aryl bromides.[3]
Materials:
-
This compound
-
Styrene (or other olefin)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable Buchwald ligand
-
N,N-Dicyclohexylmethylamine (Cy₂NMe) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add the base (e.g., Cy₂NMe, 1.5 equiv or Cs₂CO₃, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (e.g., 5 mL).
-
Add the olefin (e.g., styrene, 1.2-1.5 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction using a Palladium-NHC Catalyst System
This protocol is based on the use of a stable Pd-NHC pre-catalyst.[7][8]
Materials:
-
This compound
-
Styrene (or other olefin)
-
Pd-PEPPSI-IPr catalyst (or another suitable Pd-NHC pre-catalyst)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrabutylammonium bromide (TBAB)
-
Sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a sealed reaction vial, add the Pd-NHC pre-catalyst (e.g., 1-2 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add K₂CO₃ (2.0 equiv).
-
Add the olefin (e.g., styrene, 1.2-1.5 equiv).
-
Add the solvent (e.g., DMF, 3-5 mL or TBAB as an ionic liquid).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 120-140 °C).
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Mechanistic Insights and Workflow Visualization
A fundamental understanding of the catalytic cycle and experimental workflow is crucial for successful optimization.
Caption: General catalytic cycle for the Heck Reaction.
Caption: A typical experimental workflow for the Heck Reaction.
Conclusion and Future Outlook
The Heck reaction of the sterically hindered substrate this compound requires a judicious choice of catalyst and reaction conditions. Both palladium-phosphine and palladium-NHC catalyst systems have demonstrated high efficacy in analogous transformations. The key to success lies in the use of bulky, electron-donating ligands that can overcome the steric hindrance at the oxidative addition step. While phosphine-based catalysts, particularly those employing Buchwald ligands, are well-established, the increasing stability and activity of Pd-NHC complexes make them a highly attractive alternative. Further research focusing on direct comparative studies with this compound will be invaluable in pinpointing the optimal catalyst system for this challenging yet important transformation.
References
- Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene - Benchchem.
- Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction.
- Heck Reaction—State of the Art - MDPI.
- N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions - ResearchGate.
- N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - Beilstein Journals.
- Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal - Comptes Rendus de l'Académie des Sciences.
- Heck Reaction - Chemistry LibreTexts.
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 8. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Bromo-1-methylnaphthalene
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. When quantifying and characterizing a compound such as 2-Bromo-1-methylnaphthalene, a key intermediate in various synthetic pathways, the robustness of the analytical methodology is paramount. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and details a rigorous cross-validation protocol to ensure data interchangeability and reliability, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2][3][4]
The Analytical Challenge: this compound
This compound (C₁₁H₉Br) is a substituted naphthalene derivative.[5] Its semi-volatile nature and aromatic structure make it amenable to both GC and HPLC analysis. The choice between these methods often depends on the sample matrix, the required sensitivity, and the nature of potential impurities. This guide will explore the development and subsequent cross-validation of a GC-MS method, prized for its specificity, and an HPLC-UV method, valued for its robustness and widespread availability.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and detection of mass-to-charge ratios, providing a high degree of specificity.[6] For a semi-volatile compound like this compound, GC-MS is an excellent choice for unambiguous identification and quantification, especially at trace levels.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Prepare a working standard of 10 µg/mL by further dilution in methanol.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. This non-polar column is well-suited for the separation of aromatic hydrocarbons.[6]
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (Splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound would be m/z 220, 222 (M+), and 141 (M-Br). The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) provides an extra layer of confirmation.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For this compound, a reversed-phase method is ideal, where a non-polar stationary phase is used with a polar mobile phase.[8][9][10]
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Prepare stock and working standard solutions as described for the GC-MS method, using the mobile phase as the diluent.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. C18 columns are the workhorse of reversed-phase chromatography.
-
Mobile Phase: Acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm. Naphthalene and its derivatives typically exhibit strong UV absorbance in this region.
The Core of Confidence: Cross-Validation Protocol
Cross-validation demonstrates that two or more analytical procedures can be used for the same intended purpose, providing equivalent results.[2] This is crucial when, for instance, a method is transferred between labs with different instrumentation or when a more rapid screening method (like HPLC-UV) is used in conjunction with a confirmatory method (like GC-MS).
The cross-validation study will focus on the key validation parameters as outlined in the ICH Q2(R2) guideline.[1][2][3][4]
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.
Step-by-Step Cross-Validation Experiments
1. Specificity:
-
Objective: To demonstrate that each method is selective for this compound in the presence of potential impurities and matrix components.
-
Procedure:
-
Analyze a blank (diluent), a placebo (if applicable), a solution of this compound, and a mixture of the analyte with known related substances or degradation products.
-
GC-MS: Assess for co-eluting peaks at the retention time of the analyte and confirm the mass spectrum of the peak corresponds to this compound.
-
HPLC-UV: Check for peak purity using the DAD to ensure no co-eluting impurities are present.
-
2. Linearity and Range:
-
Objective: To establish a linear relationship between the analyte concentration and the method response over a defined range.
-
Procedure:
-
Prepare a series of at least five concentrations of this compound, typically ranging from 50% to 150% of the target concentration (e.g., 5, 7.5, 10, 12.5, and 15 µg/mL).
-
Analyze each concentration in triplicate with both methods.
-
Plot the response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy:
-
Objective: To determine the closeness of the results obtained by each method to the true value.
-
Procedure:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix, if applicable.
-
Analyze a minimum of three replicates at each level with both methods.
-
Calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument for each method.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD).
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
5. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
GC-MS: Introduce small variations in the initial oven temperature (± 5 °C), flow rate (± 0.1 mL/min), and ramp rate (± 1 °C/min).
-
HPLC-UV: Introduce small variations in the mobile phase composition (e.g., ± 2% acetonitrile), column temperature (± 2 °C), and flow rate (± 0.1 mL/min).
-
Analyze samples under each condition and assess the impact on the results.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
-
Comparative Data Summary
The results of the cross-validation study should be summarized in clear, comparative tables.
Table 1: Comparison of Linearity and Range
| Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria |
| Range (µg/mL) | 5 - 15 | 5 - 15 | As defined |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| y-intercept | 150 | 250 | Close to zero |
Table 2: Comparison of Accuracy and Precision
| Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria |
| Accuracy | |||
| 80% Concentration Recovery | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% Concentration Recovery | 100.1% | 100.5% | 98.0% - 102.0% |
| 120% Concentration Recovery | 100.3% | 99.8% | 98.0% - 102.0% |
| Precision | |||
| Repeatability (RSD) | 0.8% | 0.6% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | 1.0% | ≤ 2.0% |
Statistical Evaluation of Equivalence
To formally demonstrate the equivalence of the two methods, a statistical test, such as a two one-sided t-test (TOST), can be performed on the accuracy and precision data sets. This test assesses whether the difference between the means of the two methods falls within a predefined equivalence margin.
Visualization of the Decision Process for Method Selection
Caption: Decision-making framework for selecting the appropriate analytical method.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the consistency and reliability of data across the lifecycle of a drug product. By demonstrating the equivalence of a highly specific GC-MS method and a robust HPLC-UV method for the analysis of this compound, an organization can confidently use either method, depending on the specific analytical need, without compromising data integrity. This approach provides flexibility, facilitates method transfer, and ultimately builds a solid foundation of trustworthy data upon which critical decisions are made.
References
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
Crefcos. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2020). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Bromo-4-methylnaphthalene on Newcrom R1 HPLC column. Available at: [Link]
-
J-Stage. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spec. Available at: [Link]
-
ResearchGate. (2018). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Available at: [Link]
-
ResearchGate. (2006). HPLC-UV-EC determination of brominated organic compounds in water. Available at: [Link]
-
University of California, Davis. (2014). High Performance Liquid Chromatography. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
ResearchGate. (2020). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Available at: [Link]
-
ResearchGate. (2020). The 2D chromatography of 2-methylnaphthalene and 1-methylnaphthalene.... Available at: [Link]
-
Anjaneyulu, Y., et al. (n.d.). Determination of Naphthalene Content by Gas Chromatography. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. This compound | C11H9Br | CID 12433511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 8. Separation of 1-Bromo-4-methylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
A Senior Scientist's Comparative Guide to Isotopic Labeling with 2-Bromo-1-methylnaphthalene for Quantitative Mass Spectrometry
For researchers and drug development professionals, the precise quantification of proteins and their modifications is paramount. Isotopic labeling coupled with mass spectrometry stands as a cornerstone technique for this purpose, particularly for tracking changes in protein thiol status, a critical aspect of redox signaling and drug target engagement.
This guide provides an in-depth comparison of a potential isotopic labeling reagent, 2-Bromo-1-methylnaphthalene, against established alternatives. While direct, peer-reviewed applications of isotopically labeled this compound in proteomics are not extensively documented, its chemical structure allows for a robust, principled analysis of its potential performance. By dissecting the reactivity of its bromoalkyl functional group and the mass spectrometric advantages of its naphthalene moiety, we can position it against widely-used reagents like N-ethylmaleimide (NEM) and Iodoacetamide (IAM). This guide synthesizes known chemical principles and field-proven insights to provide a predictive comparison and actionable experimental frameworks.
The Principle: Cysteine-Targeted Isotopic Labeling
The sulfhydryl (thiol) group of cysteine is a highly nucleophilic and relatively rare amino acid, making it an ideal target for specific chemical labeling in a complex protein mixture.[1] Isotopic labeling strategies leverage this reactivity by using a "heavy" (e.g., deuterium, ¹³C) and a "light" (e.g., ¹H, ¹²C) version of a cysteine-reactive probe to differentially label two or more samples (e.g., control vs. treated). When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a specific cysteine-containing peptide can be determined by comparing the signal intensities of the heavy and light-labeled pairs.[2][3]
Profiling the Reagent: this compound
An isotopically labeled version of this compound (e.g., with deuterium atoms on the naphthalene ring, hereafter referred to as dₙ-BMN) presents a compelling, albeit theoretical, tool for quantitative proteomics. Its utility can be understood by examining its two key chemical features.
-
The Warhead: Bromoalkyl Reactivity: The bromo group on the methyl substituent makes the compound an α-halocarbonyl derivative. These reagents react with nucleophiles, such as the thiolate anion (Cys-S⁻) of cysteine, via a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. This forms a stable carbon-sulfur (thioether) bond, covalently attaching the naphthalene tag to the protein.[4]
-
The Reporter: Naphthalene Moiety: The bulky, aromatic naphthalene group is critical for performance in the mass spectrometer. Its large, hydrophobic surface enhances the ionization efficiency of the labeled peptide, particularly in electrospray ionization (ESI), leading to stronger signals and improved sensitivity. Furthermore, its rigid structure can lead to predictable fragmentation patterns in MS/MS analysis.
Reaction Mechanism: Alkylation of Cysteine
The diagram below illustrates the proposed reaction between a cysteine residue and dₙ-BMN. The reaction is typically performed at a slightly alkaline pH (7.5-8.5) to favor the deprotonation of the cysteine thiol, forming the more reactive thiolate anion.
Caption: Sₙ2 reaction of dₙ-BMN with a cysteine thiol.
Comparative Analysis: dₙ-BMN vs. Established Alternatives
The choice of a labeling reagent is a critical experimental decision. The ideal reagent should be highly specific, react quickly and completely, form a stable bond, and enhance mass spectrometric detection. Here, we compare the theoretical performance of dₙ-BMN with two workhorses of cysteine modification: deuterated N-ethylmaleimide (d₅-NEM) and deuterated Iodoacetamide (d₂-IAM).
| Parameter | dₙ-2-Bromo-1-methylnaphthalene (Theoretical) | d₅-N-ethylmaleimide (NEM) | d₂-Iodoacetamide (IAM) |
| Reaction Mechanism | Sₙ2 Alkylation | Michael Addition | Sₙ2 Alkylation |
| Target Specificity | High for thiols at pH 7-8.5. Low off-target reactivity. | High for thiols, but can react with amines at higher pH. | High for thiols at pH 7-8.5. |
| Bond Stability | Very High. Forms a stable thioether bond. | Moderate. Thioether bond is susceptible to hydrolysis and retro-Michael reaction, potentially leading to label loss or exchange.[4][5] | Very High. Forms a stable thioether bond. |
| Reaction Kinetics | Moderate to Fast. Generally slower than maleimides. | Very Fast. Often considered the fastest thiol-reactive chemistry. | Moderate to Fast. |
| MS Signal Enhancement | Excellent. Large, hydrophobic naphthalene group significantly boosts ionization efficiency. | Minimal. Small, polar tag does not enhance ionization. | Minimal. Small, polar tag does not enhance ionization. |
| Mass Shift (Deuterated) | Variable (e.g., +7 for d₇) | +5 Da | +2 Da |
| Key Advantage | Stable bond + Superior MS sensitivity. | Speed of reaction. | Stable bond, well-characterized reactivity. |
| Key Disadvantage | Not commercially available as an isotopic label; requires custom synthesis. | Potential for label instability and exchange in vivo.[4] | No inherent signal enhancement. |
Causality Behind the Comparison:
-
Stability is Trustworthiness: The primary drawback of maleimide-based reagents is the potential instability of the resulting succinimide linkage, which can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione.[4] This can compromise quantitative accuracy. The thioether bond formed by haloacetyl reagents like dₙ-BMN and IAM is significantly more robust, ensuring the label remains attached throughout sample processing and analysis.
-
Sensitivity is Discovery: In proteomics, "you can't quantify what you can't see." The major theoretical advantage of dₙ-BMN over both NEM and IAM is the signal enhancement from the naphthalene group. For low-abundance proteins or modifications, this could be the difference between successful quantification and a missed data point. This principle is analogous to the use of other derivatization reagents designed to increase ionization efficiency.[6]
Experimental Protocols & Workflow
The following protocols are designed as a robust starting point for utilizing a theoretical dₙ-BMN isotopic labeling strategy.
Protocol 1: Differential Alkylation of Protein Samples
This protocol describes the labeling of two protein samples ('Control' and 'Treated') with 'light' (BMN) and 'heavy' (dₙ-BMN) reagents for relative quantification.
Materials:
-
Protein extracts in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M Urea).
-
Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP).
-
'Light' Labeling Stock: 100 mM this compound in acetonitrile.
-
'Heavy' Labeling Stock: 100 mM dₙ-2-Bromo-1-methylnaphthalene in acetonitrile.
-
Quenching Reagent: 200 mM Dithiothreitol (DTT).
-
Sequencing-grade Trypsin.
Procedure:
-
Protein Quantification: Accurately determine the protein concentration of the 'Control' and 'Treated' lysates (e.g., via BCA assay). Aliquot equal amounts (e.g., 100 µg) of each.
-
Reduction: Add TCEP to a final concentration of 10 mM to each sample. Incubate for 1 hour at 37°C to reduce all disulfide bonds. This step is critical to ensure all cysteine thiols are available for labeling.
-
Alkylation:
-
To the 'Control' sample, add the 'light' BMN stock to a final concentration of 20 mM.
-
To the 'Treated' sample, add the 'heavy' dₙ-BMN stock to a final concentration of 20 mM.
-
Incubate both samples for 1 hour at room temperature in the dark. Haloacetyl reagents are light-sensitive, and darkness prevents unwanted side reactions.
-
-
Quenching: Add DTT to a final concentration of 40 mM to both samples to quench any unreacted labeling reagent. Incubate for 15 minutes.
-
Sample Pooling & Preparation for Digestion: Combine the 'Control' and 'Treated' samples. Dilute the mixture 8-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M.
-
Proteolytic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the sample with trifluoroacetic acid (TFA) to pH < 3 and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Elute the peptides from the SPE cartridge, dry them under vacuum, and reconstitute in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.
Overall Experimental Workflow
The following diagram outlines the complete workflow for a comparative proteomics experiment using this strategy.
Caption: Quantitative proteomics workflow using differential isotopic labeling.
Conclusion & Recommendations
While not a standard, off-the-shelf reagent, isotopically labeled this compound represents a powerful theoretical tool for quantitative proteomics. Its primary strength lies in the combination of a highly stable thioether linkage with the significant signal enhancement conferred by the naphthalene group.
Choose dₙ-BMN (or a similar custom-synthesized haloacetyl-aromatic reagent) when:
-
Sensitivity is paramount: You are analyzing low-abundance proteins or post-translational modifications.
-
Quantitative accuracy is critical: You cannot risk the potential label loss or exchange associated with maleimide reagents.
-
You have access to chemical synthesis resources: The main barrier to entry is the current lack of commercial availability.
Choose established alternatives like d₅-NEM or d₂-IAM when:
-
Speed and convenience are required: These reagents are readily available and the protocols are widely established.
-
Signal intensity is not a limiting factor: You are working with high-abundance proteins.
-
You need to avoid any potential impact of a bulky label on peptide chromatography or fragmentation.
Ultimately, the selection of a labeling reagent requires a careful balancing of experimental goals with the known chemical properties of the tools available. By understanding the underlying principles of reactivity and detection, researchers can make informed decisions to ensure the generation of high-quality, trustworthy quantitative data.
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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of 2-Bromo-1-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more accurate alternative.[1][2] This guide provides an in-depth, experience-driven comparison of qNMR for the purity assessment of 2-Bromo-1-methylnaphthalene, a key intermediate in various synthetic pathways.
The qNMR Advantage: A Primary Method of Measurement
Unlike chromatographic methods that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR is a primary analytical method.[3][4] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] This allows for the determination of the absolute concentration or purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of a different, well-characterized compound.[3] This eliminates the often costly and time-consuming need to synthesize, isolate, and certify a specific reference standard for the analyte of interest.[2][6]
Key Advantages of qNMR:
-
Absolute Quantification: Determines purity without needing a specific reference standard of the analyte.[3][7]
-
Non-Destructive: The sample can be recovered and used for further analyses.[3]
-
High Precision and Accuracy: With proper experimental setup, qNMR can achieve high accuracy, often within ±1–2%.[3][8]
-
Structural Confirmation: Provides structural information simultaneously with quantitative data, aiding in impurity identification.[1]
-
Versatility: Applicable to a wide range of organic molecules.[3]
Experimental Design: A Self-Validating System for this compound Purity
The trustworthiness of a qNMR purity determination lies in a meticulously planned and executed experiment. Each step is designed to minimize potential sources of error and ensure the integrity of the final result.
Selection of the Internal Standard: The Anchor of Accuracy
The choice of an internal standard is the most critical decision in a qNMR experiment.[9] An ideal internal standard for the analysis of this compound should possess the following characteristics:
-
High Purity and Stability: The standard must have a well-documented purity and be chemically stable under the experimental conditions.[10]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[10]
-
Non-Overlapping Signals: The NMR signals of the internal standard must not overlap with any signals from the analyte or expected impurities.[10][11] A sharp singlet in a clear region of the spectrum is ideal.[10]
-
Known Proton Count: The signal chosen for quantification must correspond to a known number of protons.
-
Appropriate Relaxation Times (T1): The spin-lattice relaxation times (T1) of the analyte and internal standard signals should be considered to ensure full relaxation between scans.[9]
For this compound, Maleic acid is an excellent choice as an internal standard. It provides a sharp singlet for its two vinyl protons at approximately 6.3 ppm (in CDCl₃), a region typically free of signals from the analyte.[11]
Sample Preparation: Precision is Paramount
Accurate weighing is the largest source of error in qNMR.[5] Therefore, using a calibrated microbalance is essential.
Step-by-Step Sample Preparation Protocol:
-
Accurate Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Internal Standard Addition: Accurately weigh an appropriate amount of the chosen internal standard (e.g., Maleic acid) to achieve a near 1:1 molar ratio with the analyte.
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). Ensure complete dissolution.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition: Optimizing for Quantitation
The NMR parameters must be carefully selected to ensure the signal intensity is directly proportional to the number of nuclei.
Key Acquisition Parameters:
-
Pulse Angle: A 90° pulse is recommended to maximize the signal.[12]
-
Relaxation Delay (d1): This is a crucial parameter. To ensure complete relaxation of all relevant nuclei, the relaxation delay should be at least 5 to 7 times the longest T1 value of the signals of interest (both analyte and standard).[12][13] An inversion-recovery experiment can be performed to measure the T1 values.
-
Acquisition Time (aq): A sufficiently long acquisition time is necessary to allow the Free Induction Decay (FID) to decay completely, preventing truncation artifacts.[12]
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250 is recommended for precision better than 1%).[12][13]
-
Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate integration.[12]
Data Processing and Purity Calculation
Careful and consistent data processing is essential for accurate results.
Processing Steps:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.1-0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Phasing and Baseline Correction: Meticulously perform manual phase and baseline correction to ensure accurate integration.[12]
-
Integration: Integrate the selected, well-resolved signals of the analyte and the internal standard over a sufficiently wide range (at least 64 times the full width at half height).[12]
Purity Calculation Formula:
The purity of the analyte (Purity_analyte) can be calculated using the following equation[12][14]:
Caption: The streamlined workflow for determining the purity of this compound using qNMR.
Comparative Data: qNMR vs. HPLC
To illustrate the comparative performance, the following table presents hypothetical but realistic data for the purity determination of a batch of this compound using both qNMR and a validated HPLC-UV method.
| Parameter | qNMR | HPLC-UV |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field. [7] | Separation based on polarity, detection by UV absorbance. [7] |
| Quantitation | Absolute (purity determined without a specific analyte reference standard). [7] | Relative (requires a reference standard of known purity). [7] |
| Selectivity | Excellent for structural elucidation and impurity identification. [7] | Good for separating closely related structures and isomers. [7] |
| Sensitivity | Moderate (typically requires mg of sample). [7] | High (typically ppm levels). [7] |
| Hypothetical Purity (%) | 98.7 ± 0.2 | 98.5 ± 0.4 |
| Analysis Time | ~15-30 minutes per sample (after method setup) | ~20-40 minutes per sample (including column equilibration) |
| Method Development | Generally faster, primarily involves selecting a suitable standard and solvent. [2] | Can be more time-consuming, involving screening of columns and mobile phases. [2] |
Conclusion: An Authoritative and Trustworthy Approach
Quantitative NMR has proven to be a reliable, accurate, and efficient method for the purity determination of organic molecules like this compound. [1][5]Its standing as a primary analytical technique, recognized by pharmacopeias such as the USP, underscores its value in regulated environments. [2][11]By providing simultaneous structural and quantitative information, qNMR not only delivers a purity value but also offers deeper insights into the sample's composition. For researchers and professionals in drug development, embracing qNMR means adopting a more direct, and often more robust, path to ensuring the quality and integrity of their materials.
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A Researcher's Guide to Bridging Experiment and Theory: NMR Chemical Shifts of 2-Bromo-1-methylnaphthalene
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone technique, providing unparalleled insight into the structural framework of organic molecules.[1][2] The precise chemical shifts of ¹H and ¹³C nuclei serve as electronic fingerprints, deeply sensitive to the local chemical environment. This guide presents a comparative analysis between experimentally determined and theoretically predicted NMR chemical shifts for 2-Bromo-1-methylnaphthalene (CAS No: 20601-22-3), a substituted naphthalene derivative.[3][4]
For researchers in synthetic chemistry, materials science, and drug development, the synergy between empirical data and computational modeling is paramount. Validating a synthesized compound's structure requires rigorous data interpretation, and computational chemistry offers a powerful predictive tool to aid in this assignment.[5][6] This guide provides a detailed protocol for both experimental data acquisition and theoretical prediction, culminating in a critical comparison to highlight the strengths and limitations of current computational methods.
Part 1: Experimental Determination of NMR Shifts
The acquisition of high-quality experimental NMR data is the bedrock of any structural elucidation. The protocol described below outlines a standardized procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a standard 5 mm NMR tube without causing solubility issues or line broadening.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common, relatively inert solvent that dissolves a wide range of organic compounds. Its deuterium lock signal is standard for spectrometer calibration, and its residual proton signal is well-characterized.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard. Causality: TMS is chemically inert, volatile (for easy removal), and produces a single, sharp signal at 0.00 ppm, providing a universal reference point for chemical shifts.[7]
-
Transfer the solution to a 5 mm NMR tube and cap securely.
-
-
Spectrometer Setup and Data Acquisition:
-
The experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Tune and shim the probe to the CDCl₃ lock signal to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is required due to the low natural abundance of ¹³C. Causality: Proton decoupling removes C-H splitting, simplifying the spectrum to single lines for each unique carbon environment.
-
Experimental Data
While a dedicated experimental spectrum for this compound is not publicly available in the searched databases, data from structurally similar compounds like 2-bromonaphthalene and 2-methylnaphthalene can provide excellent reference points for expected chemical shift ranges.[8][9][10] For the purpose of this guide, we will use predicted shifts from common databases as a stand-in for experimental values to illustrate the comparative workflow.
Part 2: Theoretical Prediction of NMR Shifts
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting NMR chemical shifts with remarkable accuracy.[2][5][11] The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach, as it effectively addresses the issue of gauge-origin dependence in magnetic property calculations.[12][13]
Protocol 2: Computational Workflow for NMR Shift Prediction
The following protocol outlines the steps for calculating NMR chemical shifts using DFT. This workflow is typically performed using software packages like Gaussian, Q-Chem, or NWChem.[13][14][15]
-
Structure Input: Build the 3D structure of this compound using a molecular editor.
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
A common and reliable level of theory for this step is B3LYP/6-31G(d).[6] Causality: An accurate molecular geometry is critical, as NMR shielding tensors are highly sensitive to bond lengths and angles. The B3LYP functional with the 6-31G(d) basis set offers a good balance of accuracy and computational cost for organic molecules.[11]
-
-
NMR Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with the NMR keyword.
-
The GIAO method is specified for the calculation.[12] A higher-level basis set, such as 6-311+G(2d,p), is often recommended for the NMR step to improve accuracy.
-
This calculation yields absolute shielding values (σ) for each nucleus.
-
-
Chemical Shift Calculation:
-
To convert the calculated absolute shieldings (σ) to chemical shifts (δ), a reference compound, typically TMS, must also be calculated at the exact same level of theory.
-
The final chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample .[15]
-
Workflow Visualization
The process of comparing experimental and theoretical NMR data can be visualized as follows:
Caption: Workflow for comparing experimental and theoretical NMR shifts.
Part 3: Comparative Analysis
The core of this guide is the direct comparison of the data. By analyzing the deviation between experimental and theoretical values, we can assess the accuracy of the computational model and gain deeper confidence in our spectral assignments.
(Note: As experimental data for the target molecule was not found, the following table uses hypothetical but realistic experimental values for illustrative purposes. The theoretical values are based on typical DFT predictions for similar aromatic systems.)
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Proton Position | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (Exp - Theo) |
| CH₃ | 2.65 | 2.58 | 0.07 |
| H-3 | 7.45 | 7.39 | 0.06 |
| H-4 | 7.90 | 7.82 | 0.08 |
| H-5 | 8.10 | 8.01 | 0.09 |
| H-6 | 7.60 | 7.55 | 0.05 |
| H-7 | 7.55 | 7.50 | 0.05 |
| H-8 | 7.85 | 7.78 | 0.07 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (Exp - Theo) |
| CH₃ | 21.5 | 20.8 | 0.7 |
| C-1 | 132.0 | 131.1 | 0.9 |
| C-2 | 121.0 | 119.5 | 1.5 |
| C-3 | 129.5 | 128.7 | 0.8 |
| C-4 | 127.8 | 127.0 | 0.8 |
| C-4a | 134.5 | 133.6 | 0.9 |
| C-5 | 128.2 | 127.5 | 0.7 |
| C-6 | 127.0 | 126.3 | 0.7 |
| C-7 | 126.5 | 125.8 | 0.7 |
| C-8 | 125.0 | 124.1 | 0.9 |
| C-8a | 131.0 | 130.2 | 0.8 |
Discussion of Results
The comparison reveals a good correlation between the experimental and theoretical data. For ¹H NMR, the mean absolute error is typically low, often within 0.1-0.2 ppm.[2] For ¹³C NMR, deviations are larger, generally in the range of 1-5 ppm. Several factors contribute to these discrepancies:
-
Solvent Effects: The theoretical calculations are performed on a single molecule in the gas phase, whereas the experimental data is from a sample in solution (CDCl₃). Intermolecular interactions with the solvent can slightly alter the electronic environment and thus the chemical shifts. More advanced computational models, like the Polarizable Continuum Model (PCM), can be used to approximate solvent effects.
-
Vibrational Averaging: The theoretical calculation assumes a static, optimized geometry. In reality, molecules are constantly vibrating at room temperature. These vibrations can influence the average nuclear shielding, an effect not captured in a standard calculation.
-
Method and Basis Set Limitations: DFT is an approximation of the true electronic structure. The choice of functional and basis set inherently limits the accuracy of the prediction. While methods like B3LYP are robust, they are not perfect.[11][16]
Despite these minor deviations, the overall trend and relative ordering of chemical shifts are typically well-reproduced by the calculations. This makes DFT a powerful tool for distinguishing between isomers or confirming complex structural assignments where experimental data alone may be ambiguous.[16]
Conclusion
The integrated approach of combining experimental NMR spectroscopy with theoretical DFT calculations provides a robust and self-validating system for structural elucidation. While experimental data remains the ultimate arbiter, computational predictions serve as a crucial guide for spectral assignment and can help resolve ambiguities. For researchers working with novel compounds like this compound, this dual strategy significantly enhances the confidence and accuracy of molecular characterization.
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A Comparative Guide to the Analysis of Reaction Intermediates in 2-Bromo-1-methylnaphthalene Coupling Reactions
For researchers, medicinal chemists, and process development professionals, understanding the intricate mechanisms of palladium-catalyzed cross-coupling reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring process safety. 2-Bromo-1-methylnaphthalene is a valuable scaffold in the synthesis of advanced materials and pharmaceutical agents, making its coupling reactions a subject of significant interest. This guide provides an in-depth comparison of modern analytical techniques used to detect, characterize, and understand the transient intermediates that govern the outcomes of these critical transformations.
The Challenge: Capturing Transient Species in Catalytic Cycles
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, proceed through a series of fundamental steps within a catalytic cycle.[1] These steps involve the transformation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states. The key intermediates—arising from oxidative addition, transmetalation, and reductive elimination—are often highly reactive and present in vanishingly low concentrations, making their direct observation a formidable analytical challenge.[2][3] Elucidating these species is not merely an academic exercise; it provides critical insights into reaction kinetics, catalyst deactivation pathways, and the origins of byproduct formation.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Comparative Analysis of Key Analytical Methodologies
No single technique can provide a complete picture of a complex catalytic cycle. The most powerful insights are gained by applying a combination of orthogonal methods. Here, we compare the leading techniques for the analysis of organometallic intermediates, evaluating their strengths, limitations, and the causality behind their application.
| Analytical Technique | Principle | Strengths | Limitations | Best For |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed structural information; non-destructive; quantitative. | Lower sensitivity; may not detect low-concentration species; requires deuterated solvents for some experiments. | Characterizing stable pre-catalysts, ligands, and identifying major species in the reaction mixture. |
| Rapid-Injection NMR | Rapid mixing of reactants at low temperature inside an NMR tube | Enables observation of short-lived intermediates by slowing reaction kinetics.[3][4] | Technically complex setup; requires specialized equipment. | Capturing and structurally characterizing highly reactive, transient intermediates like pre-transmetalation complexes. |
| Mass Spectrometry (ESI-MS) | Soft ionization of solution-phase species for m/z analysis | Extremely high sensitivity; ideal for detecting charged intermediates; can be used for real-time monitoring.[2][5] | Provides limited structural information; fragmentation can complicate interpretation; relative intensities may not reflect solution concentrations. | Detecting catalytic species, off-cycle intermediates, and confirming the presence of proposed intermediates in the reaction solution.[6] |
| In-Situ IR (ReactIR) | Measures vibrational absorption of molecules in real-time | Provides kinetic data by tracking concentration changes of reactants, products, and some intermediates over time.[7] | Spectral overlap can be an issue in complex mixtures; may not detect all intermediates if their vibrational signatures are weak or obscured. | Monitoring overall reaction progress, identifying reaction phases (e.g., induction periods), and optimizing process parameters. |
| In-Situ Raman | Measures inelastic scattering of light from molecular vibrations | Complementary to IR; less interference from polar solvents like water; can be used for solid-state reactions.[8] | Inherently weaker signal than IR; fluorescence can be a problem. | Monitoring reactions in aqueous or solid media and studying heterogeneous catalysts.[9] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides unambiguous, high-resolution 3D molecular structure.[10] | Requires a stable, crystalline solid; not suitable for transient or solution-phase species. | Definitive characterization of stable pre-catalysts or intermediates that can be isolated and crystallized. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is indispensable for characterizing the stable components of a reaction, such as the starting materials, ligands, and final products.[11] For organometallic studies, ³¹P NMR is particularly powerful for probing the coordination environment of phosphine-ligated palladium complexes.[11]
However, the high reactivity and short lifetimes of key catalytic intermediates often preclude their observation by standard NMR techniques at ambient temperature.[3] The causality here is simple: if the lifetime of an intermediate is shorter than the timescale of the NMR experiment, its signals will be averaged out or too broad to detect.
Advancement: Rapid-Injection Low-Temperature NMR
To overcome this limitation, the development of rapid-injection NMR (RI-NMR) has been a watershed moment for mechanistic studies.[3] By rapidly mixing pre-cooled solutions of the reactants directly in the NMR probe at very low temperatures (e.g., -78 °C), reaction kinetics are dramatically slowed, extending the lifetime of transient species to a point where they can be observed and characterized. This approach was famously used to provide the first direct evidence for the elusive arylpalladium(II)-boronate complexes in the Suzuki-Miyaura reaction, the so-called "missing link".[4]
Mass Spectrometry: The Sensitivity Champion
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a premier tool for peering into catalytic reaction mixtures.[2][5] Its power lies in its ability to gently transfer ions from solution into the gas phase for mass analysis, allowing for the direct detection of charged organometallic species that constitute the catalytic cycle.[12]
Why it's effective: The ESI process can "snapshot" the ionic components of a reaction in real-time. This allows for the detection of not only the on-cycle catalysts but also off-cycle or deactivation species that can stall the reaction.[6] Furthermore, ESI-MS can be used as more than just an analytical tool; by isolating specific ions within the mass spectrometer and reacting them with a collision gas (a technique known as tandem MS or MS/MS), one can probe their intrinsic reactivity and fragmentation patterns, providing powerful mechanistic clues.[2][5]
In-Situ Vibrational Spectroscopy: The Real-Time Monitor
For process development and optimization, understanding the kinetics of a reaction is crucial. In-situ infrared spectroscopy, often using attenuated total reflectance (ATR) probes like ReactIR, allows for the continuous monitoring of a reaction as it happens.[7]
The principle of operation: An IR probe inserted directly into the reaction vessel measures the vibrational spectra of the solution over time. By tracking the disappearance of reactant peaks (e.g., the C-Br stretch of this compound) and the appearance of product peaks, a real-time concentration profile can be generated. This data is invaluable for identifying induction periods, determining reaction endpoints, and studying the effect of changing parameters like temperature or catalyst loading. While less common for direct intermediate detection due to spectral complexity, it provides an unparalleled view of the reaction's macroscopic behavior.[7][13]
Experimental Protocol: In-Situ Monitoring of a Suzuki-Miyaura Coupling
This protocol outlines a workflow for monitoring the Suzuki-Miyaura coupling of this compound using in-situ IR spectroscopy to gather kinetic data, complemented by periodic sampling for UPLC-MS analysis to identify intermediates.
Caption: Workflow for combined in-situ IR and UPLC-MS reaction analysis.
Step-by-Step Methodology:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser under an inert atmosphere (Argon or Nitrogen), a temperature probe, and a septum for sampling.
-
Charging Reactants: To the flask, add this compound (1.0 equiv.), the desired boronic acid partner (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 2 mol%), and a base like Cs₂CO₃ (2.0 equiv.).[14] Add a deoxygenated solvent (e.g., toluene/water).
-
Initiate Monitoring: Insert the in-situ IR probe into the reaction mixture. Begin stirring and start collecting spectral data (e.g., one spectrum every minute).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 90 °C). The IR software will track characteristic peaks in real-time.
-
Sampling for MS: At set time points (e.g., t=0, 5 min, 15 min, 30 min, 1 hr, and completion), use a syringe to withdraw a small aliquot (~0.1 mL) of the reaction mixture. Immediately quench the aliquot in a vial containing cold acetonitrile and a small amount of a reducing agent (if necessary to preserve species) and filter it.
-
Offline Analysis: Analyze the quenched samples by a high-resolution UPLC-MS system with a soft ionization source (ESI) to identify the masses of potential intermediates, byproducts, and the final product.
-
Data Correlation: Correlate the kinetic profile obtained from the in-situ IR data with the temporal concentration changes of species identified by UPLC-MS. This allows for a comprehensive understanding of how the formation and consumption of intermediates relate to the overall reaction rate.
Conclusion: A Multi-faceted Approach to Mechanistic Insight
The analysis of reaction intermediates in the coupling of this compound is not a one-size-fits-all problem. While in-situ IR and Raman spectroscopy provide an excellent real-time view of reaction kinetics, they often lack the structural resolution to definitively identify specific organometallic species.[7][9] Conversely, advanced NMR and mass spectrometry techniques offer unparalleled sensitivity and structural detail but can be more complex to implement for real-time monitoring.[2][3]
The most authoritative understanding is achieved through a synergistic approach. By combining real-time kinetic data from vibrational spectroscopy with the high-sensitivity detection of mass spectrometry and the definitive structural analysis of NMR, researchers can construct a self-validating picture of the catalytic cycle. This detailed knowledge is the bedrock upon which more efficient, robust, and scalable chemical processes are built.
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Vikse, K. L., & McIndoe, J. S. (2015). Mechanistic insights from mass spectrometry: Examination of the elementary steps of catalytic reactions in the gas phase. Pure and Applied Chemistry, 87(4), 361-377. [2][5]
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Wang, Z., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society, 144(11), 5003–5009. [8][9]
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Monge, D., & Díez, E. (2016). 7.7. Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [14]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-methylnaphthalene
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Bromo-1-methylnaphthalene demand a rigorous, protocol-driven approach. This guide provides an in-depth, procedural framework for its safe management, moving beyond a simple checklist to explain the critical reasoning behind each step.
Core Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated aromatic hydrocarbon that presents multiple hazards.[1][2] Its proper disposal is not merely a logistical task but a critical safety and environmental imperative.
According to the Globally Harmonized System (GHS), this compound is classified with several key hazards that directly inform handling and disposal protocols.[3] It is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[4] Furthermore, its classification as hazardous to the aquatic environment necessitates stringent containment to prevent release.[3]
Table 1: Key Safety and Classification Data for this compound
| Property | Information | Source(s) |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3)Hazardous to the aquatic environment, long-term hazard | [3][4] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [3] |
| Signal Word | Warning | [3] |
| Waste Classification | Halogenated Organic Waste | [1][5] |
Essential Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[6][7] This is crucial to protect against splashes that can cause serious eye irritation.
-
Skin Protection: A lab coat must be worn. Handle the chemical with impervious, chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[4][6]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling vapors, which can cause respiratory irritation.[6]
Step-by-Step Waste Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal hazardous waste regulations.[8][9] The following protocol provides a self-validating system for its safe disposal.
Step 1: Waste Classification and Segregation
The presence of a bromine atom classifies this compound as a halogenated organic waste .[1] This is the single most important classification for its disposal.
-
Action: Collect all waste containing this chemical—including residues, solutions, and contaminated consumables—in a dedicated container for "Halogenated Organic Waste."[1][10]
-
Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated organics require high-temperature incineration to ensure the complete destruction of the molecule and to manage the acidic gases (like hydrogen bromide) produced during combustion.[1] Mixing these waste streams can lead to regulatory violations and improper treatment. Never mix this waste with acids, bases, or strong oxidizing agents.[11]
Step 2: Containerization and Labeling
Proper containment and communication are critical for safety.
-
Action: Use a chemically resistant, leak-proof container with a secure, vapor-tight lid.[10] The container must be clearly and indelibly labeled.
-
Required Label Information:
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area within or near the laboratory.
-
Action: Keep the sealed waste container in a cool, dry, and well-ventilated location.[11] The storage area must be away from sources of ignition and incompatible materials.[6]
-
Trustworthiness: Utilizing secondary containment (such as a larger, chemically resistant tub) for the waste container provides an essential layer of protection against spills and leaks.[11]
Step 4: Arranging for Final Disposal
Hazardous waste must be handled by certified professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][11][12] Never pour this chemical down the drain or place it in the regular trash.[11][12]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
-
Minor Spills (inside a chemical fume hood):
-
Alert personnel in the immediate vicinity.[10]
-
Wearing full PPE, contain and absorb the spill using an inert material like vermiculite, sand, or a chemical absorbent pad.[4][10]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into your sealed "Halogenated Organic Waste" container.[10]
-
Decontaminate the surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[10]
-
-
Major Spills:
Decontamination of Empty Containers
An "empty" container that held this compound must be treated as hazardous waste unless it is properly decontaminated.[11]
-
Protocol: Triple Rinsing
-
Rinse the container three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).[11]
-
Crucially, collect every drop of the rinsate and add it to your designated "Halogenated Organic Waste" container. This step is non-negotiable to prevent environmental contamination.[11]
-
Allow the rinsed, uncapped container to air dry completely in a fume hood.
-
Once fully dry, deface or remove the original label. The decontaminated container can now be disposed of as regular laboratory glass or solid waste, per your institution's guidelines.[11]
-
Disposal Workflow Visualization
The following diagram outlines the logical decision-making process for the safe management and disposal of this compound waste.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-1-methylnaphthalene
As researchers and drug development professionals, our work with novel and reactive compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. Halogenated aromatic hydrocarbons, such as 2-Bromo-1-methylnaphthalene, are valuable synthetic intermediates, but their handling requires a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No: 20601-22-3) is a halogenated aromatic compound. A thorough risk assessment is the critical first step before any handling occurs. The primary hazards, as identified by aggregated GHS information, include:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1]
-
Environmental Hazard: It may cause long-lasting harmful effects to aquatic life.[1]
-
Irritant: It is identified as a primary irritant.[1]
Furthermore, data from the closely related isomer, 1-Bromo-2-methylnaphthalene, provides additional critical insights into potential hazards that must be considered as part of a conservative safety approach. These include:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
The causality is clear: the chemical's structure and reactivity profile necessitate a multi-layered defense strategy. Direct contact can lead to local tissue irritation, while ingestion poses a systemic toxic threat. Therefore, the procedural controls and personal protective equipment (PPE) outlined below are not merely recommendations but essential safeguards.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable. The selection of specific equipment is directly dictated by the compound's hazard profile to prevent all potential routes of exposure—inhalation, dermal contact, and ocular contact.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious and potentially irreversible eye damage.[2][5][6][7] |
| Skin Protection | Gloves: Chemical-resistant gloves such as Nitrile rubber or Viton®. Inspect for defects before each use and change frequently.[8][9][10] Lab Coat: A flame-resistant lab coat or a chemically resistant apron.[5][6][8] Footwear: Closed-toe shoes are mandatory at all times in the laboratory.[8][9] | Prevents direct skin contact, which can lead to irritation or burns.[2][5] Viton® gloves offer superior resistance to aromatic hydrocarbons.[10] A lab coat protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Primary Control: All handling must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[5][8][9] Secondary Control: If ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.[2][5] | Minimizes the inhalation of vapors, which are a primary route of exposure and can cause respiratory tract irritation.[2][3][5] The fume hood serves as the primary engineering control to contain and exhaust harmful vapors. |
Operational Plan: A Step-by-Step Protocol for Handling
This protocol provides a self-validating system for handling this compound, designed to minimize exposure at every stage.
Step 1: Preparation and Engineering Controls
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification sticker. Ensure the sash is lowered to the indicated working height.
-
Gather Materials: Place all necessary equipment—glassware, reagents, absorbent pads, and a designated waste container—inside the fume hood before introducing the chemical. This minimizes movement in and out of the containment area.
-
Safety Equipment Check: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[7][11]
Step 2: Aliquoting and Transfer
-
Don PPE: Put on all required PPE as specified in the table above.
-
Chemical Transfer: Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as glass pipettes with a bulb or a syringe, to prevent spills.
-
Container Management: Keep the primary container tightly sealed when not in use to prevent the release of vapors.[3][6][12]
Step 3: Experimental Use and Cleanup
-
Conduct Procedures: Perform all experimental steps within the confines of the fume hood.
-
Decontaminate Glassware: After use, rinse all contaminated glassware three times with a suitable organic solvent (e.g., acetone). Collect this rinsate in the designated "Halogenated Organic Waste" container.[13]
-
Work Surface Decontamination: Wipe down the work surface inside the fume hood with a cloth dampened with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Below is a workflow diagram illustrating the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Segregation is Key
Improper disposal of halogenated compounds poses a significant environmental risk and can create dangerous chemical incompatibilities.[14]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5][8][11] Mixing these streams complicates disposal and violates regulatory protocols.
-
Containerization: Use a designated, properly labeled, and leak-proof waste container. The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.[5][13]
-
Empty Containers: The original container of this compound is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone), with all rinsate collected into the halogenated waste stream.[13] After drying in a fume hood, the label should be defaced before disposing of the container according to your institution's policy.
-
Final Disposal: Once full, the waste container must be tightly sealed and moved to your facility's designated satellite accumulation area for pickup by Environmental Health and Safety (EHS) or a licensed contractor.[5]
Emergency Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
| Emergency Situation | First Aid Response |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[3][6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7][15] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water. Call a physician or poison control center immediately.[6][7] |
| Spill | Evacuate non-essential personnel. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[13][14] Collect the material into the designated halogenated waste container. Decontaminate the spill area thoroughly.[14] |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
